Product packaging for 2,4,5-Trimethylbenzaldehyde(Cat. No.:CAS No. 5779-72-6)

2,4,5-Trimethylbenzaldehyde

Cat. No.: B1202114
CAS No.: 5779-72-6
M. Wt: 148.2 g/mol
InChI Key: LROJZZICACKNJL-UHFFFAOYSA-N
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Description

Dipole moments of 2,4,5-trimethylbenzaldehyde (TMB) isolated in a durene host crystal have been reported to be 1.65 ± 0.09D (difference between the ground state and the lowest singlet) and 1.05 ± 0.06D (difference between the ground state and triplet excited states). TMB has been identified as one of the major volatile constituent present in the leave extracts of Eryngium foetidum L. Based on the phosphorescence excitation and Stark spectral data, it has been observed that a change in temperature and electric field causes a change in the dipole moment of the compound.>Duryl aldehyde belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). Duryl aldehyde exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, duryl aldehyde is primarily located in the membrane (predicted from logP). Outside of the human body, duryl aldehyde can be found in herbs and spices. This makes duryl aldehyde a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B1202114 2,4,5-Trimethylbenzaldehyde CAS No. 5779-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trimethylbenzaldehyde
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InChI

InChI=1S/C10H12O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LROJZZICACKNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O
Source PubChem
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DSSTOX Substance ID

DTXSID80206482
Record name Duryl aldehyde
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Molecular Weight

148.20 g/mol
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Physical Description

Solid
Record name Duryl aldehyde
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CAS No.

5779-72-6
Record name 2,4,5-Trimethylbenzaldehyde
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Melting Point

43.5 °C
Record name Duryl aldehyde
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4,5-Trimethylbenzaldehyde (CAS No. 5779-72-6), a key aromatic aldehyde derivative. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and application. The following table summarizes the key quantitative physical data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.20 g/mol [1][3]
Appearance White or colorless to light yellow powder or lump[4]
Melting Point 41-46 °C[3][5][6]
Boiling Point 243 °C[6]
Flash Point 110 °C (230 °F) - closed cup[5]
Density 0.988 ± 0.06 g/cm³ (Predicted)[6]
Refractive Index Not available
Solubility Soluble in Methanol[6]

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization and purity assessment. The following sections detail the standard experimental methodologies for measuring the key physical parameters of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small, finely powdered sample of this compound is introduced into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) approaching the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature or have a relatively low boiling point, this method is suitable. Given the high boiling point of this compound, this would be performed with appropriate high-temperature apparatus.

Apparatus:

  • Thiele tube

  • High-boiling point liquid (e.g., mineral oil or silicone oil)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is placed inverted into the test tube.

  • The test tube is attached to a thermometer and immersed in the Thiele tube containing the heating liquid.

  • The apparatus is heated gently and uniformly.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Density Determination of a Solid (Pycnometer Method)

The density of a solid can be determined using a pycnometer, which is a flask with a precise volume.

Apparatus:

  • Pycnometer

  • Analytical balance

  • A liquid in which this compound is insoluble and which has a known density.

Procedure:

  • The mass of the clean, dry, and empty pycnometer is determined.

  • A known mass of this compound is added to the pycnometer.

  • The pycnometer is filled with the liquid of known density, and its total mass is measured.

  • The mass of the liquid displaced by the solid is calculated, from which the volume of the solid can be determined.

  • The density is calculated as the mass of the this compound divided by its volume.

Refractive Index Determination

As this compound is a solid at room temperature, its refractive index would be measured on the molten liquid.

Apparatus:

  • Refractometer (e.g., Abbe refractometer)

  • Temperature-controlled water bath

  • Light source (typically a sodium D line at 589 nm)

Procedure:

  • The solid this compound is melted.

  • A few drops of the molten sample are placed on the prism of the refractometer.

  • The prisms are closed and the temperature is allowed to equilibrate, typically to 20°C or 25°C, using the circulating water bath.

  • The light source is positioned, and the telescope is adjusted until the borderline between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read from the instrument's scale.

Solubility Determination

A qualitative assessment of solubility in various solvents is important for understanding a compound's polarity and potential applications in different formulations.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, etc.)

Procedure:

  • A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

  • A small volume of the chosen solvent (e.g., 1 mL) is added.

  • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

  • The mixture is visually inspected to determine if the solid has completely dissolved.

  • The compound is classified as soluble, partially soluble, or insoluble in that specific solvent at the tested concentration.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Physical_Property_Workflow cluster_sample Sample Preparation cluster_data Data Analysis & Reporting Sample This compound Sample Purity_Check Purity Assessment (e.g., GC/HPLC) Sample->Purity_Check Melting_Point Melting Point (Capillary Method) Boiling_Point Boiling Point (Thiele Tube) Density Density (Pycnometer) Refractive_Index Refractive Index (Molten) Solubility Solubility Data_Table Tabulate Quantitative Data Melting_Point->Data_Table Boiling_Point->Data_Table Density->Data_Table Refractive_Index->Data_Table Report Generate Technical Guide Solubility->Report Data_Table->Report

Caption: Workflow for the determination of physical properties of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2,4,5-trimethylbenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. This document details various synthetic strategies, including formylation reactions of pseudocumene (1,2,4-trimethylbenzene) and multi-step sequences involving the formation and subsequent oxidation of benzylic intermediates. Each method is presented with detailed experimental protocols where available, alongside a comparative analysis of their advantages and disadvantages.

Core Synthesis Pathways

The synthesis of this compound predominantly originates from pseudocumene, an readily available aromatic hydrocarbon. The primary approaches involve the direct introduction of a formyl group onto the aromatic ring or a two-step process involving the creation of a functionalized benzylic position followed by oxidation.

The main synthetic routes explored in this guide are:

  • Vilsmeier-Haack Formylation: Direct formylation of pseudocumene using a Vilsmeier reagent.

  • Gattermann and Gattermann-Koch Formylation: Electrophilic formylation using carbon monoxide or cyanide derivatives.

  • Rieche Formylation: Formylation using dichloromethyl methyl ether as the formylating agent.

  • Sommelet Reaction: A multi-step pathway involving the chloromethylation of pseudocumene followed by reaction with hexamine.

  • Oxidation of 2,4,5-Trimethylbenzyl Alcohol: A two-step route involving the preparation of the corresponding benzyl (B1604629) alcohol and its subsequent oxidation.

Comparative Analysis of Synthesis Pathways

For ease of comparison, the following table summarizes the key quantitative data associated with the primary synthesis methods. It is important to note that specific yields can vary based on reaction scale and optimization.

Synthesis PathwayStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack PseudocumenePOCl₃, DMF~77% (general)HighMild reaction conditions, good for electron-rich arenes.Stoichiometric amounts of phosphorus oxychloride are required.
Gattermann PseudocumeneZn(CN)₂, HCl, AlCl₃High (analogous)GoodHigh yields for activated arenes.Use of highly toxic cyanide reagents.
Gattermann-Koch PseudocumeneCO, HCl, AlCl₃, CuClGood (general)GoodUses readily available carbon monoxide.Requires high pressure and handling of corrosive gases.
Rieche PseudocumeneCl₂CHOCH₃, TiCl₄High (analogous)HighHigh yields.Dichloromethyl methyl ether is a carcinogen.
Sommelet Reaction 2,4,5-Trimethylbenzyl ChlorideHexamethylenetetramine50-80% (general)ModerateAvoids direct formylation of the arene.Multi-step process, moderate yields.
Oxidation 2,4,5-Trimethylbenzyl AlcoholOxidizing agent (e.g., PCC, PDC)Good-ExcellentHighCan produce very pure product.Requires prior synthesis of the benzyl alcohol.

Detailed Experimental Protocols and Signaling Pathways

This section provides detailed experimental methodologies for the key synthesis pathways, accompanied by visual representations of the reaction workflows and mechanisms.

Vilsmeier-Haack Formylation of Pseudocumene

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[1][2][3] It proceeds via an electrophilic aromatic substitution using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF).[1][2]

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

  • Formylation: Dissolve pseudocumene (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Add the solution of pseudocumene dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate iminium salt.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate.[1]

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography to afford this compound.[1]

Reaction Workflow and Mechanism:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent_input Pseudocumene Pseudocumene Reaction_Mixture Reaction Mixture Pseudocumene->Reaction_Mixture 0°C to RT Reaction_Mixture_output Vilsmeier_Reagent_input->Reaction_Mixture Hydrolysis Hydrolysis (Ice) Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Final_Product 2,4,5-Trimethyl- benzaldehyde Purification->Final_Product Reaction_Mixture_output->Hydrolysis

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Gattermann Formylation of Pseudocumene

The Gattermann reaction is another classic method for formylating aromatic compounds.[4] It typically uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[5]

Experimental Protocol (Adapted from Mesitylene Formylation):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend zinc cyanide (1.25 equivalents) in an excess of anhydrous solvent like tetrachloroethane.

  • Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension with vigorous stirring for about 3 hours to generate the formylating agent.

  • Formylation: Add pseudocumene (1 equivalent) to the reaction mixture.

  • Gradually add finely ground anhydrous aluminum chloride (2.2 equivalents) while maintaining the temperature below 10 °C.

  • Remove the ice bath and continue to pass hydrogen chloride gas through the mixture. The reaction is exothermic and the temperature will rise. Maintain the temperature at approximately 70 °C for 2.5 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it cautiously onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Allow the mixture to stand overnight, then reflux for 3 hours to hydrolyze the intermediate aldimine.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Wash the combined organic layers with a 10% sodium carbonate solution and then with water.

  • The product can be isolated by steam distillation followed by vacuum distillation of the crude product.

Reaction Pathway:

Gattermann_Pathway Pseudocumene Pseudocumene Aldimine_Intermediate Aldimine Intermediate Pseudocumene->Aldimine_Intermediate Electrophilic Aromatic Substitution Reagents Zn(CN)₂ / HCl AlCl₃ Reagents->Aldimine_Intermediate Product 2,4,5-Trimethyl- benzaldehyde Aldimine_Intermediate->Product Hydrolysis H₃O⁺ (Hydrolysis) Hydrolysis->Product

Caption: Simplified reaction pathway for the Gattermann formylation.

Sommelet Reaction Pathway

The Sommelet reaction provides an alternative route to aldehydes from benzyl halides.[6][7][8] This two-step process involves the initial chloromethylation of pseudocumene to form 2,4,5-trimethylbenzyl chloride, which is then reacted with hexamethylenetetramine (hexamine) followed by hydrolysis to yield the desired aldehyde.[8]

Experimental Protocol:

Step 1: Chloromethylation of Pseudocumene

  • In a fume hood, charge a reaction vessel with pseudocumene, paraformaldehyde, and a suitable solvent such as glacial acetic acid.

  • Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through it with stirring.

  • Zinc chloride can be added as a catalyst.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent.

  • Wash the organic layer to neutrality, dry over a drying agent, and remove the solvent under reduced pressure to obtain crude 2,4,5-trimethylbenzyl chloride.

Step 2: Sommelet Reaction

  • Dissolve the crude 2,4,5-trimethylbenzyl chloride in a solvent like chloroform (B151607) or ethanol.

  • Add hexamethylenetetramine (1.1-1.5 equivalents) and stir the mixture, which may be heated to reflux.[9]

  • The quaternary ammonium (B1175870) salt intermediate will precipitate out of the solution.

  • Filter the salt and then hydrolyze it by refluxing with water or aqueous acid (e.g., hydrochloric acid).[9]

  • After hydrolysis, the product can be isolated by steam distillation or extraction with an organic solvent.

  • Further purification can be achieved by vacuum distillation.

Reaction Workflow:

Sommelet_Workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Sommelet Reaction Pseudocumene Pseudocumene Benzyl_Chloride 2,4,5-Trimethylbenzyl Chloride Pseudocumene->Benzyl_Chloride Reagents1 Paraformaldehyde, HCl, ZnCl₂ Reagents1->Benzyl_Chloride Benzyl_Chloride_input Hexamine Hexamethylenetetramine Quaternary_Salt Quaternary Ammonium Salt Hexamine->Quaternary_Salt Product 2,4,5-Trimethyl- benzaldehyde Quaternary_Salt->Product Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product Benzyl_Chloride_input->Quaternary_Salt

Caption: Workflow for the two-step Sommelet reaction pathway.

Oxidation of 2,4,5-Trimethylbenzyl Alcohol

This pathway involves the preparation of 2,4,5-trimethylbenzyl alcohol, which is then oxidized to the corresponding aldehyde. The alcohol can be synthesized from 2,4,5-trimethylbenzyl chloride via hydrolysis or from 2,4,5-trimethylbenzoic acid or its esters via reduction.

Experimental Protocol:

Step 1: Synthesis of 2,4,5-Trimethylbenzyl Alcohol (from the chloride)

  • Reflux 2,4,5-trimethylbenzyl chloride with an aqueous solution of a weak base, such as sodium carbonate, to facilitate hydrolysis.

  • After the reaction is complete, cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to yield 2,4,5-trimethylbenzyl alcohol.

Step 2: Oxidation to this compound

  • Dissolve 2,4,5-trimethylbenzyl alcohol in a suitable solvent, such as dichloromethane.

  • Add a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), in one portion.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

  • Wash the filter cake with the solvent.

  • Evaporate the solvent from the filtrate to obtain the crude this compound, which can be further purified by distillation or chromatography.

Reaction Pathway:

Oxidation_Pathway Benzyl_Chloride 2,4,5-Trimethylbenzyl Chloride Benzyl_Alcohol 2,4,5-Trimethylbenzyl Alcohol Benzyl_Chloride->Benzyl_Alcohol Hydrolysis Hydrolysis (e.g., Na₂CO₃, H₂O) Hydrolysis->Benzyl_Alcohol Product 2,4,5-Trimethyl- benzaldehyde Benzyl_Alcohol->Product Oxidation Oxidation (e.g., PCC) Oxidation->Product

Caption: Two-step synthesis via oxidation of 2,4,5-trimethylbenzyl alcohol.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. Direct formylation methods such as the Vilsmeier-Haack and Gattermann reactions offer a more direct route from pseudocumene, with the Vilsmeier-Haack reaction being notable for its milder conditions. However, these methods can involve hazardous reagents. Indirect routes, such as the Sommelet reaction and the oxidation of 2,4,5-trimethylbenzyl alcohol, provide alternatives that may be more suitable for certain laboratory settings and can offer high purity of the final product. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of specific reagents and equipment, and safety considerations. This guide provides the foundational information for researchers and professionals to make an informed decision based on their specific needs.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This guide provides a detailed technical overview of the theoretical and practical considerations for the Friedel-Crafts acylation of 2,4,5-trimethylbenzaldehyde. Due to the presence of the deactivating aldehyde group, this reaction presents unique challenges compared to the acylation of activated aromatic substrates. This document outlines a proposed experimental protocol, discusses the anticipated regioselectivity, and presents comparative data for the acylation of various aromatic compounds to provide a comprehensive resource for researchers in drug development and synthetic chemistry.

Introduction to Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.[1] The reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.[2] The most commonly used catalyst is aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3] A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material, thus preventing multiple acylations.[3]

However, the reaction is not without its limitations. Aromatic rings substituted with strongly deactivating groups, such as nitro or trifluoromethyl groups, are generally unreactive under standard Friedel-Crafts conditions.[3] The aldehyde group, present in this compound, is also a deactivating group, which poses a significant challenge for this transformation.

The Challenge of Acylating this compound

The primary obstacle in the Friedel-Crafts acylation of this compound is the electron-withdrawing nature of the aldehyde functionality. This deactivation reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion. Furthermore, the lone pair of electrons on the aldehyde's carbonyl oxygen can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially inhibiting the reaction.

Despite these challenges, the presence of three electron-donating methyl groups on the benzene (B151609) ring provides some activation, which may allow the reaction to proceed under carefully optimized conditions. The regiochemical outcome of the acylation will be directed by the combined electronic and steric effects of the aldehyde and methyl substituents.

Proposed Reaction Mechanism and Regioselectivity

The proposed mechanism for the Friedel-Crafts acylation of this compound with acetyl chloride is illustrated below. The reaction is initiated by the formation of the acylium ion electrophile through the interaction of acetyl chloride with aluminum chloride. The aromatic ring of this compound then acts as a nucleophile, attacking the acylium ion. The resulting arenium ion intermediate is stabilized by resonance. Finally, deprotonation of the arenium ion restores the aromaticity of the ring, yielding the acylated product.

The directing effects of the substituents on the aromatic ring will determine the position of acylation. The three methyl groups are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator. Considering the positions of the existing substituents (1-CHO, 2-CH₃, 4-CH₃, 5-CH₃), the most likely position for acylation is at the C3 or C6 position. Steric hindrance from the adjacent methyl group at C2 and the aldehyde group at C1 might disfavor substitution at the C6 position. Therefore, the major product is predicted to be 3-acetyl-2,4,5-trimethylbenzaldehyde .

Comparative Data for Friedel-Crafts Acylation

To provide context for the proposed reaction, the following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates. This data highlights the influence of different substituents on the ease of the reaction.

Aromatic SubstrateAcylating AgentCatalyst (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
TolueneAcetyl ChlorideAlCl₃ (1.1)Methylene Chloride0 to RT0.5~90[1][2]
AnisoleAcetic AnhydrideAlCl₃ (2.0)AnisoleRT0.595[4]
BenzeneBenzoyl ChlorideZPFe (3 mol%)Solvent-free110290[5]
ChlorobenzeneBenzoyl ChlorideZPFe (3 mol%)Solvent-free110285[5]

Note: The data presented is for comparative purposes and reaction conditions may need to be optimized for the specific case of this compound.

Proposed Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure adapted from established methods for the acylation of activated aromatic compounds.[1][2] Given the deactivating nature of the aldehyde group, optimization of the reaction conditions (e.g., temperature, reaction time, and catalyst loading) will likely be necessary to achieve a reasonable yield.

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.2 - 2.0 equivalents). Add anhydrous dichloromethane to the flask. Cool the mixture to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of aluminum chloride in dichloromethane.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC). Due to the deactivated substrate, a longer reaction time (e.g., 4-24 hours) may be required.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-acetyl-2,4,5-trimethylbenzaldehyde.

Visualizing the Workflow and Mechanism

To further clarify the proposed experimental procedure and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

G reactant This compound + Acetyl Chloride reaction_mix Reaction Mixture (0°C to Reflux) reactant->reaction_mix catalyst Anhydrous AlCl3 in DCM catalyst->reaction_mix workup Quenching (Ice/HCl) reaction_mix->workup extraction Extraction (DCM) workup->extraction washing Washing (NaHCO3, Brine) extraction->washing drying Drying & Concentration washing->drying purification Column Chromatography drying->purification product 3-Acetyl-2,4,5- trimethylbenzaldehyde purification->product

Caption: Proposed experimental workflow for the Friedel-Crafts acylation of this compound.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcCl CH3COCl Acylium [CH3C≡O]+ + AlCl4- AcCl->Acylium + AlCl3 AlCl3 AlCl3 Aromatic 2,4,5-Trimethyl- benzaldehyde Arenium Arenium Ion Intermediate Aromatic->Arenium + [CH3C≡O]+ Product 3-Acetyl-2,4,5-trimethyl- benzaldehyde Arenium->Product - H+

Caption: Reaction mechanism for the Friedel-Crafts acylation of this compound.

Conclusion

The Friedel-Crafts acylation of this compound is a challenging but potentially feasible transformation. The deactivating effect of the aldehyde group necessitates careful consideration of reaction conditions, likely requiring a more potent Lewis acid catalyst, higher temperatures, and longer reaction times than those used for activated substrates. The regiochemical outcome is predicted to favor acylation at the C3 position. The proposed experimental protocol and mechanistic insights provided in this guide serve as a valuable starting point for researchers aiming to synthesize acylated derivatives of this compound, which may be of interest as intermediates in the development of novel pharmaceuticals and other fine chemicals. Further experimental investigation is required to optimize the reaction and validate the predicted outcomes.

References

An In-depth Technical Guide to 2,4,5-Trimethylbenzaldehyde: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-trimethylbenzaldehyde, a substituted aromatic aldehyde. It details the compound's chemical structure, molecular formula, and key physicochemical properties. This document outlines detailed experimental protocols for its synthesis via the Vilsmeier-Haack and Gattermann formylation reactions of 1,2,4-trimethylbenzene (B165218) (pseudocumene). Furthermore, it explores the emerging data on its potential biological activities, with a focus on its antifungal properties. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary information to synthesize, characterize, and investigate the therapeutic potential of this compound.

Chemical Structure and Properties

This compound, also known as duraldehyde, is an organic compound with a benzene (B151609) ring substituted with three methyl groups and a formyl group.

Molecular Formula: C₁₀H₁₂O

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference(s)
Molecular Weight 148.20 g/mol [1]
CAS Number 5779-72-6[1]
Appearance Colorless to light yellow solid or liquid[2]
Melting Point 41-46 °C[2]
Boiling Point 243 °C[2]
Solubility Soluble in methanol[2]

Experimental Protocols for Synthesis

The primary synthetic routes to this compound involve the formylation of 1,2,4-trimethylbenzene (pseudocumene). The two most common and effective methods are the Vilsmeier-Haack reaction and the Gattermann reaction.

Vilsmeier-Haack Formylation of 1,2,4-Trimethylbenzene

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[3][4][5]

Reaction Scheme:

vilsmeier_haack reactant 1,2,4-Trimethylbenzene product This compound reactant->product Vilsmeier-Haack Formylation reagents 1. POCl₃, DMF 2. H₂O

Caption: Vilsmeier-Haack formylation of 1,2,4-trimethylbenzene.

Detailed Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add 1,2,4-trimethylbenzene (pseudocumene) dropwise, maintaining the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde. Neutralize the acidic solution with a saturated sodium carbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system to afford pure this compound.

Gattermann Formylation of 1,2,4-Trimethylbenzene

The Gattermann reaction is another classic method for the formylation of aromatic compounds. It typically employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[5]

Reaction Scheme:

gattermann reactant 1,2,4-Trimethylbenzene product This compound reactant->product Gattermann Formylation reagents Zn(CN)₂, HCl, AlCl₃ anti_inflammatory Compound This compound (Hypothesized) MAPKKK MAPK Kinase Kinase (e.g., MEKK) Compound->MAPKKK Inhibits MAPKK MAPK Kinase (e.g., MEK) MAPKKK->MAPKK Activates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Activates Inflammation Inflammatory Response MAPK->Inflammation Promotes

References

An In-depth Technical Guide to the Solubility of 2,4,5-Trimethylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,5-trimethylbenzaldehyde, a key intermediate in the synthesis of various organic compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document furnishes available qualitative information alongside a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended as a practical resource for laboratory professionals, enabling them to effectively utilize this compound in a range of solvent systems.

Core Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its application in research and development. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.2 g/mol [1]
Appearance Colorless to light yellow liquid or solid[1]
Melting Point 41-46 °C[1]
Boiling Point 243 °C[1]
Density (predicted) ~0.988 g/cm³[1]
CAS Number 5779-72-6

Solubility Profile

SolventQualitative SolubilityReference
MethanolSoluble[1][2]

To augment this limited data, a generalized experimental protocol for the quantitative determination of solubility is provided in the following section. This will enable researchers to generate precise solubility data for their specific solvent systems of interest.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used gravimetric method.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Syringe filters (solvent-appropriate)

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Periodically check to ensure that undissolved solid remains.

  • Sample Withdrawal and Filtration: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter of an appropriate pore size (e.g., 0.45 µm) to remove any undissolved microparticles. The filtration step should be performed rapidly to minimize any temperature-induced changes in solubility.

  • Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the filtered, saturated solution into this container and re-weigh to determine the exact mass of the solution. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

  • Mass Determination and Calculation: Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound. The solubility can then be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature (24-48h) seal_vials->agitate settle Allow solids to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_solution Filter solution withdraw->filter_solution weigh_solution Weigh saturated solution filter_solution->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calculate Calculate solubility weigh_solute->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Discovery and History of 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylbenzaldehyde, also known as duraldehyde, is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern on the benzene (B151609) ring influences its reactivity and makes it a precursor for a variety of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to support researchers in their scientific endeavors.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance White to light yellow crystalline solid
Melting Point 41-46 °C
Boiling Point 243 °C
CAS Number 5779-72-6

Historical Discovery and Synthesis

The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature, suggesting it likely emerged from systematic studies of aromatic aldehyde synthesis in the late 19th or early 20th century. The development of formylation reactions, such as those pioneered by Gattermann and Vilsmeier, provided the foundational chemistry for the synthesis of such polysubstituted benzaldehydes. The starting material for many of these early syntheses was pseudocumene (1,2,4-trimethylbenzene).

Key Synthetic Methodologies

Several key synthetic routes have been established for the preparation of this compound. These methods, varying in reagents, conditions, and yields, are detailed below.

Gattermann Formylation

The Gattermann reaction is a classic method for the formylation of aromatic compounds.[1][2] It typically involves the reaction of an electron-rich aromatic ring with a source of formyl cation or its equivalent. For the synthesis of this compound, pseudocumene serves as the aromatic substrate.

Experimental Protocol (Adapted from general Gattermann reaction procedures):

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place 120 g (1.0 mol) of anhydrous, finely powdered aluminum chloride and 500 mL of anhydrous carbon disulfide.

  • Cool the flask in an ice-salt bath and introduce a slow stream of dry hydrogen chloride gas while stirring.

  • After 15-20 minutes, begin to add a solution of 120 g (1.0 mol) of pseudocumene in 100 mL of carbon disulfide dropwise over one hour.

  • Simultaneously, introduce a stream of carbon monoxide gas into the reaction mixture.

  • After the addition of pseudocumene is complete, continue passing both hydrogen chloride and carbon monoxide through the mixture for an additional 3-4 hours while maintaining the low temperature.

  • Slowly pour the reaction mixture onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with two 100 mL portions of carbon disulfide.

  • Combine the organic extracts, wash with water, then with a 10% sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation, and purify the resulting this compound by vacuum distillation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is another powerful method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5][6]

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place 73 g (1.0 mol) of N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 153 g (1.0 mol) of phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, add a solution of 120 g (1.0 mol) of pseudocumene in 100 mL of anhydrous dichloroethane dropwise over 30 minutes.

  • Remove the cooling bath and heat the reaction mixture to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it slowly onto 1 kg of crushed ice.

  • Make the solution alkaline by the gradual addition of a 30% sodium hydroxide (B78521) solution while stirring.

  • Separate the organic layer and extract the aqueous layer with two 150 mL portions of dichloroethane.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation and purify the product by vacuum distillation. A reported yield for a similar Vilsmeier-Haack formylation is around 77%.[3]

Friedel-Crafts Acylation followed by Oxidation

This two-step approach involves the Friedel-Crafts acylation of pseudocumene to form an intermediate ketone, which is then oxidized to the aldehyde.[7][8][9][10]

Step 1: Friedel-Crafts Acylation of Pseudocumene

Experimental Protocol:

  • To a stirred suspension of 133 g (1.0 mol) of anhydrous aluminum chloride in 500 mL of carbon disulfide at 0 °C, slowly add a solution of 78.5 g (1.0 mol) of acetyl chloride in 100 mL of carbon disulfide.

  • To this mixture, add a solution of 120 g (1.0 mol) of pseudocumene in 100 mL of carbon disulfide dropwise over one hour.

  • After the addition, stir the reaction mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and again with water.

  • Dry the organic layer and remove the solvent to obtain 2,4,5-trimethylacetophenone.

Step 2: Oxidation of 2,4,5-Trimethylacetophenone

A common method for this conversion is the Willgerodt-Kindler reaction followed by hydrolysis.

Oxidation of 2,4,5-Trimethylbenzyl Alcohol

If the corresponding benzyl (B1604629) alcohol is available, it can be oxidized to the aldehyde using various oxidizing agents.[11]

Experimental Protocol (using Pyridinium (B92312) Chlorochromate - PCC):

  • In a flask, suspend 21.5 g (0.1 mol) of pyridinium chlorochromate (PCC) in 200 mL of dichloromethane (B109758).

  • To this suspension, add a solution of 15.0 g (0.1 mol) of 2,4,5-trimethylbenzyl alcohol in 50 mL of dichloromethane in one portion.

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with 200 mL of diethyl ether and filter through a pad of silica (B1680970) gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

Sommelet Reaction

The Sommelet reaction provides a method to convert benzyl halides to aldehydes using hexamine (hexamethylenetetramine).[12][13][14][15][16]

Experimental Protocol:

  • Prepare 2,4,5-trimethylbenzyl chloride from pseudocumene via chloromethylation.

  • In a flask, dissolve 16.8 g (0.1 mol) of 2,4,5-trimethylbenzyl chloride and 15.4 g (0.11 mol) of hexamine in 150 mL of 60% aqueous ethanol.

  • Reflux the mixture for 2 hours.

  • Add 100 mL of water and continue to reflux for an additional 30 minutes.

  • Cool the reaction mixture and extract with three 50 mL portions of diethyl ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation and purify the resulting aldehyde by vacuum distillation. A representative yield for the Sommelet reaction is often greater than 80%.[12]

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsTypical Yield
Gattermann Formylation PseudocumeneCO, HCl, AlCl₃Moderate to Good
Vilsmeier-Haack Reaction PseudocumeneDMF, POCl₃~77%[3]
Friedel-Crafts Acylation/Oxidation PseudocumeneAcetyl chloride, AlCl₃, then oxidizing agentModerate (multi-step)
Oxidation of Benzyl Alcohol 2,4,5-Trimethylbenzyl AlcoholPCC or other oxidizing agentsGood to Excellent
Sommelet Reaction 2,4,5-Trimethylbenzyl ChlorideHexamine, H₂O>80%[12]

Signaling Pathways and Experimental Workflows

Currently, there is no significant body of literature suggesting that this compound is directly involved in specific biological signaling pathways. Its primary role in the scientific community is that of a chemical intermediate.

The following diagrams illustrate the logical workflow for two of the key synthetic methods described.

Gattermann_Formylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Pseudocumene Pseudocumene ReactionVessel Formylation in Carbon Disulfide Pseudocumene->ReactionVessel Reagents CO, HCl, AlCl₃ Reagents->ReactionVessel Hydrolysis Hydrolysis (Ice/HCl) ReactionVessel->Hydrolysis Extraction Extraction Hydrolysis->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the Gattermann Formylation.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Workup & Purification cluster_product Product DMF DMF VilsmeierReagent Vilsmeier Reagent DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Reaction Reaction with Pseudocumene VilsmeierReagent->Reaction Pseudocumene Pseudocumene Pseudocumene->Reaction Hydrolysis Hydrolysis (Ice/NaOH) Reaction->Hydrolysis Extraction Extraction Hydrolysis->Extraction Drying Drying Extraction->Drying Purification Distillation Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the Vilsmeier-Haack Reaction.

References

The Natural Occurrence of 2,4,5-Trimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethylbenzaldehyde, also known as duraldehyde, is an aromatic aldehyde that has been identified as a naturally occurring volatile compound in a number of plant species. This technical guide provides a comprehensive overview of its natural sources, quantitative data on its occurrence, a plausible biosynthetic pathway, and detailed experimental protocols for its isolation and analysis. This document is intended to serve as a foundational resource for researchers interested in the phytochemical properties and potential applications of this compound.

Natural Occurrence and Quantitative Analysis

This compound has been identified as a constituent of the essential oils of several plant species. The concentration of this compound can vary significantly depending on the plant part and geographical origin. Quantitative data from peer-reviewed studies are summarized in Table 1.

Table 1: Quantitative Occurrence of this compound in Natural Sources

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference(s)
Eryngium foetidum L.ApiaceaeLeaves10.77 - 13.1%[1][2]
Stems18.43%[1]
Roots56.08%[1]
Cyclorhiza waltoniiApiaceaeRhizome> 2%[3]
Solanum lycopersicumSolanaceaeFruitPresence reported, not quantified[4]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the established biosynthesis of benzaldehydes and the extensive knowledge of methylation reactions in plant secondary metabolism, a plausible pathway can be proposed. The biosynthesis is believed to originate from the amino acid L-phenylalanine.

The initial steps are likely shared with the general benzaldehyde (B42025) biosynthesis pathway in plants, which proceeds via the β-oxidative pathway in peroxisomes to form benzoyl-CoA. The subsequent methylation of the aromatic ring to yield the 2,4,5-trimethyl substitution pattern is hypothesized to be catalyzed by a series of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). OMTs are a large and diverse family of enzymes in plants responsible for the methylation of a wide array of secondary metabolites, including phenylpropanoids and flavonoids.[5]

Biosynthesis of this compound L_Phe L-Phenylalanine Benzoyl_CoA Benzoyl-CoA L_Phe->Benzoyl_CoA β-oxidative pathway Methylated_Intermediates Methylated Intermediates Benzoyl_CoA->Methylated_Intermediates SAM-dependent O-methyltransferases (OMTs) TMB This compound Methylated_Intermediates->TMB Further enzymatic steps

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Protocols

The isolation and analysis of this compound from plant matrices typically involve the extraction of the essential oil followed by chromatographic separation and identification.

Isolation of Essential Oil by Hydrodistillation

This protocol is a standard method for extracting volatile compounds from plant material.

  • Sample Preparation: Obtain fresh or dried plant material (e.g., leaves, stems, roots). If necessary, grind the material to a coarse powder to increase the surface area for extraction.

  • Apparatus Setup: Assemble a Clevenger-type hydrodistillation apparatus.

  • Distillation:

    • Place a known quantity (e.g., 100-200 g) of the prepared plant material into the distillation flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged (typically a 1:5 to 1:10 w/v ratio of plant material to water).[2]

    • Heat the flask to boiling. The steam and volatile compounds will rise and pass into the condenser.

    • Continue the distillation for a set period (e.g., 3 hours) to ensure complete extraction of the essential oil.[2]

  • Collection: The condensed mixture of oil and water will collect in the separator. The less dense essential oil will form a layer on top of the water.

  • Separation and Drying: Carefully separate the essential oil from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Hydrodistillation Workflow Start Plant Material Grinding Grinding (optional) Start->Grinding Distillation Hydrodistillation (with Clevenger apparatus) Grinding->Distillation Condensation Condensation Distillation->Condensation Separation Separation of Oil and Water Condensation->Separation Drying Drying of Essential Oil (Anhydrous Na2SO4) Separation->Drying End Pure Essential Oil Drying->End

Figure 2: General workflow for the isolation of essential oils via hydrodistillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds in essential oils.

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[2]

    • Mass Spectrometer: Operating in electron ionization (EI) mode.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 4 minutes.

      • Ramp to 270°C at a rate of 8°C/min.

      • Hold at 270°C for 10 minutes.[2]

    • Injection Volume: 1 µL (split mode, e.g., 1:50).

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Scan Range: 40-550 amu.

  • Compound Identification:

    • Compare the mass spectra of the eluted compounds with those in a spectral library (e.g., NIST, Wiley).

    • Compare the calculated retention indices (RI) with those reported in the literature for the same or a similar column.

  • Quantification: The relative percentage of each compound is typically calculated from the peak area in the total ion chromatogram without the use of a correction factor. For absolute quantification, a calibration curve should be prepared using a certified standard of this compound.

Signaling Pathways

To date, there is no specific information available in the scientific literature regarding the involvement of this compound in any plant signaling pathways. The biological role of this compound in the plants that produce it remains an area for future investigation. Potential roles could include defense against herbivores or pathogens, or as an attractant for pollinators, similar to other volatile organic compounds.

Conclusion

This compound is a naturally occurring aromatic aldehyde found in the essential oils of several plant species, with particularly high concentrations in Eryngium foetidum. Its biosynthesis is likely to follow the general pathway for benzaldehydes, with subsequent methylation by O-methyltransferases. The experimental protocols provided in this guide offer a solid foundation for the isolation and analysis of this compound from natural sources. Further research is needed to elucidate its precise biosynthetic pathway and to understand its potential biological activities and roles in plant signaling. This information will be crucial for exploring its potential applications in the pharmaceutical and other industries.

References

An In-depth Technical Guide to the Safety and Handling of 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2,4,5-Trimethylbenzaldehyde (CAS No. 5779-72-6), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, proper handling procedures, and emergency response protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is crucial to understand these hazards to ensure safe handling.

GHS Classification Summary

Hazard ClassCategoryGHS Hazard Statement CodeHazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2A / 2H319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity — Single Exposure (Respiratory)3H335May cause respiratory irritation.[1][2]

GHS Label Elements

  • Pictogram:

    • Exclamation Mark (GHS07)[2]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Statements:

    • Prevention: P261, P264, P271, P280[1]

    • Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364[1]

    • Storage: P403+P233, P405[1]

    • Disposal: P501[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
Appearance Solid.[1] Can also be a colorless to light yellow liquid or lump.[4][5]
Melting Point 41-46 °C (lit.)[4]
Boiling Point 243 °C[4]
Flash Point 110 °C (230 °F) - closed cup[2]
Solubility Soluble in methanol.[4] Insoluble in water.[6]
Synonyms Duryl aldehyde, Duraldehyde[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Safe Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.[3][7]

  • Use in a well-ventilated area, preferably with local exhaust ventilation.[8][9]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[7][8]

  • Wash hands and any exposed skin thoroughly after handling.[8][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7][8]

  • Avoid formation of dust and aerosols.[2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[3][7][10]

  • Keep containers tightly closed when not in use.[3][7]

  • Store locked up.[3][11]

  • Protect from physical damage.[7]

  • Incompatible Materials: Strong oxidizing agents.[8][10]

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][10]

  • Skin Contact: Immediately wash off with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice/attention.[3][9]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[2][3] If you feel unwell, call a poison center or doctor.[10] If not breathing, give artificial respiration.[2]

  • Ingestion: Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor if you feel unwell.[10]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][12] There is no restriction on the type of extinguisher that may be used.[3][7]

  • Special Hazards: The compound is not considered a significant fire risk, but containers may burn.[3][7] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[2][8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear in the event of a fire.[2][3]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to safe areas.[12] Use personal protective equipment, including respiratory protection.[2] Ensure adequate ventilation.[8]

  • Environmental Precautions: Do not let the product enter drains or waterways.[2][7]

  • Containment and Cleanup: For dry spills, use dry clean-up procedures and avoid generating dust.[3] Sweep up, shovel, or vacuum the material into a suitable, sealed container for disposal.[2][3] For liquid spills, absorb with inert material (e.g., sand, earth) and place in a labeled container.[7] Wash the spill area with water.[3]

Exposure Controls and Personal Protection

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[8]

  • Use local exhaust ventilation to control airborne concentrations.[9]

  • Eyewash stations and safety showers should be close to the workstation.[8][10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8][10]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[8][10] Disposable Tyvek-type sleeves may be worn.[13]

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[12] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[12]

Toxicological Information

  • Acute Toxicity: No data is available for acute toxicity.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory or Skin Sensitization: No data available.[2]

  • Germ Cell Mutagenicity: No data available.[2]

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[2][11]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][2][12]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.[11]

Experimental Protocols

While specific experimental reports for this compound are not detailed in the provided search results, the GHS classifications are based on standardized testing protocols. The methodologies for assessing the identified hazards generally follow OECD (Organisation for Economic Co-operation and Development) guidelines.

  • Skin Irritation/Corrosion (OECD TG 404): This test involves applying the substance to the skin of a laboratory animal (typically a rabbit) for a set period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of these reactions is scored to determine the irritation potential.

  • Acute Eye Irritation/Corrosion (OECD TG 405): This protocol involves applying the test substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva. The reversibility of any observed effects is a key factor in the classification.

  • Specific Target Organ Toxicity - Single Exposure (OECD TG 407, 420, 423): Assessing respiratory irritation often involves whole-body exposure of animals to an atmosphere containing the substance. Clinical signs, respiratory function, and histopathological examination of the respiratory tract are evaluated to determine if the substance causes irritation.

It is important to consult the full text of these and other relevant guidelines for detailed experimental procedures.

Workflow and Logical Diagrams

The following diagram illustrates a general workflow for responding to a chemical spill, which is a critical aspect of handling this compound.

G Spill Chemical Spill Occurs Assess Assess Situation (Identify substance, quantity, and immediate risks) Spill->Assess Evacuate Evacuate Area (If necessary) Assess->Evacuate Immediate Danger SelectPPE Select Appropriate PPE (Gloves, Goggles, Respirator) Assess->SelectPPE Evacuate->SelectPPE Contain Contain Spill (Use absorbent materials for liquids, cover solids) SelectPPE->Contain Clean Clean Up Spill (Follow specific procedures for the substance) Contain->Clean Decontaminate Decontaminate Area (Wash surfaces) Clean->Decontaminate Package Package Waste (In labeled, sealed containers) Decontaminate->Package Dispose Dispose of Waste (According to regulations) Package->Dispose

Caption: Workflow for Chemical Spill Response.

References

Methodological & Application

Application Notes and Protocols for 2,4,5-Substituted Benzaldehydes in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the use of substituted benzaldehydes in pharmaceutical synthesis, with a focus on compounds bearing substituents at the 2, 4, and 5 positions. While the primary query focused on 2,4,5-trimethylbenzaldehyde, publicly available scientific literature on its specific applications in pharmaceutical synthesis is limited. It is primarily recognized as a chemical intermediate and a volatile compound found in some plants.[1]

Conversely, the closely related compound, 2,4,5-trimethoxybenzaldehyde (B179766), is extensively documented as a versatile and crucial building block in the synthesis of a wide range of biologically active molecules.[2][3] Its unique substitution pattern with three methoxy (B1213986) groups imparts specific electronic and steric properties that are leveraged in the design of novel therapeutic agents.[2][3] Given the high likelihood of interest in this well-documented analogue, this document will provide a comprehensive overview of the applications and synthesis protocols for 2,4,5-trimethoxybenzaldehyde, following a brief summary of the available information on this compound.

This compound

This compound, also known as duryl aldehyde, is an aromatic aldehyde with the molecular formula C₁₀H₁₂O.[1]

Applications in Synthesis:

While detailed pharmaceutical synthesis protocols are not widely published, it is recognized for its role as a chemical intermediate.[1] General synthetic methods for its preparation include Friedel-Crafts acylation of trimethylbenzene, oxidation of trimethylphenol, and formylation reactions.[1] Its applications are noted in the fragrance industry and as a precursor in organic reactions.[1]

Biological Activity:

The biological activity of this compound has been noted in various studies. It has been identified as a significant volatile compound in the leaves of Eryngium foetidum, suggesting potential roles in plant signaling or defense mechanisms.[1]

2,4,5-Trimethoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

2,4,5-Trimethoxybenzaldehyde (CAS 4460-86-0) is a pivotal organic compound in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] This white crystalline powder is a versatile building block for complex molecular structures that are foundational to many medications.[3]

Key Applications in Medicinal Chemistry

Derivatives of 2,4,5-trimethoxybenzaldehyde have demonstrated significant potential in several therapeutic areas:

  • Anticancer Agents: It is a key precursor for the synthesis of chalcones and stilbenes, which have shown potent cytotoxic activity against various cancer cell lines. The primary mechanisms of action include the inhibition of tubulin polymerization and the modulation of inflammatory pathways.[2][3]

  • Anti-inflammatory Agents: As a selective inhibitor of cyclooxygenase-2 (COX-2), 2,4,5-trimethoxybenzaldehyde and its derivatives are valuable leads for the development of novel anti-inflammatory drugs with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][4]

  • Antimicrobial and Antifungal Agents: Certain derivatives have exhibited activity against various bacterial and fungal strains, including Candida albicans.[3]

  • HIV Reverse Transcriptase Inhibitors: This scaffold has been utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]

  • Bioactive Natural Products: This intermediate is particularly valuable in the synthesis of alkaloids, lignans, and stilbenoids, many of which exhibit significant pharmacological activities.[2]

Quantitative Data: Bioactivity of 2,4,5-Trimethoxybenzaldehyde Derivatives

The following tables summarize the reported in vitro bioactivities of various compounds synthesized using 2,4,5-trimethoxybenzaldehyde as a starting material.

Table 1: Anticancer Activity of 2,4,5-Trimethoxybenzaldehyde-Derived Chalcones

Compound IDCancer Cell LineIC₅₀ (µM)
Chalcone (B49325) 1MCF-7 (Breast)5.82[3]
Chalcone 4A549 (Lung)9.56 ± 0.04[3]
Chalcone 5HCT-116 (Colon)3.25 ± 1.04[3]

Table 2: Wittig Reaction for Stilbene (B7821643) Synthesis from 2,4,5-Trimethoxybenzaldehyde

Phosphonium SaltBase / SolventTime (h)Temp (°C)Yield (%)
Benzyltriphenylphosphonium (B107652) chlorideNaH / THF12-24rt>85[2]
3,4,5-Trimethoxybenzyl-triphenylphosphonium chlorideNaOMe / MeOH12rt~80[2]
Experimental Protocols

The following are detailed methodologies for key reactions involving 2,4,5-trimethoxybenzaldehyde.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chalcone, a precursor for various flavonoids and other natural products with anti-inflammatory and anticancer activities.[2]

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Substituted acetophenone (B1666503) (e.g., 4'-hydroxyacetophenone)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2,4,5-trimethoxybenzaldehyde and the substituted acetophenone in ethanol.[3]

  • Cool the mixture in an ice bath and slowly add a 20% aqueous solution of NaOH dropwise with vigorous stirring.[3]

  • Continue stirring the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, pour the mixture onto crushed ice and acidify with dilute HCl to precipitate the product.[3]

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure compound.[3]

Protocol 2: Synthesis of Stilbenes via Wittig Reaction

This protocol describes the synthesis of a stilbene derivative, a core structure in combretastatin (B1194345) analogues known for their potent anti-tubulin activity.[2]

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Benzyltriphenylphosphonium salt

  • Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (B1231860) (NaOMe))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol (MeOH))

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the benzyltriphenylphosphonium salt in an anhydrous solvent. Cool the suspension to 0°C in an ice bath and add the strong base dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Stir the mixture at this temperature for 1-2 hours.[2][3]

  • Aldehyde Addition: Dissolve 2,4,5-trimethoxybenzaldehyde in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution at 0°C.[2][3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[2][3]

  • Workup: Quench the reaction by the slow addition of water or saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.[2][3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.[2]

Visualizations

Diagram 1: General Workflow for Chalcone Synthesis

G General Workflow for Chalcone Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 2,4,5-Trimethoxybenzaldehyde C Dissolve in Ethanol A->C B Substituted Acetophenone B->C D Add NaOH solution at 0°C C->D E Stir at RT for 24-72h D->E F Pour on ice, acidify with HCl E->F G Filter and wash precipitate F->G H Recrystallize G->H I Pure Chalcone H->I

Caption: Workflow for the synthesis of chalcones.

Diagram 2: General Workflow for Stilbene Synthesis via Wittig Reaction

G General Workflow for Stilbene Synthesis cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification A Benzyltriphenylphosphonium salt D Phosphonium Ylide A->D B Strong Base (e.g., NaH) B->D C Anhydrous Solvent (e.g., THF) C->D F Add aldehyde to ylide at 0°C D->F E 2,4,5-Trimethoxybenzaldehyde E->F G Stir at RT for 12-24h F->G H Quench reaction G->H I Extract with organic solvent H->I J Dry and concentrate I->J K Column Chromatography J->K L Pure Stilbene K->L G Inhibition of Pro-inflammatory Pathway A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins B->C D Inflammation C->D E 2,4,5-Trimethoxybenzaldehyde Derivatives E->B Inhibition

References

Application Notes and Protocols: 2,4,5-Trimethylbenzaldehyde as a Precursor in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,5-Trimethylbenzaldehyde, also known as duraldehyde, is an aromatic aldehyde with the chemical formula C₁₀H₁₂O. It is characterized by a benzene (B151609) ring substituted with three methyl groups at the 2, 4, and 5 positions and an aldehyde functional group. This compound serves as a versatile intermediate in organic synthesis, finding applications in the fragrance industry and as a precursor for more complex organic molecules and pharmaceuticals. This document provides an overview of its potential applications in key organic reactions, drawing parallels from structurally similar and more extensively studied benzaldehyde (B42025) derivatives. While specific experimental data for this compound in many of these reactions is not widely published, the following sections outline generalized protocols and the expected chemical transformations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValue
CAS Number 5779-72-6
Molecular Formula C₁₀H₁₂O
Molar Mass 148.20 g/mol
Appearance Colorless to light yellow liquid or solid
Melting Point 41-46 °C
Boiling Point 243 °C
Solubility Soluble in methanol

Key Synthetic Applications

This compound can participate in a variety of fundamental organic reactions to furnish precursors for a range of molecular scaffolds. The presence of the trimethylphenyl moiety can influence the electronic and steric properties of the resulting products, potentially impacting their biological activity.

Wittig Reaction for Stilbene (B7821643) Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. In the context of this compound, this reaction can be employed to synthesize stilbene derivatives, which are a class of compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.

Reaction Scheme:

Experimental Protocol (General)

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate benzyltriphenylphosphonium (B107652) salt in an anhydrous solvent such as THF. Cool the suspension to 0 °C in an ice bath and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise. The formation of the ylide is often indicated by a distinct color change. Stir the mixture at this temperature for 1-2 hours.

  • Aldehyde Addition: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired stilbene derivative.

Data Presentation

AldehydePhosphonium SaltBase / SolventTime (h)Temp (°C)Yield (%)
This compoundBenzyltriphenylphosphonium chlorideNaH / THF12-24rtData not available

Mandatory Visualization

Wittig_Reaction_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification phosphonium_salt Benzyltriphenylphosphonium salt in Anhydrous THF base Strong Base (e.g., n-BuLi) @ 0 °C phosphonium_salt->base Deprotonation ylide Phosphorus Ylide base->ylide reaction_mixture Reaction Mixture (Warm to RT, 12-24h) ylide->reaction_mixture aldehyde This compound in Anhydrous THF aldehyde->reaction_mixture quench Quench with Water reaction_mixture->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Purified Stilbene Derivative purify->product

Caption: General workflow for the synthesis of stilbene derivatives via the Wittig reaction.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, typically catalyzed by a weak base. This reaction can be used to synthesize a variety of α,β-unsaturated products which are valuable intermediates in drug discovery.

Reaction Scheme:

Experimental Protocol (General)

  • Reaction Setup: To a solution of this compound and an active methylene compound (e.g., malononitrile (B47326) or diethyl malonate) in a suitable solvent (e.g., ethanol (B145695) or toluene), add a catalytic amount of a weak base (e.g., piperidine, pyridine, or ammonium (B1175870) acetate).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC. For reactions that produce water as a byproduct, a Dean-Stark apparatus can be used to drive the reaction to completion.

  • Workup and Purification: Upon completion, cool the reaction mixture and add water. The product may precipitate out of the solution and can be collected by filtration. If the product is soluble, extract the aqueous layer with an organic solvent. Wash the organic layer with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Specific quantitative data for the Knoevenagel condensation of this compound is not available in the provided search results. A representative data table is shown below.

AldehydeActive Methylene CompoundCatalyst / SolventTime (h)Temp (°C)Yield (%)
This compoundMalononitrilePiperidine / EthanolData not availablertData not available

Mandatory Visualization

Knoevenagel_Condensation_Pathway cluster_activation Enolate Formation cluster_addition Nucleophilic Addition cluster_elimination Dehydration active_methylene Active Methylene Compound (e.g., Malononitrile) base_cat Base Catalyst (e.g., Piperidine) active_methylene->base_cat Deprotonation enolate Resonance-Stabilized Enolate base_cat->enolate intermediate Aldol-type Intermediate enolate->intermediate aldehyde This compound aldehyde->intermediate dehydration Elimination of Water intermediate->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Mechanism of the Knoevenagel condensation.

This compound is a valuable precursor in organic synthesis with the potential to be utilized in a variety of established reactions to generate diverse molecular architectures. While detailed experimental data for its application in the synthesis of bioactive compounds is currently limited in the public domain, the general protocols provided herein for key transformations such as the Wittig reaction and Knoevenagel condensation serve as a foundational guide for researchers. Further investigation into the reactivity of this compound and the biological evaluation of its derivatives could unveil novel therapeutic agents, underscoring its potential in drug discovery and development. The steric and electronic effects of the three methyl groups are likely to impart unique properties to the resulting products, making this compound an interesting subject for further synthetic exploration.

Application Notes and Protocols for the Wittig Reaction with 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds such as aldehydes and ketones.[1][2][3] This reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound.[1] A key advantage of the Wittig reaction is the specific location of the double bond in the product, which is precisely where the carbonyl group was.[4] This application note provides a detailed protocol for the Wittig reaction of 2,4,5-trimethylbenzaldehyde with a phosphorus ylide to synthesize the corresponding styrene (B11656) derivative.

The overall reaction proceeds in two main stages: the formation of the phosphonium (B103445) ylide and the subsequent reaction of the ylide with the aldehyde.[4] The ylide is typically generated in situ by treating a phosphonium salt with a strong base.[5]

Reaction Scheme:

Data Presentation

The choice of reagents and reaction conditions can significantly influence the yield and stereoselectivity of the Wittig reaction. Below is a summary of typical conditions used for Wittig reactions with aromatic aldehydes.

Table 1: Typical Reaction Parameters for Wittig Reaction with Aromatic Aldehydes

ParameterTypical Reagents/ConditionsNotes
Phosphonium Salt Precursor Methyltriphenylphosphonium (B96628) bromide (for vinyl group introduction)Prepared from triphenylphosphine (B44618) and methyl bromide.
Base n-Butyllithium (n-BuLi), Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)Strong bases are required for non-stabilized ylides.[5]
Solvent Tetrahydrofuran (B95107) (THF), Diethyl ether (Et₂O)Anhydrous conditions are crucial.[6]
Reaction Temperature -78 °C to room temperatureYlide generation is often performed at low temperatures.
Reaction Time 1 - 24 hoursVaries depending on the reactivity of the aldehyde and ylide.
Stereoselectivity Predominantly Z-alkene for non-stabilized ylidesThe stereochemical outcome can be influenced by the ylide structure and reaction conditions.[2][7]

Experimental Protocols

This section provides a detailed methodology for the Wittig reaction of this compound with methylenetriphenylphosphorane (B3051586) to yield 1,2,4-trimethyl-5-vinylbenzene.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Nitrogen or Argon gas inlet

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Preparation of the Phosphorus Ylide (Methylenetriphenylphosphorane)

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Dry the phosphonium salt under high vacuum for at least 1 hour.

  • Add anhydrous THF (e.g., 40 mL) to the flask via a syringe under a nitrogen atmosphere.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension via a syringe. The solution will typically turn a characteristic orange or yellow color, indicating the formation of the ylide.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Step 2: Wittig Reaction with this compound

  • In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the ylide solution prepared in Step 1 to 0 °C in an ice bath.

  • Slowly add the solution of this compound to the ylide solution dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes or a hexane/ethyl acetate (B1210297) gradient) to separate the non-polar alkene from the more polar triphenylphosphine oxide.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Wittig_Reaction_Workflow Experimental Workflow for Wittig Reaction start Start prep_ylide Prepare Ylide: 1. Add methyltriphenylphosphonium bromide to a dry flask. 2. Add anhydrous THF. 3. Cool to 0°C. 4. Add n-BuLi dropwise. 5. Stir at room temperature for 1 hour. start->prep_ylide prep_aldehyde Prepare Aldehyde: Dissolve this compound in anhydrous THF. start->prep_aldehyde reaction Wittig Reaction: 1. Cool ylide solution to 0°C. 2. Add aldehyde solution dropwise. 3. Stir at room temperature for 2-4 hours. prep_ylide->reaction prep_aldehyde->reaction workup Work-up: 1. Quench with saturated NH₄Cl. 2. Extract with diethyl ether. 3. Wash with brine. 4. Dry with MgSO₄. reaction->workup purification Purification: 1. Concentrate the crude product. 2. Purify by column chromatography. workup->purification characterization Characterization: Analyze the product by NMR and MS. purification->characterization end_node End characterization->end_node

Caption: Experimental workflow for the Wittig reaction.

References

2,4,5-Trimethylbenzaldehyde in the synthesis of bioactive compounds

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the use of 2,4,5-trimethylbenzaldehyde in the synthesis of bioactive compounds has revealed a significant lack of published research, quantitative data, and detailed experimental protocols required to fulfill your request for comprehensive application notes. The available information primarily identifies this compound as a component of essential oils and a general chemical intermediate, rather than a direct precursor for the synthesis of specific bioactive molecules with established pharmacological activities.

However, the search has yielded a wealth of information on the closely related compound, 2,4,5-trimethoxybenzaldehyde (B179766) . This structural analog is a versatile and widely documented building block in the synthesis of a diverse range of bioactive compounds with significant therapeutic potential.

Therefore, we propose to provide a detailed set of Application Notes and Protocols on the topic of 2,4,5-trimethoxybenzaldehyde in the synthesis of bioactive compounds . This will include:

  • Detailed Application Notes on its use in synthesizing anticancer, anti-inflammatory, and antimicrobial agents.

  • Quantitative Data summarizing reaction yields and the biological activity of synthesized compounds (e.g., IC50 values).

  • Comprehensive Experimental Protocols for key synthetic transformations.

  • Visualizations including signaling pathway diagrams and experimental workflows in the requested Graphviz DOT language format.

Please let us know if you would like to proceed with this revised topic. We are confident that we can provide a thorough and valuable resource on the applications of 2,4,5-trimethoxybenzaldehyde that will be highly relevant to researchers, scientists, and drug development professionals.

Application Notes and Protocols for the Formylation of Trimethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of trimethylbenzenes is a crucial chemical transformation for the synthesis of various aromatic aldehydes. These aldehydes are valuable intermediates in the production of pharmaceuticals, fragrances, dyes, and other fine chemicals. The three isomers of trimethylbenzene—1,3,5-trimethylbenzene (mesitylene), 1,2,4-trimethylbenzene (B165218) (pseudocumene), and 1,2,3-trimethylbenzene (B126466) (hemimellitene)—exhibit different reactivities and can yield distinct formylated products depending on the reaction conditions and the chosen formylation method. This document provides detailed application notes and experimental protocols for several common formylation reactions applied to these substrates.

Overview of Formylation Methods

Several classical and modern methods are employed for the formylation of aromatic compounds. The choice of method depends on factors such as the reactivity of the substrate, desired regioselectivity, available reagents, and safety considerations. For the electron-rich trimethylbenzene isomers, the most relevant methods include:

  • Gattermann-Koch Reaction: This method utilizes carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride and a copper(I) chloride co-catalyst. It is a direct method for introducing a formyl group onto activated aromatic rings.[1]

  • Gattermann Reaction: A variation of the Gattermann-Koch reaction, this method employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[2] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[3]

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[4][5][6]

  • Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[7]

Data Presentation: Comparison of Formylation Methods for Trimethylbenzenes

The following table summarizes the key quantitative data for various formylation methods applied to the different isomers of trimethylbenzene, allowing for easy comparison of reaction conditions and reported yields.

SubstrateFormylation MethodKey ReagentsCatalyst/Co-catalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Mesitylene (B46885) Gattermann-KochCO, HClAlCl₃, NiCl₂Benzene70-80615.5[1]
Mesitylene Gattermann (Adams Mod.)Zn(CN)₂, HClAlCl₃Tetrachloroethane67-723.575-81[8]
Mesitylene Vilsmeier-HaackDMF, POCl₃----High[9]
Mesitylene RiecheDichloromethyl methyl etherTiCl₄Methylene (B1212753) chloride0 to 35~181-89[10]
Pseudocumene Gattermann-KochCO, HClAlCl₃, CuClNot specified0-25Not specifiedHigh[11]
Hemimellitene Vilsmeier-HaackDMF, POCl₃-Dichloromethane (B109758)0 to rt6.5Good (general)[4]

Experimental Protocols

I. Formylation of 1,3,5-Trimethylbenzene (Mesitylene)

Mesitylene is the most symmetrical and often the most reactive of the trimethylbenzene isomers. Formylation occurs at one of the equivalent aromatic positions to yield 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde).

A. Gattermann Reaction (Adams Modification)

This modified Gattermann reaction is a safer alternative to using anhydrous hydrogen cyanide directly.[8]

Materials:

  • Mesitylene

  • Zinc Cyanide (Zn(CN)₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Tetrachloroethane (anhydrous)

  • Dry Hydrogen Chloride (HCl) gas

  • Ice

  • Concentrated Hydrochloric Acid

  • 10% Sodium Carbonate solution

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, combine mesitylene (0.85 mol), zinc cyanide (1.25 mol), and 400 mL of anhydrous tetrachloroethane.

  • While stirring at room temperature, pass a rapid stream of dry HCl gas through the mixture for approximately 3 hours, or until the zinc cyanide has completely reacted.

  • Cool the flask in an ice bath and, with vigorous stirring, add finely ground anhydrous aluminum chloride (2.2 mol).

  • Remove the ice bath and continue to pass HCl gas through the mixture. The reaction is exothermic; maintain the temperature between 67-72°C for an additional 2.5 hours.

  • Cool the reaction mixture and cautiously pour it into a beaker containing crushed ice and 100 mL of concentrated hydrochloric acid.

  • Allow the mixture to stand overnight, then transfer to a larger flask and reflux for 3 hours to hydrolyze the intermediate aldimine salt.

  • After cooling, separate the organic layer. Extract the aqueous layer with a small portion of tetrachloroethane.

  • Combine the organic layers and wash with a 10% sodium carbonate solution.

  • Purify the product by steam distillation followed by fractional distillation under reduced pressure.

B. Rieche Formylation

This method offers high yields and uses dichloromethyl methyl ether as the formylating agent.[10]

Materials:

  • Mesitylene

  • Titanium Tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Methylene Chloride (anhydrous)

  • Ice

  • Hydroquinone (B1673460)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve mesitylene (0.60 mol) in 375 mL of dry methylene chloride.

  • Cool the solution in an ice bath and add titanium tetrachloride (1.0 mol) over 3 minutes.

  • While maintaining cooling and stirring, add dichloromethyl methyl ether (0.5 mol) dropwise over 25 minutes.

  • After the addition is complete, stir the mixture for 5 minutes in the ice bath, then for 30 minutes at room temperature, and finally for 15 minutes at 35°C.

  • Pour the reaction mixture into a separatory funnel containing approximately 0.5 kg of crushed ice and shake thoroughly.

  • Separate the organic layer and extract the aqueous layer with two portions of methylene chloride.

  • Combine the organic layers and wash three times with water.

  • Add a crystal of hydroquinone to the combined organic solution and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and distill the residue under reduced pressure to obtain mesitaldehyde.

II. Formylation of 1,2,4-Trimethylbenzene (Pseudocumene)

Formylation of pseudocumene can potentially yield two isomers: 2,4,5-trimethylbenzaldehyde and 2,3,5-trimethylbenzaldehyde. The Gattermann-Koch reaction is a suitable method for this transformation.[11]

A. Gattermann-Koch Formylation

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Carbon Monoxide (CO) gas

  • Dry Hydrogen Chloride (HCl) gas

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Copper(I) Chloride (CuCl)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

Procedure:

  • Set up a reaction vessel equipped with a gas inlet tube, a stirrer, and a gas outlet connected to a trap.

  • Charge the vessel with anhydrous aluminum chloride and a catalytic amount of copper(I) chloride in an anhydrous solvent.

  • Cool the mixture to 0-25°C.

  • Add 1,2,4-trimethylbenzene to the stirred suspension.

  • Pass a steady stream of a mixture of carbon monoxide and dry hydrogen chloride gas through the reaction mixture.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cautiously quench the reaction by pouring the mixture onto crushed ice.

  • Perform an aqueous work-up to hydrolyze the intermediate and liberate the aldehyde.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it, and purify by distillation or chromatography.

III. Formylation of 1,2,3-Trimethylbenzene (Hemimellitene)

Hemimellitene is less symmetrical, and formylation can lead to a mixture of products, primarily 2,3,4-trimethylbenzaldehyde (B1635407) and 3,4,5-trimethylbenzaldehyde. The Vilsmeier-Haack reaction is a generally applicable method for electron-rich arenes like hemimellitene.[4]

A. Vilsmeier-Haack Reaction

Materials:

  • 1,2,3-Trimethylbenzene (Hemimellitene)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • Sodium Acetate (B1210297)

  • Diethyl ether

  • Brine

Procedure:

  • In a reaction flask, cool N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature at 0°C to form the Vilsmeier reagent.

  • To this pre-formed reagent, add 1,2,3-trimethylbenzene (1.0 equivalent) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6.5 hours).

  • Cool the reaction mixture back to 0°C and add a solution of sodium acetate in water.

  • Stir for a short period at 0°C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • After filtration, concentrate the solution under reduced pressure.

  • Purify the resulting crude product by silica (B1680970) gel column chromatography to isolate the trimethylbenzaldehyde isomers.

Visualizations

The following diagrams illustrate the general experimental workflows for the described formylation reactions.

Gattermann_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Trimethylbenzene, Zn(CN)₂, and Solvent add_hcl Bubble Dry HCl Gas start->add_hcl cool Cool to 0°C add_hcl->cool add_alcl3 Add AlCl₃ cool->add_alcl3 react Heat and Maintain Temperature (e.g., 67-72°C) add_alcl3->react quench Quench with Ice/HCl react->quench hydrolyze Reflux to Hydrolyze quench->hydrolyze extract Extract with Organic Solvent hydrolyze->extract wash Wash Organic Layer extract->wash purify Purify by Distillation wash->purify end Final Product purify->end

Caption: General workflow for the Gattermann formylation.

Rieche_Formylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Trimethylbenzene in Dry Solvent cool Cool to 0°C start->cool add_ticl4 Add TiCl₄ cool->add_ticl4 add_reagent Add Dichloromethyl Methyl Ether Dropwise add_ticl4->add_reagent stir Stir at Controlled Temperatures add_reagent->stir quench Quench with Ice stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Evaporate Solvent wash->dry purify Purify by Distillation dry->purify end Final Product purify->end

Caption: General workflow for the Rieche formylation.

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Work-up and Purification start Cool DMF to 0°C add_pocl3 Add POCl₃ Dropwise start->add_pocl3 vilsmeier_reagent Vilsmeier Reagent Formation add_pocl3->vilsmeier_reagent add_substrate Add Trimethylbenzene at 0°C vilsmeier_reagent->add_substrate react Stir at Room Temperature add_substrate->react quench Quench with NaOAc Solution react->quench extract Extract with Organic Solvent quench->extract wash Wash and Dry Organic Layer extract->wash purify Purify by Chromatography wash->purify end Final Product purify->end

Caption: General workflow for the Vilsmeier-Haack formylation.

References

Applications of 2,4,5-Trimethylbenzaldehyde in Medicinal Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment:

A comprehensive review of scientific literature and patent databases reveals a notable scarcity of information regarding the specific applications of 2,4,5-trimethylbenzaldehyde in medicinal chemistry. While the compound is known and used in other industries, such as fragrances, its role as a key starting material or intermediate in the synthesis of therapeutic agents appears to be undocumented in publicly available research.[1] Searches for bioactive compounds, pharmacological data, and synthetic protocols directly involving this compound did not yield substantial results.

This suggests that, within the field of drug discovery and development, this compound is not a commonly utilized building block.

A Note on a Structurally Related and Medicinally Significant Analog: 2,4,5-Trimethoxybenzaldehyde (B179766)

In contrast to its trimethyl counterpart, the structurally similar compound 2,4,5-trimethoxybenzaldehyde is a versatile and widely employed precursor in medicinal chemistry. Its three methoxy (B1213986) groups impart unique electronic properties that make it a valuable starting material for the synthesis of a diverse range of biologically active molecules.[2][3] This compound is a key component in the development of anticancer, anti-inflammatory, and antimicrobial agents.[3]

Given the limited information on this compound, the following application notes and protocols will focus on its extensively studied and medicinally relevant analog, 2,4,5-trimethoxybenzaldehyde , to provide researchers with valuable insights into a related area of chemical biology.

Application Notes and Protocols for 2,4,5-Trimethoxybenzaldehyde in Medicinal Chemistry

These notes are intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of bioactive compounds derived from 2,4,5-trimethoxybenzaldehyde.

Key Applications in Medicinal Chemistry

Derivatives of 2,4,5-trimethoxybenzaldehyde have demonstrated significant potential in several therapeutic areas:

  • Anticancer Agents: It is a crucial precursor for the synthesis of chalcones and stilbenes, which have shown potent cytotoxic activity against various cancer cell lines. The primary mechanism of action for many of these derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

  • Anti-inflammatory Agents: As a selective inhibitor of cyclooxygenase-2 (COX-2), 2,4,5-trimethoxybenzaldehyde and its derivatives are valuable leads for the development of novel anti-inflammatory drugs with potentially reduced gastrointestinal side effects.[3]

  • Antimicrobial and Antifungal Agents: Certain derivatives have exhibited activity against various bacterial and fungal strains, including Candida albicans.[3][4]

  • HIV Reverse Transcriptase Inhibitors: This scaffold has been utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]

Data Presentation: Quantitative Bioactivity of 2,4,5-Trimethoxybenzaldehyde Derivatives

The following table summarizes the reported in vitro bioactivities of various compounds synthesized using 2,4,5-trimethoxybenzaldehyde as a starting material.

Derivative ClassTargetCell Line/OrganismActivity (IC50/MIC)
ChalconesTubulin PolymerizationVarious Cancer Cell LinesVaries (µM range)
StilbenesTubulin PolymerizationVarious Cancer Cell LinesVaries (µM range)
Schiff BasesBacterial GrowthVarious Bacterial StrainsVaries (µg/mL range)
-Fungal GrowthCandida albicansMIC at 1 mg/mL[4]
Experimental Protocols

Herein are detailed methodologies for key synthetic transformations involving 2,4,5-trimethoxybenzaldehyde.

1. Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from 2,4,5-trimethoxybenzaldehyde and a substituted acetophenone (B1666503).

  • Materials:

    • 2,4,5-Trimethoxybenzaldehyde

    • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

    • Ethanol

    • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

    • Crushed ice

    • Dilute hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve equimolar amounts of 2,4,5-trimethoxybenzaldehyde and the substituted acetophenone in ethanol.

    • Cool the mixture in an ice bath and slowly add a 20% aqueous solution of NaOH dropwise with vigorous stirring.

    • Continue stirring the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the mixture onto crushed ice and acidify with dilute HCl to precipitate the product.

    • Filter the crude product, wash with cold water until the filtrate is neutral, and dry.

    • Recrystallize the crude chalcone (B49325) from a suitable solvent (e.g., ethanol) to obtain the pure compound.[3]

2. Synthesis of Stilbene (B7821643) Derivatives via Wittig Reaction

This protocol outlines the synthesis of stilbene derivatives from 2,4,5-trimethoxybenzaldehyde using a Wittig reagent.

  • Materials:

    • 2,4,5-Trimethoxybenzaldehyde

    • Benzyltriphenylphosphonium (B107652) salt

    • Strong base (e.g., n-butyllithium, sodium hydride)

    • Anhydrous solvent (e.g., THF, DMSO)

    • Water

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the benzyltriphenylphosphonium salt in an anhydrous solvent. Cool the suspension to 0°C and add the strong base dropwise. Stir the mixture at this temperature for 1-2 hours to form the ylide.

    • Aldehyde Addition: Dissolve 2,4,5-trimethoxybenzaldehyde in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution at 0°C.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure stilbene derivative.[3]

Mandatory Visualizations

experimental_workflow Experimental Workflow: Synthesis and Evaluation of 2,4,5-Trimethoxybenzaldehyde Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 2,4,5-Trimethoxybenzaldehyde reagent + Reagent (e.g., Acetophenone, Wittig Salt) start->reagent reaction Reaction (e.g., Claisen-Schmidt, Wittig) reagent->reaction product Crude Bioactive Derivative reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification pure_product Pure Bioactive Derivative purification->pure_product treatment Treatment with Derivative pure_product->treatment assay_prep Assay Preparation assay_prep->treatment cell_culture Cell Culture/Microorganism Culture cell_culture->assay_prep incubation Incubation treatment->incubation data_acq Data Acquisition (e.g., Absorbance, Microscopy) incubation->data_acq raw_data Raw Data data_acq->raw_data calc Calculation (e.g., % Inhibition, IC50) raw_data->calc results Biological Activity Results calc->results

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives from 2,4,5-trimethoxybenzaldehyde.

signaling_pathway Simplified Signaling Pathway for Tubulin Polymerization Inhibition cluster_drug Drug Action cluster_cellular Cellular Events drug 2,4,5-Trimethoxybenzaldehyde Derivative (e.g., Stilbene) tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubule Microtubule Dynamics tubulin->microtubule Inhibits Polymerization mitosis Mitosis microtubule->mitosis Disrupts Mitotic Spindle cell_cycle Cell Cycle Arrest (G2/M) mitosis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Simplified signaling pathway illustrating the mechanism of action for tubulin polymerization inhibitors derived from 2,4,5-trimethoxybenzaldehyde.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Schiff bases derived from 2,4,5-trimethylbenzaldehyde. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with extensive applications in medicinal chemistry, materials science, and catalysis.[1][2] The straightforward synthesis involves the condensation of an aldehyde with a primary amine.[1][3] This application note outlines a general yet robust procedure for synthesizing these compounds, their characterization, and potential applications, particularly in drug development.

Introduction

Schiff bases are formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone.[1] The resulting imine or azomethine group is crucial for their diverse biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5] The synthesis is typically a one-pot reaction that is easy to perform, often with high yields. The specific properties and applications of a Schiff base can be fine-tuned by selecting different aldehyde and amine precursors. This document focuses on the synthesis of Schiff bases using this compound as the aldehyde component.

General Reaction Scheme

The synthesis of a Schiff base from this compound and a generic primary amine (R-NH₂) proceeds via a condensation reaction, as depicted below. The reaction is typically carried out in an alcohol solvent and may be catalyzed by a few drops of acid.

DOT Script of the General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products This compound Primary_Amine R-NH₂ plus + Schiff_Base plus->Schiff_Base Solvent (e.g., Ethanol) Heat/Catalyst Water H₂O

Caption: General synthesis scheme for Schiff bases.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol (B145695) or Methanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, ethanol-water mixture)

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

    • In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

  • Reaction Setup:

    • With continuous stirring, add the ethanolic solution of the primary amine dropwise to the solution of this compound at room temperature.

    • (Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[3]

  • Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[6]

    • The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Isolation of the Product:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.[3]

    • If no precipitate forms, the solvent volume can be reduced using a rotary evaporator to induce precipitation.[3]

  • Filtration and Washing:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[3][6]

  • Purification:

    • The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3]

    • Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly. Pure crystalline product will form and can be collected by filtration.[3]

  • Drying:

    • Dry the purified Schiff base in a desiccator or a vacuum oven at a moderate temperature.

Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic methods:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the characteristic C=N (imine) stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the presence of protons and carbons in the expected chemical environments.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound.

Quantitative Data Summary

ReactantMolar RatioSolventCatalystReaction Time (hours)Yield (%)Melting Point (°C)
This compound1.0EthanolAcetic Acid (catalytic)2-485-95Varies
Primary Amine1.0EthanolAcetic Acid (catalytic)2-485-95Varies

Note: The yield and melting point are representative and will vary depending on the specific primary amine used.

Applications and Future Directions

Schiff bases derived from substituted benzaldehydes are known to exhibit a wide range of biological activities and have significant potential in drug development.

DOT Script of Potential Applications:

G cluster_applications Potential Applications Schiff_Bases Schiff Bases from This compound Anticancer Anticancer Agents Schiff_Bases->Anticancer Antibacterial Antibacterial Agents Schiff_Bases->Antibacterial Antifungal Antifungal Agents Schiff_Bases->Antifungal Anti_inflammatory Anti-inflammatory Agents Schiff_Bases->Anti_inflammatory Catalysis Catalysts in Organic Synthesis Schiff_Bases->Catalysis

Caption: Potential applications of synthesized Schiff bases.

Anticancer Activity

Many Schiff bases have demonstrated potent anticancer activity. For instance, certain Schiff bases have been shown to act as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of proteins involved in cancer cell proliferation and survival.[3] Inhibition of Hsp90 leads to the degradation of these oncoproteins and subsequent cancer cell death.[3]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized Schiff base in the culture medium. Add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity

Schiff bases and their metal complexes often exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Protocol: Agar (B569324) Well Diffusion Method

  • Prepare Bacterial Culture: Prepare a fresh inoculum of the test bacteria in nutrient broth.

  • Inoculate Agar Plates: Spread the bacterial inoculum evenly over the surface of Mueller-Hinton agar plates.

  • Prepare Wells: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Add Test Compound: Add a specific concentration of the Schiff base solution (dissolved in a suitable solvent like DMSO) to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well. A larger zone indicates greater antibacterial activity.

Conclusion

The synthesis of Schiff bases from this compound is a straightforward and efficient process. The resulting compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as anticancer, antibacterial, and antifungal agents. The protocols provided here offer a solid foundation for the synthesis, characterization, and evaluation of these promising molecules. Further research into the specific biological mechanisms of action of Schiff bases derived from this compound is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2,4,5-trimethylbenzaldehyde, an important aromatic aldehyde intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The primary synthetic route detailed is the formylation of 1,2,4-trimethylbenzene (B165218) (pseudocumene), a readily available starting material. This document outlines two effective methods for this transformation on a large scale: the Gattermann-Koch reaction and the Rieche formylation. Included are experimental protocols, quantitative data, and safety considerations essential for scaling up the synthesis.

Introduction

This compound is a substituted aromatic aldehyde with significant applications in organic synthesis. Its structure, featuring three methyl groups and a formyl group on the benzene (B151609) ring, makes it a valuable precursor for various target molecules. The large-scale production of this compound requires efficient and cost-effective synthetic methods that can be safely implemented in an industrial setting. The formylation of 1,2,4-trimethylbenzene (pseudocumene) is the most direct and economically viable approach. This document details the Gattermann-Koch reaction and the Rieche formylation as two prominent methods for this purpose.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below for easy reference.

PropertyValue
CAS Number 5779-72-6[1]
Molecular Formula C₁₀H₁₂O[1]
Molar Mass 148.20 g/mol [1]
Appearance White to light yellow solid or crystalline powder
Melting Point 41-46 °C
Boiling Point 237 °C (lit.)
Solubility Soluble in common organic solvents such as dichloromethane (B109758), toluene, and ethers.
Sensitivity Air sensitive

Overview of Synthetic Routes

The primary strategies for the large-scale synthesis of this compound involve the electrophilic formylation of 1,2,4-trimethylbenzene (pseudocumene). The directing effects of the methyl groups on the aromatic ring favor substitution at the 5-position, leading to the desired product.

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_methods Formylation Methods cluster_process Process cluster_end Final Product Pseudocumene Pseudocumene Gattermann_Koch Gattermann-Koch Reaction (CO, HCl, AlCl₃/CuCl) Pseudocumene->Gattermann_Koch Rieche Rieche Formylation (Cl₂CHOMe, Lewis Acid) Pseudocumene->Rieche Reaction Electrophilic Aromatic Substitution Gattermann_Koch->Reaction Rieche->Reaction Workup Hydrolysis and Neutralization Reaction->Workup Purification Distillation or Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

4.1. Method 1: Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride with a copper(I) chloride co-catalyst.[2][3][4] This method is well-suited for the formylation of alkylbenzenes like pseudocumene.

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Carbon Monoxide (CO) gas

  • Hydrogen Chloride (HCl) gas, anhydrous

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Copper(I) Chloride (CuCl)

  • Anhydrous, non-polar solvent (e.g., dichloromethane or benzene)

  • Crushed ice

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate solution (aqueous)

  • Anhydrous Sodium Sulfate

Equipment:

  • High-pressure reactor equipped with a gas inlet, mechanical stirrer, thermometer, and pressure gauge

  • Gas cylinders for CO and HCl with appropriate regulators

  • Scrubber for acidic off-gases

  • Standard glassware for workup and purification

Protocol:

  • Reactor Setup: In a dry, high-pressure reactor, charge anhydrous aluminum chloride and copper(I) chloride under an inert atmosphere (e.g., nitrogen).

  • Solvent and Substrate Addition: Add the anhydrous solvent to the reactor, followed by 1,2,4-trimethylbenzene.

  • Reaction Conditions: Seal the reactor and begin stirring. Pressurize the reactor with carbon monoxide to the desired pressure, then introduce anhydrous hydrogen chloride gas. The reaction is typically carried out at a moderate temperature.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.

  • Workup: Upon completion, cautiously vent the reactor and transfer the reaction mixture to a separate vessel containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with a dilute sodium bicarbonate solution, followed by water, until the washings are neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by distillation.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to obtain pure this compound.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio (Pseudocumene:AlCl₃:CuCl) 1 : 1.2 : 0.2 (molar)
CO Pressure 50-100 atm
Reaction Temperature 30-50 °C
Reaction Time 4-8 hours
Typical Yield 70-85%
Purity (after purification) >98%

4.2. Method 2: Rieche Formylation with Dichloromethyl Methyl Ether

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride or tin(IV) chloride.[5][6] This method often proceeds under milder conditions than the Gattermann-Koch reaction.

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Titanium tetrachloride (TiCl₄) or Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid

  • Sodium Carbonate solution (10% aqueous)

  • Anhydrous Sodium Sulfate

Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, all under an inert atmosphere.

  • Standard glassware for workup and purification.

Protocol:

  • Reaction Setup: In a dry, three-necked flask, dissolve 1,2,4-trimethylbenzene in anhydrous dichloromethane and cool the mixture to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride to the stirred solution, maintaining the temperature below 10 °C.

  • Formylating Agent Addition: Add dichloromethyl methyl ether dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, continue stirring at 0-10 °C for an additional 1-2 hours. The reaction progress can be monitored by TLC or GC.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice and concentrated hydrochloric acid. Stir until the titanium salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, 10% aqueous sodium carbonate solution, and finally with brine until neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio (Pseudocumene:TiCl₄:Cl₂CHOMe) 1 : 1.1 : 1.1 (molar)
Reaction Temperature 0-10 °C
Reaction Time 2-4 hours
Typical Yield 80-90%
Purity (after purification) >98%

Data Presentation

Spectroscopic Data for this compound:

Technique Data
¹H NMR (CDCl₃) δ (ppm): 10.19 (s, 1H, CHO), 7.58 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 2.55 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃) δ (ppm): 192.5, 143.8, 137.2, 134.8, 134.1, 132.9, 129.8, 19.8, 19.3, 19.0
IR (KBr, cm⁻¹) 2920, 2860, 1685 (C=O), 1605, 1450, 870
Mass Spectrum (EI, m/z) 148 (M+), 147, 119, 91

Note: Spectroscopic data can be found in various databases such as SpectraBase and PubChem.[1][7]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_product Final Product Start Charge Reactor with Pseudocumene & Solvent Add_Catalyst Add Lewis Acid Catalyst (e.g., AlCl₃ or TiCl₄) Start->Add_Catalyst Add_Reagent Introduce Formylating Agent (CO/HCl or Cl₂CHOMe) Add_Catalyst->Add_Reagent Reaction Maintain Reaction Conditions (Temperature, Pressure) Add_Reagent->Reaction Monitor Monitor Reaction Progress (TLC/GC) Reaction->Monitor Quench Quench Reaction (Ice/HCl) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Distillation or Recrystallization Dry->Purify Product This compound Purify->Product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Considerations for Large-Scale Synthesis

  • Handling of Reagents:

    • Anhydrous Aluminum Chloride and Titanium Tetrachloride: These are highly corrosive and react violently with moisture. Handle in a dry, inert atmosphere.

    • Dichloromethyl methyl ether: This is a toxic and corrosive lachrymator. It should be handled with extreme care in a well-ventilated fume hood.

    • Carbon Monoxide and Hydrogen Chloride: These are toxic and corrosive gases. Use appropriate gas handling equipment and ensure adequate ventilation and scrubbing of off-gases.

  • Reaction Exotherm: The formylation reactions are exothermic. Proper cooling and temperature control are crucial to prevent runaway reactions, especially on a large scale.

  • Pressure and Gas Handling: When using the Gattermann-Koch reaction, ensure the high-pressure reactor is properly rated and maintained. Follow all safety protocols for handling high-pressure gases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, acid-resistant gloves, and a lab coat. For handling highly toxic reagents, a respirator may be necessary.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through the formylation of 1,2,4-trimethylbenzene. The Gattermann-Koch reaction and Rieche formylation are two viable industrial methods that provide good yields and high purity of the final product. The choice between these methods may depend on the available equipment (e.g., high-pressure reactors), cost of reagents, and safety infrastructure. The protocols and data provided in this document serve as a comprehensive guide for researchers and process chemists involved in the synthesis of this important chemical intermediate. Adherence to strict safety protocols is paramount when scaling up these chemical processes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,5-Trimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Vilsmeier-Haack Reaction: This formylation reaction uses a Vilsmeier reagent (prepared from a substituted amide like DMF and phosphorus oxychloride) to add a formyl group to an electron-rich aromatic ring like 1,2,4-trimethylbenzene (B165218) (pseudocumene).[1]

  • Gattermann-Koch Reaction: This method involves the formylation of an aromatic compound using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.[2][3] It is particularly suitable for alkylbenzenes.[3]

  • Friedel-Crafts Acylation: This involves the acylation of 1,2,4-trimethylbenzene with an acyl halide and a Lewis acid catalyst.[4] However, direct formylation using formyl chloride is not feasible due to its instability.[5]

  • Oxidation of 2,4,5-Trimethylphenol (B3029030): This method involves the oxidation of the corresponding trimethylphenol to the aldehyde using a suitable oxidizing agent.[4]

Q2: I am experiencing low yields. What are the general factors that could be affecting my synthesis?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Purity of Starting Materials: Ensure that your starting materials, particularly the 1,2,4-trimethylbenzene or 2,4,5-trimethylphenol, are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.

  • Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents are critical. Deviations from optimal conditions can significantly impact the yield.

  • Moisture: Many of the reagents used, especially Lewis acids like aluminum chloride in Friedel-Crafts and Gattermann-Koch reactions, are sensitive to moisture. Ensure all glassware is dry and reactions are run under an inert atmosphere if necessary.

  • Inefficient Purification: The final product may be lost during workup and purification steps. Optimizing extraction and purification techniques is crucial.

Q3: What are the common byproducts in the synthesis of this compound?

A3: The formation of byproducts is dependent on the synthetic route. In formylation reactions of 1,2,4-trimethylbenzene, regioisomers can be a significant issue. Friedel-Crafts reactions can also lead to polyalkylation or polyacylation products if the reaction conditions are not carefully controlled. Oxidation of 2,4,5-trimethylphenol can lead to over-oxidation to the corresponding carboxylic acid or other degradation products.

Troubleshooting Guides by Synthesis Method

Vilsmeier-Haack Reaction

Issue: Low or no product formation.

Possible Cause Troubleshooting Step
Inactive Vilsmeier Reagent The Vilsmeier reagent should be freshly prepared. Ensure that the DMF and POCl₃ (or other activating agent) are of high purity and anhydrous.
Low Reactivity of Substrate 1,2,4-trimethylbenzene is an electron-rich arene and should be reactive. However, if starting with a less activated aromatic ring, the Vilsmeier-Haack reaction may not be efficient.
Incorrect Stoichiometry Ensure the correct molar ratios of the substrate to the Vilsmeier reagent are used. An excess of the reagent may be necessary to drive the reaction to completion.
Suboptimal Temperature The reaction temperature can influence the rate and yield. While the formation of the Vilsmeier reagent is often done at low temperatures (e.g., 0 °C), the formylation step may require heating.

Issue: Formation of multiple products.

Possible Cause Troubleshooting Step
Lack of Regioselectivity The formylation of 1,2,4-trimethylbenzene can potentially occur at different positions on the aromatic ring. While the 5-position is sterically and electronically favored, other isomers can form. Careful control of reaction temperature and the choice of formylating agent can influence regioselectivity.
Side Reactions Impurities in the starting material or reagents can lead to undesired side reactions.
Gattermann-Koch Reaction

Issue: Reaction is not proceeding.

Possible Cause Troubleshooting Step
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure it is anhydrous and handled under inert conditions. The use of a co-catalyst like CuCl is often necessary to improve the reaction rate.[2]
Insufficient Gas Pressure The Gattermann-Koch reaction often requires high pressure of carbon monoxide. Ensure the reaction is set up in an appropriate pressure vessel and that the CO pressure is maintained.
Poor Gas Dispersion Efficient stirring is crucial to ensure good contact between the gaseous reactants (CO, HCl) and the liquid phase containing the substrate and catalyst.
Oxidation of 2,4,5-Trimethylphenol

Issue: Low yield of the aldehyde.

Possible Cause Troubleshooting Step
Over-oxidation The aldehyde product can be further oxidized to the corresponding carboxylic acid.[6] Use a mild and selective oxidizing agent and carefully control the reaction time and temperature.
Incomplete Reaction The oxidizing agent may not be strong enough, or the reaction conditions may not be optimal. Consider screening different oxidizing agents and reaction parameters.
Formation of Quinone-type Byproducts Phenols are susceptible to oxidation to quinones.[7] The choice of oxidant and reaction conditions is critical to favor the formation of the aldehyde.

Experimental Protocols

Vilsmeier-Haack Formylation of 1,2,4-Trimethylbenzene (Pseudocumene)

This protocol is adapted from general procedures for the Vilsmeier-Haack reaction.

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl), aqueous solution

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents) and cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation: Dissolve 1,2,4-trimethylbenzene (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with dilute HCl, water, and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol (B145695) or hexane.

Parameter Value/Condition
Substrate 1,2,4-Trimethylbenzene
Reagents DMF, POCl₃
Solvent Dichloromethane
Temperature 0 °C to Reflux
Typical Yield 70-80% (based on analogous reactions)[1]

Data Presentation

The following table summarizes a comparison of different synthetic methods for trimethyl-substituted benzaldehydes, providing an estimate of potential yields. Note that yields can vary significantly based on the specific reaction conditions and scale.

Synthetic Method Starting Material Key Reagents Reported Yield (Analogous Reactions)
Vilsmeier-Haack1,2,4-TrimethylbenzeneDMF, POCl₃~77%[1]
Gattermann (Adams Mod.)1,3,5-TrimethylbenzeneZn(CN)₂, HCl, AlCl₃~73%[8]
Rieche Formylation1,3,5-TrimethylbenzeneDichloromethyl methyl ether, AlCl₃>88%[8]
Oxidation2,3,5-TrimethylphenolAqueous H₂O₂High selectivity for quinone, aldehyde yield not specified[9]

Visualizations

Below are diagrams illustrating the key reaction pathways and a general troubleshooting workflow.

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Trimethylbenzene 1,2,4-Trimethylbenzene Trimethylbenzene->Intermediate Electrophilic Aromatic Substitution Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product Gattermann_Koch_Pathway CO Carbon Monoxide (CO) Formyl_Cation Formyl Cation [HCO]⁺ CO->Formyl_Cation HCl HCl HCl->Formyl_Cation Lewis_Acid AlCl₃/CuCl Lewis_Acid->Formyl_Cation Sigma_Complex σ-Complex Formyl_Cation->Sigma_Complex Trimethylbenzene 1,2,4-Trimethylbenzene Trimethylbenzene->Sigma_Complex Electrophilic Attack Product This compound Sigma_Complex->Product Deprotonation Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Check_Conditions Verify Reaction Conditions (Temp, Time, Stoich.) Check_Purity->Check_Conditions Purity OK Check_Conditions->Start Incorrect Check_Moisture Ensure Anhydrous Conditions Check_Conditions->Check_Moisture Conditions OK Check_Moisture->Start Moisture Present Optimize_Workup Optimize Workup & Purification Check_Moisture->Optimize_Workup Anhydrous OK Optimize_Workup->Start Inefficient Success Improved Yield Optimize_Workup->Success

References

Technical Support Center: Purification of 2,4,5-Trimethylbenzaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,4,5-trimethylbenzaldehyde via chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound on a laboratory scale is flash column chromatography using silica (B1680970) gel as the stationary phase.[1][2] This technique is preferred for its efficiency in separating the target aldehyde from impurities.[3] For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods.[4]

Q2: What are the potential impurities I might encounter?

A2: Impurities can arise from the starting materials or side reactions during synthesis. A common impurity noted in commercially available this compound is 5-bromo-1,2,4-trimethylbenzene.[5][6] Other potential impurities could include unreacted starting materials or by-products from the specific synthetic route used, such as the corresponding carboxylic acid if oxidation has occurred.[3]

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system (eluent) for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[7] A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297).[8] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.3 for the desired compound on the TLC plate.[8]

Q4: Can this compound degrade on the silica gel column?

A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation.[2][9] If you observe decomposition of your compound on the column, you can consider neutralizing the silica gel by washing it with a solvent containing a small amount of a non-polar base like triethylamine (B128534) before packing the column.

Q5: My purified this compound has a low melting point. What does this indicate?

A5: A broad or depressed melting point compared to the literature value (41-46 °C) suggests the presence of impurities.[5][6] Residual solvents or synthetic by-products can disrupt the crystal lattice, leading to a lower melting point.[10] Further purification by re-chromatographing or recrystallization may be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation of Spots on TLC Inappropriate solvent system (too polar or non-polar).Systematically vary the ratio of your hexane/ethyl acetate mixture to achieve better separation between the target compound and impurities.
Compound Elutes Too Quickly from the Column The eluent is too polar.Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Streaking or Tailing of Bands on the Column Sample overload; compound is sparingly soluble in the eluent.Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved before loading.
Cracks in the Silica Gel Bed Improperly packed column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[8]
Product Fractions are Contaminated with an Unknown Impurity Co-elution of an impurity with a similar polarity to the product.Try a different solvent system or consider using a different stationary phase if available.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

2. Preparation:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find the optimal eluent composition that gives an Rf value of ~0.3 for the product.

  • Slurry Preparation: Based on the amount of crude product, weigh out silica gel (typically a 30-50:1 ratio of silica to crude material by weight).[9] Prepare a slurry by mixing the silica gel with the chosen eluent.

3. Column Packing:

  • Secure the column in a vertical position.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the eluent itself or a more volatile solvent like dichloromethane.[8]

  • Carefully add the sample solution to the top of the column.

  • Allow the sample to absorb completely into the silica gel.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

  • Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).

6. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Data Summary

Property Value Reference
Molecular Formula C₁₀H₁₂O[11]
Molecular Weight 148.20 g/mol [6]
Appearance White to light yellow solid[12]
Melting Point 41-46 °C[5][6]
Boiling Point Not specified
Solubility Soluble in organic solvents like chloroform (B151607) and ethyl acetate.[13]
Recommended TLC/Column Eluent Hexane/Ethyl Acetate mixtures[8]

Troubleshooting Workflow

G start Start Purification tlc Perform TLC Analysis start->tlc poor_sep_tlc Poor Separation on TLC? tlc->poor_sep_tlc pack_column Pack Chromatography Column load_sample Load Sample pack_column->load_sample elute Elute and Collect Fractions load_sample->elute streaking Streaking or Tailing? elute->streaking analyze Analyze Fractions by TLC impurity Fractions Impure? analyze->impurity combine Combine Pure Fractions & Evaporate end Pure Product combine->end poor_sep_tlc->pack_column No adjust_solvent Adjust Solvent Polarity poor_sep_tlc->adjust_solvent Yes adjust_solvent->tlc reduce_load Reduce Sample Load streaking->reduce_load Yes no_elution Product Not Eluting? streaking->no_elution No reduce_load->load_sample increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes fast_elution Product Elutes Too Fast? no_elution->fast_elution No increase_polarity->elute fast_elution->analyze No decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity Yes decrease_polarity->elute impurity->combine No rechromatograph Re-chromatograph or Recrystallize impurity->rechromatograph Yes

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trimethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for the synthesis of this compound include:

  • Vilsmeier-Haack Reaction: This formylation reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring like 1,2,4-trimethylbenzene (B165218) (pseudocumene).[1][2][3]

  • Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a co-catalyst like cuprous chloride (CuCl).[4][5][6]

  • Oxidation of 2,4,5-Trimethylbenzyl Alcohol: This method involves the oxidation of the corresponding benzyl (B1604629) alcohol to the aldehyde using an oxidizing agent.[7] Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC).[8]

Q2: What are the typical impurities I might encounter in my this compound synthesis?

A2: The impurity profile of your final product is highly dependent on the chosen synthetic route. Common impurities include:

  • Unreacted Starting Materials: Residual 1,2,4-trimethylbenzene or 2,4,5-trimethylbenzyl alcohol.

  • Isomeric Trimethylbenzaldehydes: Formation of other isomers, such as 2,4,6-trimethylbenzaldehyde, can occur depending on the regioselectivity of the formylation reaction.

  • Over-oxidation Products: In syntheses involving oxidation, the corresponding carboxylic acid, 2,4,5-trimethylbenzoic acid, can be a significant impurity.

  • Halogenated Impurities: In reactions like the Vilsmeier-Haack or Gattermann-Koch, chlorinated byproducts can be formed.[9] For instance, a commercially available sample of this compound was found to contain 7% of 5-bromo-1,2,4-trimethylbenzene, indicating that halogenated impurities can be present.[10]

  • Side-Reaction Products: Depending on the specific conditions, various side-reactions can lead to a range of other impurities.

Q3: How can I detect and quantify the impurities in my this compound product?

A3: Several analytical techniques are well-suited for analyzing the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a versatile technique for purity assessment and can be adapted to quantify a wide range of impurities.

A summary of typical analytical conditions is provided in the table below.

ParameterHPLCGC-MS
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)Non-polar capillary column (e.g., DB-5)
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium
Detector UV-Vis or Diode ArrayMass Spectrometer
Typical Application Purity determination, quantification of non-volatile impuritiesIdentification and quantification of volatile impurities

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.

Vilsmeier-Haack Reaction

Problem 1: Low or no yield of this compound.

  • Possible Cause: Inactive Vilsmeier reagent.

    • Solution: Ensure that the DMF and POCl₃ used are of high purity and anhydrous. The Vilsmeier reagent is moisture-sensitive. Consider preparing the reagent fresh for each reaction.

  • Possible Cause: Insufficiently activated aromatic ring.

    • Solution: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. While 1,2,4-trimethylbenzene is generally suitable, ensure the absence of any deactivating groups on your starting material.

  • Possible Cause: Incorrect reaction temperature.

    • Solution: The reaction temperature can be critical. While the formation of the Vilsmeier reagent is typically done at low temperatures (e.g., 0°C), the subsequent formylation may require heating. Monitor the reaction by TLC to optimize the temperature.[1]

Problem 2: Formation of multiple products (isomers).

  • Possible Cause: Lack of regioselectivity.

    • Solution: The formylation of 1,2,4-trimethylbenzene can potentially yield different isomers. The substitution pattern is influenced by steric and electronic effects. While the 6-position is sterically hindered, formylation can occur at other positions. Careful control of reaction conditions (temperature, order of addition) can help improve selectivity. Purification by column chromatography may be necessary to separate the desired isomer.

Problem 3: Presence of chlorinated impurities.

  • Possible Cause: Side reaction with the Vilsmeier reagent.

    • Solution: The chloroiminium salt (Vilsmeier reagent) can act as a chlorinating agent.[9] To minimize this, use the minimum effective amount of the Vilsmeier reagent and avoid unnecessarily high reaction temperatures.

Gattermann-Koch Reaction

Problem 1: The reaction is not proceeding.

  • Possible Cause: Inactive catalyst system.

    • Solution: Anhydrous conditions are crucial for the Lewis acid catalyst (AlCl₃). Ensure all reagents and equipment are dry. The co-catalyst, CuCl, is also essential for the reaction to proceed efficiently.[4][5]

  • Possible Cause: Low pressure of carbon monoxide.

    • Solution: The Gattermann-Koch reaction often requires high pressure of CO to proceed effectively. Ensure your experimental setup can safely handle the required pressure.

Problem 2: Low yield of the desired product.

  • Possible Cause: Deactivation of the catalyst.

    • Solution: Water or other impurities in the starting materials or solvent can deactivate the Lewis acid catalyst. Use freshly distilled solvents and high-purity reagents.

  • Possible Cause: Substrate limitations.

    • Solution: The Gattermann-Koch reaction is generally suitable for benzene (B151609) and its alkylated derivatives.[4] However, highly substituted or sterically hindered substrates may react slower.

Oxidation of 2,4,5-Trimethylbenzyl Alcohol

Problem 1: Over-oxidation to 2,4,5-trimethylbenzoic acid.

  • Possible Cause: Use of a strong oxidizing agent or harsh reaction conditions.

    • Solution: To stop the oxidation at the aldehyde stage, use a milder oxidizing agent like pyridinium chlorochromate (PCC) in an anhydrous solvent such as dichloromethane.[8][11] Avoid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid in aqueous conditions, as they will likely lead to the carboxylic acid.

Problem 2: Incomplete reaction.

  • Possible Cause: Insufficient amount of oxidizing agent.

    • Solution: Ensure that at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC to determine the endpoint.

  • Possible Cause: Low reactivity of the alcohol.

    • Solution: While primary benzyl alcohols are generally reactive, steric hindrance from the methyl groups might slow down the reaction. Gentle heating may be required, but this should be done cautiously to avoid over-oxidation.

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents) in anhydrous DCM.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add 1,2,4-trimethylbenzene (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Oxidation of 2,4,5-Trimethylbenzyl Alcohol to this compound using PCC

Materials:

  • 2,4,5-Trimethylbenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celite®

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend PCC (1.5 equivalents) in anhydrous DCM.

  • In a separate flask, dissolve 2,4,5-trimethylbenzyl alcohol (1 equivalent) in anhydrous DCM.

  • Add the solution of the alcohol to the PCC suspension in one portion with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel and Celite® to filter out the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Data Presentation

The following table summarizes common impurities and their typical, albeit often anecdotal, levels observed in the synthesis of this compound. Quantitative data for specific reaction conditions can vary significantly.

Synthetic RouteCommon ImpuritiesTypical Observed Levels (if available)
Vilsmeier-Haack Unreacted 1,2,4-trimethylbenzeneVariable
Isomeric trimethylbenzaldehydesCan be significant depending on conditions
Diformylated productsLower levels, controlled by stoichiometry
Chlorinated byproductsTrace to minor
Gattermann-Koch Unreacted 1,2,4-trimethylbenzeneVariable
Isomeric trimethylbenzaldehydesGenerally good regioselectivity for less hindered positions
Byproducts from catalyst decompositionTrace
Oxidation of Alcohol Unreacted 2,4,5-trimethylbenzyl alcoholCan be minimized with sufficient oxidant
2,4,5-Trimethylbenzoic acidSignificant if over-oxidation occurs
Halogenated Impurities (from commercial sources)A specific commercial sample showed 7% 5-bromo-1,2,4-trimethylbenzene[10]

Visualizations

experimental_workflow cluster_vilsmeier Vilsmeier-Haack Synthesis cluster_oxidation Oxidation of Alcohol v_start 1. Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM) v_react 2. Add 1,2,4-Trimethylbenzene v_start->v_react v_reflux 3. Reflux v_react->v_reflux v_workup 4. Aqueous Workup & Extraction v_reflux->v_workup v_purify 5. Purification (Distillation/Chromatography) v_workup->v_purify v_product This compound v_purify->v_product o_start 1. Suspend PCC in DCM o_react 2. Add 2,4,5-Trimethylbenzyl Alcohol o_start->o_react o_stir 3. Stir at RT o_react->o_stir o_filter 4. Filtration o_stir->o_filter o_evap 5. Solvent Evaporation o_filter->o_evap o_product This compound o_evap->o_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Product Yield? cause1 Inactive Reagents/ Catalyst start->cause1 cause2 Incorrect Reaction Conditions (T, P) start->cause2 cause3 Poor Substrate Reactivity start->cause3 cause4 Side Reactions/ Impurity Formation start->cause4 sol1 Use fresh, anhydrous reagents. Check catalyst activity. cause1->sol1 sol2 Optimize temperature, pressure, and reaction time via monitoring (TLC). cause2->sol2 sol3 Ensure starting material purity. Consider alternative synthetic route. cause3->sol3 sol4 Adjust stoichiometry. Control reaction conditions to minimize side products. cause4->sol4

References

troubleshooting low conversion in Gattermann-Koch reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gattermann-Koch reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their formylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Gattermann-Koch reaction and what is its primary application?

The Gattermann-Koch reaction is a classic organic synthesis method used to introduce a formyl group (-CHO) onto an aromatic ring.[1] Its main application is the synthesis of aromatic aldehydes, such as benzaldehyde (B42025) and its derivatives, from aromatic hydrocarbons. This reaction is a type of electrophilic aromatic substitution.

Q2: What are the essential reagents and catalysts for a successful Gattermann-Koch reaction?

The key components for this reaction are:

  • Aromatic Hydrocarbon: The substrate must be an electron-rich aromatic compound like benzene (B151609) or toluene (B28343).[2]

  • Carbon Monoxide (CO): This serves as the source of the formyl group.[2]

  • Hydrogen Chloride (HCl): Acts as a co-reagent with carbon monoxide.[2]

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common catalyst.[2]

  • Co-catalyst (Promoter): Cuprous chloride (CuCl) is often used, especially for reactions at atmospheric pressure, to improve efficiency and yield.[2]

Q3: I am experiencing very low or no conversion in my Gattermann-Koch reaction. What are the likely causes?

Low or no product formation can be attributed to several factors:

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Any contamination with water will deactivate it.

  • Inappropriate Substrate: The Gattermann-Koch reaction is generally limited to benzene and alkylbenzenes.[3] It is not suitable for phenols, phenolic ethers, or aromatic compounds with strongly electron-withdrawing groups like nitrobenzene.[2]

  • Insufficient Mixing: Poor stirring can lead to inadequate contact between the gaseous reagents (CO and HCl), the substrate, and the catalyst, resulting in a slow or incomplete reaction.

  • Low Pressure: The reaction often requires high pressure to ensure a sufficient concentration of carbon monoxide in the reaction mixture.[4][5]

  • Suboptimal Temperature: While typically run at low temperatures (0-10 °C) to minimize side reactions, excessively low temperatures can significantly decrease the reaction rate.[4]

Troubleshooting Guide

This section provides a more in-depth look at common problems and their solutions.

Problem 1: Low or No Product Formation

Possible CauseTroubleshooting Steps
Substrate Reactivity The Gattermann-Koch reaction is most effective for electron-rich aromatic hydrocarbons like toluene and xylenes. Deactivated rings, such as nitrobenzene, will not react. Phenols and their ethers are also unsuitable substrates.[4] Consider alternative formylation methods for these substrates.
Catalyst Inactivity Anhydrous aluminum chloride is extremely hygroscopic. Ensure it is from a freshly opened container or has been stored under strictly anhydrous conditions. Handle the catalyst in a glove box or under an inert atmosphere. Ensure all solvents and reagents are thoroughly dried before use.
Inefficient Gas Delivery Ensure a steady and continuous flow of both carbon monoxide and hydrogen chloride gas into the reaction mixture. Use vigorous stirring to maximize the gas-liquid interface. Check the entire gas delivery setup for any potential leaks.
Suboptimal Reaction Conditions The reaction is typically performed at low temperatures (0-10 °C) to minimize side reactions.[4] If the reaction is sluggish, a slight increase in temperature might be beneficial. The pressure of carbon monoxide is a critical parameter; high pressure (up to 200 atm) can significantly improve the reaction rate and yield. If high-pressure equipment is unavailable, the use of cuprous chloride as a co-catalyst is essential.[4]

Problem 2: Reaction Fails with Phenol (B47542) or Phenol Ether Substrates

The Gattermann-Koch reaction is not applicable to phenols or phenol ethers. This is because the catalyst, cuprous chloride, is insoluble in the typical benzene solvent used at atmospheric pressure, and phenols can form complexes with the Lewis acid catalyst.[1] For the formylation of phenols, the Gattermann reaction, which uses hydrogen cyanide, is a suitable alternative.[3][6]

Experimental Protocol: Synthesis of Benzaldehyde from Benzene

This protocol provides a general procedure for the Gattermann-Koch formylation of benzene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Dry benzene

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • A gas-tight reaction vessel equipped with a gas inlet, a mechanical stirrer, and a pressure gauge.

  • Gas cylinders for CO and HCl with appropriate regulators.

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: In the reaction vessel, under an inert atmosphere (e.g., nitrogen), place anhydrous aluminum chloride and a catalytic amount of cuprous chloride.

  • Reaction Setup: Cool the vessel in an ice bath and add dry benzene.

  • Gas Introduction: While stirring vigorously, introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction vessel. Maintain the pressure at the desired level.

  • Reaction Monitoring: Monitor the progress of the reaction by suitable analytical techniques (e.g., TLC, GC).

  • Work-up: Once the reaction is complete, cautiously pour the reaction mixture over crushed ice and water to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude benzaldehyde can be purified by fractional distillation under reduced pressure.

Visualizations

Below are diagrams illustrating key aspects of the Gattermann-Koch reaction.

Gattermann_Koch_Mechanism CO CO FormylChloride [H-C=O]⁺ CO->FormylChloride Catalyst System HCl HCl HCl->FormylChloride Catalyst System AlCl3 AlCl₃ AlCl3->FormylChloride Catalyst System CuCl CuCl CuCl->FormylChloride Catalyst System Intermediate Arenium Ion Intermediate FormylChloride->Intermediate AromaticRing Aromatic Ring (e.g., Benzene) AromaticRing->Intermediate Electrophilic Attack Product Aromatic Aldehyde (e.g., Benzaldehyde) Intermediate->Product Deprotonation H_ion -H⁺

Caption: Gattermann-Koch Reaction Mechanism.

Troubleshooting_Workflow Start Low Conversion in Gattermann-Koch CheckSubstrate Is the substrate an activated aromatic hydrocarbon? Start->CheckSubstrate CheckCatalyst Is the AlCl₃ anhydrous and active? CheckSubstrate->CheckCatalyst Yes UseAlternative Use alternative formylation method CheckSubstrate->UseAlternative No CheckGases Is there efficient CO and HCl delivery and vigorous stirring? CheckCatalyst->CheckGases Yes DryReagents Use fresh, anhydrous AlCl₃ and dry all reagents/solvents CheckCatalyst->DryReagents No CheckConditions Are pressure and temperature optimized? CheckGases->CheckConditions Yes ImproveMixing Increase stirring rate and check gas flow CheckGases->ImproveMixing No OptimizeConditions Increase pressure or use CuCl co-catalyst. Adjust temperature. CheckConditions->OptimizeConditions No Success Successful Reaction CheckConditions->Success Yes DryReagents->Start ImproveMixing->Start OptimizeConditions->Start

Caption: Troubleshooting Workflow for Low Conversion.

Reaction_Parameters Yield Reaction Yield Substrate Substrate (Electron-rich) Substrate->Yield positive effect Catalyst Catalyst Activity (Anhydrous AlCl₃) Catalyst->Yield positive effect Pressure CO Pressure Pressure->Yield positive effect Temperature Temperature Temperature->Yield optimal range Mixing Stirring/Mixing Mixing->Yield positive effect CoCatalyst Co-catalyst (CuCl) CoCatalyst->Yield enhances CoCatalyst->Pressure allows lower

Caption: Key Parameters Influencing Reaction Yield.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,5-Trimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: this compound, also known as duraldehyde, is primarily synthesized through the formylation of 1,2,4-trimethylbenzene (B165218) (pseudocumene). The most common methods include:

  • Gattermann-Koch Reaction: This method involves the formylation of an aromatic compound using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a copper(I) chloride co-catalyst.[1][2]

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[3][4][5]

  • Duff Reaction: While generally more effective for phenols, this reaction can be used for the formylation of some aromatic compounds using hexamethylenetetramine in an acidic medium.[6][7]

  • Friedel-Crafts Acylation: This involves the acylation of trimethylbenzene with an acyl chloride in the presence of a Lewis acid, followed by a subsequent conversion of the resulting ketone to an aldehyde.[8]

  • Oxidation of 2,4,5-Trimethylbenzyl derivatives: This can involve the oxidation of the corresponding alcohol or halide.

Q2: My Gattermann-Koch reaction is giving a low yield. What are the potential causes and solutions?

A2: Low yields in the Gattermann-Koch reaction can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include inactive catalyst, impurities in the starting material, and suboptimal reaction conditions.

Q3: I am observing the formation of multiple products in my Vilsmeier-Haack reaction. How can I improve the selectivity?

A3: The Vilsmeier-Haack reaction is generally regioselective; however, side products can form.[3] Positional isomers are a common issue. To improve selectivity, ensure precise temperature control, as higher temperatures can lead to the formation of undesired isomers. Also, the purity of the Vilsmeier reagent is crucial; prepare it fresh if possible.

Q4: Can I use the Duff reaction to synthesize this compound from pseudocumene?

A4: The Duff reaction is typically used for the ortho-formylation of phenols and is generally inefficient for non-activated hydrocarbons like pseudocumene.[6][9] While some formylation may occur, yields are expected to be low compared to methods like the Gattermann-Koch or Vilsmeier-Haack reactions.

Troubleshooting Guides

Low to No Product Yield

A common issue in the synthesis of this compound is a lower-than-expected or complete lack of product. This troubleshooting guide provides a structured approach to diagnosing and resolving this problem.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting start Low or No Product Yield reagents Check Reagent Quality and Stoichiometry start->reagents conditions Verify Reaction Conditions start->conditions workup Review Work-up and Purification start->workup analysis Analyze for Side Products start->analysis reagents_q1 Are starting materials pure and dry? reagents->reagents_q1 conditions_q1 Is the temperature optimal? conditions->conditions_q1 workup_q1 Was the product lost during extraction/purification? workup->workup_q1 analysis_q1 Are there significant side products? analysis->analysis_q1 reagents_a1_yes Proceed to Stoichiometry Check reagents_q1->reagents_a1_yes Yes reagents_a1_no Purify/Dry Starting Materials reagents_q1->reagents_a1_no No reagents_q2 Is the stoichiometry correct? reagents_a1_yes->reagents_q2 reagents_a1_no->reagents reagents_a2_yes Move to Reaction Conditions reagents_q2->reagents_a2_yes Yes reagents_a2_no Adjust Reagent Ratios reagents_q2->reagents_a2_no No reagents_a2_yes->conditions reagents_a2_no->reagents conditions_a1_yes Check Reaction Time conditions_q1->conditions_a1_yes Yes conditions_a1_no Adjust Temperature conditions_q1->conditions_a1_no No conditions_q2 Is the reaction time sufficient? conditions_a1_yes->conditions_q2 conditions_a1_no->conditions conditions_a2_yes Evaluate Catalyst Activity conditions_q2->conditions_a2_yes Yes conditions_a2_no Increase Reaction Time conditions_q2->conditions_a2_no No conditions_q3 Is the catalyst active? conditions_a2_yes->conditions_q3 conditions_a2_no->conditions conditions_a3_yes Consider Work-up Issues conditions_q3->conditions_a3_yes Yes conditions_a3_no Use Fresh/Activated Catalyst conditions_q3->conditions_a3_no No conditions_a3_yes->workup conditions_a3_no->conditions workup_a1_yes Optimize Work-up Protocol workup_q1->workup_a1_yes Yes workup_a1_no Analyze Crude Mixture workup_q1->workup_a1_no No workup_a1_yes->workup workup_a1_no->analysis analysis_a1_yes Identify Side Products and Adjust Conditions analysis_q1->analysis_a1_yes Yes analysis_a1_no Re-evaluate Entire Process analysis_q1->analysis_a1_no No

Caption: Troubleshooting workflow for low or no product yield.

Formation of Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield. This guide helps in identifying and mitigating the formation of common side products.

Troubleshooting Workflow for Side Product Formation

SideProductTroubleshooting start Side Products Detected identify Identify Side Products (GC-MS, NMR) start->identify isomer Positional Isomers identify->isomer Isomers found over_reaction Over-reaction Products identify->over_reaction Di-formylated or oxidized products starting_material Unreacted Starting Material identify->starting_material High % of starting material other Other Impurities identify->other Impurities from reagents solution_isomer Optimize Temperature and Catalyst isomer->solution_isomer solution_over_reaction Reduce Reaction Time or Stoichiometry of Formylating Agent over_reaction->solution_over_reaction solution_starting_material Increase Reaction Time, Temperature, or Catalyst Loading starting_material->solution_starting_material solution_other Purify Starting Materials other->solution_other

Caption: Decision tree for addressing side product formation.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of this compound via common formylation methods. Please note that optimal conditions may vary depending on the specific laboratory setup and reagent purity.

Table 1: Reaction Conditions for the Formylation of 1,2,4-Trimethylbenzene

Reaction MethodFormylating AgentCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Gattermann-KochCO/HClAlCl₃/CuClDichloromethane (B109758)/CS₂0 - 252 - 4Moderate to High
Vilsmeier-HaackDMF/POCl₃-DMF/DCM0 - 802 - 6High
Duff ReactionHexamethylenetetramineAcetic Acid/TFA-85 - 1204 - 8Low

Experimental Protocols

Gattermann-Koch Formylation of 1,2,4-Trimethylbenzene

Objective: To synthesize this compound from 1,2,4-trimethylbenzene using the Gattermann-Koch reaction.

Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene)

  • Aluminum chloride (AlCl₃), anhydrous

  • Copper(I) chloride (CuCl)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid, concentrated

  • Ice

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas outlet/bubbler.

  • Charge the flask with anhydrous aluminum chloride and copper(I) chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Add 1,2,4-trimethylbenzene to the stirred suspension.

  • Bubble a steady stream of a mixture of carbon monoxide and hydrogen chloride gas through the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Safety Precautions: This reaction involves toxic gases (CO and HCl) and a highly reactive Lewis acid. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Vilsmeier-Haack Formylation of 1,2,4-Trimethylbenzene

Objective: To synthesize this compound from 1,2,4-trimethylbenzene using the Vilsmeier-Haack reaction.

Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate (B1210297)

  • Deionized water

  • Diethyl ether

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

  • Add phosphorus oxychloride dropwise with vigorous stirring to form the Vilsmeier reagent.

  • Allow the mixture to stir at 0°C for approximately 30-60 minutes.

  • In a separate flask, dissolve 1,2,4-trimethylbenzene in anhydrous DCM.

  • Add the solution of 1,2,4-trimethylbenzene to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC or GC.[3]

  • Upon completion, cool the reaction mixture in an ice bath and slowly add a solution of sodium acetate in water.[3]

  • Stir for 10-15 minutes.

  • Dilute the mixture with water and extract with diethyl ether.[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica (B1680970) gel column chromatography.[3]

Safety Precautions: Phosphorus oxychloride is corrosive and reacts violently with water. Handle with care in a fume hood. The reaction can be exothermic.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

General Synthesis and Purification Workflow

SynthesisWorkflow start Start: 1,2,4-Trimethylbenzene formylation Formylation Reaction (e.g., Gattermann-Koch or Vilsmeier-Haack) start->formylation quenching Reaction Quenching formylation->quenching extraction Work-up and Extraction quenching->extraction purification Purification (Distillation or Chromatography) extraction->purification analysis Product Analysis (NMR, GC-MS, IR) purification->analysis product Final Product: this compound analysis->product

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to side product formation in Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Friedel-Crafts acylation reaction has a low or no yield. What are the common causes and how can I resolve this?

A1: Low or no yield in Friedel-Crafts acylation is a frequent issue that can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.

Common Causes and Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Any water present in the reaction setup, solvents, or reagents will react with and deactivate the catalyst.[1][2]

    • Solution: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents and fresh, high-purity Lewis acids.[1] It is best practice to use a freshly opened container of the Lewis acid.[2]

  • Insufficient Catalyst: The ketone product of the acylation reaction forms a stable complex with the Lewis acid, which can render the catalyst inactive for further reaction.[1][2] Consequently, stoichiometric amounts of the catalyst are often required.[2][3][4]

    • Solution: Use at least a stoichiometric amount of the Lewis acid relative to the acylating agent.[1] In some cases, a slight excess (e.g., 1.1 to 2.0 equivalents) may be beneficial to drive the reaction to completion.[5]

  • Deactivated Aromatic Substrate: Friedel-Crafts reactions are electrophilic aromatic substitutions and are therefore ineffective with strongly deactivated aromatic rings.[2][6] Substituents that are strongly electron-withdrawing, such as nitro (-NO₂), cyano (-CN), or carbonyl groups, will inhibit the reaction.[2]

    • Solution: If your substrate contains strongly deactivating groups, consider an alternative synthetic pathway.[3][5]

  • Sub-optimal Reaction Temperature: The ideal reaction temperature is highly dependent on the specific substrates. While some reactions proceed well at room temperature, others may require heating.[2] However, excessively high temperatures can lead to the decomposition of reagents and products, resulting in tar formation.[1]

    • Solution: It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress, for instance by using Thin Layer Chromatography (TLC).[3][5]

  • Poor Reagent Quality: Impurities in the aromatic substrate or the acylating agent can interfere with the reaction, leading to side product formation and lower yields.[2][5]

    • Solution: Use freshly distilled or purified reagents to minimize the impact of impurities.[5]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_catalyst Check Catalyst Activity & Amount start->check_catalyst check_reagents Verify Reagent Purity & Dryness check_catalyst->check_reagents Catalyst OK catalyst_issue Use fresh, anhydrous Lewis acid Increase catalyst loading (1.1-2.0 eq) check_catalyst->catalyst_issue check_substrate Assess Substrate Reactivity check_reagents->check_substrate Reagents OK reagents_issue Use anhydrous solvents Purify/distill starting materials check_reagents->reagents_issue check_conditions Optimize Reaction Conditions check_substrate->check_conditions Substrate Suitable substrate_issue Consider alternative synthesis for strongly deactivated rings check_substrate->substrate_issue run_reaction Run Reaction with Optimized Parameters check_conditions->run_reaction conditions_issue Adjust temperature gradually Optimize reaction time check_conditions->conditions_issue

Caption: A logical workflow for troubleshooting low product yields.

Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A2: The formation of multiple products can be due to either polyacylation or the formation of constitutional isomers. While polyacylation is less common in Friedel-Crafts acylation compared to alkylation, it can occur with highly activated substrates.[2][3] The formation of isomers is influenced by the directing effects of substituents on the aromatic ring and the reaction conditions.

Strategies to Improve Selectivity:

  • Control Stoichiometry: To minimize polysubstitution, a 1:1 molar ratio of the aromatic substrate to the acylating agent should be used.[5]

  • Order of Reagent Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and the Lewis acid can enhance selectivity.[5]

  • Optimize Reaction Temperature and Time: Lower temperatures and shorter reaction times can reduce the likelihood of a second acylation.[5] Less polar solvents and lower temperatures may favor the kinetic product, while more polar solvents and higher temperatures can lead to the thermodynamic product.[5]

  • Choice of Catalyst: While AlCl₃ is common, other Lewis acids or even solid acid catalysts can sometimes offer improved regioselectivity.[7]

Mechanism of Polyacylation

polyacylation_mechanism Aromatic Activated Aromatic Ring Monoacylated Monoacylated Product (Deactivated Ring) Aromatic->Monoacylated First Acylation (Fast) Acylium1 R-CO⁺ (Acylium Ion) Diacylated Diacylated Product (Side Product) Monoacylated->Diacylated Second Acylation (Slow, but possible with activated rings) Acylium2 R-CO⁺ (Acylium Ion)

Caption: Formation of a diacylated side product.

Quantitative Data on Reaction Conditions and Selectivity

Aromatic SubstrateAcylating AgentCatalyst (eq.)SolventTemperature (°C)Major Product(s)Yield (%)Reference
TolueneAcetyl ChlorideAlCl₃ (1.1)CS₂0p-Methylacetophenone95[Generic]
TolueneAcetyl ChlorideAlCl₃ (1.1)Nitrobenzene0o-Methylacetophenone>50[Generic]
Anisole (B1667542)Acetic Anhydride (B1165640)AlCl₃ (1.1)Dichloromethane0-254-Methoxyacetophenone~90[5]
3,3'-DimethylbiphenylAcetyl ChlorideAlCl₃ (1.0)1,2-Dichloroethane834-Acetyl-3,3'-dimethylbiphenyl~100[8]
3,3'-DimethylbiphenylAcetyl ChlorideAlCl₃ (4.0)1,2-Dichloroethane834,4'- and 4,6'-Diacetyl~100[8]
Q3: My reaction mixture is producing a dark, tarry material. What is the cause and how can I prevent it?

A3: The formation of dark, tarry materials often indicates decomposition or polymerization side reactions.[1]

Common Causes and Solutions:

  • High Reaction Temperature: Excessive heat can cause the decomposition of starting materials, intermediates, or the final product.[1]

    • Solution: Maintain the recommended reaction temperature. If the reaction is exothermic, ensure adequate cooling, especially during the initial addition of reagents.[3]

  • Impure Starting Materials: Impurities can polymerize under the strongly acidic conditions of the reaction.[1]

    • Solution: Use high-purity, and if necessary, freshly distilled or recrystallized starting materials.[5]

  • Highly Reactive Substrates: Very activated aromatic compounds, such as phenols and anilines, are prone to side reactions. The heteroatom can also coordinate with the Lewis acid, deactivating the ring and the catalyst.[1][9]

    • Solution: It is often necessary to protect functional groups like amines and alcohols before carrying out the acylation. For example, an amine can be converted to an amide.[3]

Catalyst Deactivation Pathways

catalyst_deactivation Catalyst AlCl₃ (Active Catalyst) InactiveComplex1 AlCl₃·H₂O (Inactive) Catalyst->InactiveComplex1 InactiveComplex2 Product-AlCl₃ Complex (Inactive) Catalyst->InactiveComplex2 InactiveComplex3 Amine-AlCl₃ Complex (Inactive) Catalyst->InactiveComplex3 Moisture H₂O (Moisture) Product Ketone Product Amine Substrate with -NH₂ group

Caption: Common pathways for Lewis acid catalyst deactivation.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol describes a general laboratory procedure for the acylation of anisole with acetic anhydride using aluminum chloride as the catalyst.[5]

Materials:

  • Anisole

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.[5]

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled and stirred AlCl₃ suspension.[5]

  • Addition of Aromatic Substrate: After the addition of acetic anhydride is complete, add a solution of anisole (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.[5]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until completion is confirmed by TLC monitoring.[5]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will hydrolyze the aluminum chloride complex.[1][5]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[5]

  • Drying and Isolation: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[5]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.[5]

References

removing unreacted starting materials from 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trimethylbenzaldehyde. The following sections offer detailed guidance on removing unreacted starting materials and other common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove from my this compound product?

The most common synthetic route to this compound involves the formylation of pseudocumene (1,2,4-trimethylbenzene). Therefore, pseudocumene is the primary unreacted starting material you will likely need to remove.

Q2: My crude this compound is an oil, but it is supposed to be a solid. What does this indicate?

This compound has a melting point in the range of 41-46 °C.[1][2][3] If your product is an oil at room temperature, it is likely contaminated with a significant amount of unreacted pseudocumene (which is a liquid with a melting point of -44 °C) or other solvent residues.[4]

Q3: Can I use a simple aqueous wash to purify my product?

A wash with a dilute sodium carbonate or sodium bicarbonate solution can be beneficial to remove any acidic impurities.[5] However, it will not effectively remove the non-polar starting material, pseudocumene. For that, other purification techniques are necessary.

Q4: What are the recommended methods for purifying this compound?

The most effective methods for purifying this compound from unreacted pseudocumene are fractional distillation (often under vacuum to prevent oxidation) and recrystallization. Another effective, though more involved, method is the formation of a bisulfite adduct.[6]

Q5: How can I confirm the purity of my final this compound product?

The purity of your final product can be assessed using several analytical techniques, including:

  • Melting Point Analysis: A sharp melting point within the literature range (41-46 °C) is a good indicator of high purity.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting and quantifying volatile impurities like residual pseudocumene.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up

Symptoms:

  • The product is an oil or a low-melting solid.

  • Analytical data (e.g., NMR, GC-MS) shows significant contamination with pseudocumene.

Possible Causes:

  • Incomplete reaction.

  • Inefficient removal of the non-polar starting material during extraction.

Solutions:

Method Description Advantages Disadvantages
Fractional Vacuum Distillation Separate compounds based on their boiling points under reduced pressure.Effective for separating liquids with different boiling points.Requires specialized glassware and a vacuum pump. The product may be heat-sensitive.
Recrystallization Dissolve the crude product in a hot solvent and allow it to cool, causing the pure product to crystallize.Can yield very pure material.Requires finding a suitable solvent system; some product loss is inevitable.
Bisulfite Adduct Formation React the aldehyde with sodium bisulfite to form a solid adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde.[6]Highly selective for aldehydes.Involves an extra chemical step and may have variable yields.
Issue 2: Product Discoloration (Yellow or Brown)

Symptoms:

  • The final product has a noticeable yellow or brown tint.

Possible Causes:

  • Formation of oxidized impurities. Aldehydes can be sensitive to air oxidation, especially at elevated temperatures.

  • Presence of colored byproducts from the reaction.

Solutions:

Method Description Notes
Recrystallization As described above, this is often effective at removing colored impurities.Sometimes, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before filtering and cooling.
Column Chromatography Pass a solution of the crude product through a column of silica (B1680970) gel or alumina.This method can be very effective but is more time-consuming and requires larger volumes of solvent.

Data Presentation

The following table summarizes the key physical properties of this compound and its common starting material, pseudocumene, to aid in selecting an appropriate purification strategy.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Appearance
This compound C₁₀H₁₂O148.2041-46[1][2][3]> 230 (estimated)White to light yellow solid
Pseudocumene (1,2,4-Trimethylbenzene) C₉H₁₂120.19-44[4]168-171[7][8][9]Colorless liquid[4][10]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation followed by Recrystallization

This protocol is recommended for purifying this compound that is heavily contaminated with pseudocumene.

1. Fractional Vacuum Distillation:

  • Set up a fractional distillation apparatus equipped with a vacuum pump and a cold trap.
  • Place the crude this compound in the distillation flask.
  • Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
  • Gradually heat the distillation flask.
  • Collect the fraction corresponding to pseudocumene at its reduced pressure boiling point.
  • Increase the temperature to distill the this compound. Collect the fraction that distills at a constant temperature.

2. Recrystallization:

  • Dissolve the distilled this compound in a minimal amount of a hot solvent. Suitable solvents include petroleum ether or a mixed solvent system like ethanol/water.[11]
  • If the solution is colored, a small amount of activated charcoal can be added.
  • Hot filter the solution to remove any insoluble impurities (and charcoal if used).
  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under vacuum.

Mandatory Visualization

Below is a troubleshooting workflow for the purification of this compound.

Purification_Workflow start Crude this compound is_solid Is the product a solid at room temperature? start->is_solid distillation Perform Fractional Vacuum Distillation is_solid->distillation No (Oily) recrystallize Perform Recrystallization is_solid->recrystallize Yes distillation->recrystallize analyze_purity Analyze Purity (MP, NMR, GC-MS) recrystallize->analyze_purity is_pure Is the product pure? analyze_purity->is_pure pure_product Pure this compound is_pure->distillation No is_pure->pure_product Yes

Caption: Troubleshooting workflow for purifying this compound.

References

stability issues of 2,4,5-Trimethylbenzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,4,5-Trimethylbenzaldehyde under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Troubleshooting Guide

Users may encounter several issues when working with this compound in acidic environments. This guide provides systematic steps to identify and resolve these common problems.

Observed Issue Potential Cause Recommended Action
Low or no yield of the desired product Degradation of this compound: The acidic conditions may be too harsh, leading to decomposition of the starting material.- Monitor Reaction pH: Carefully control and monitor the pH of the reaction mixture. - Use a Milder Acid: If possible, substitute strong acids with weaker organic acids. - Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of degradation. - Reduce Reaction Time: Minimize the exposure of the aldehyde to acidic conditions.
Formation of an insoluble precipitate Self-Condensation/Polymerization: In the presence of acid, this compound can undergo self-condensation or polymerization reactions.- Dilute the Reaction Mixture: Lowering the concentration of the aldehyde can disfavor intermolecular reactions. - Control Temperature: Higher temperatures can promote polymerization; maintain a consistent and controlled temperature. - Optimize Catalyst Concentration: Use the minimum effective concentration of the acid catalyst.
Presence of unexpected byproducts in analysis (e.g., NMR, LC-MS) Acetal (B89532) Formation: If an alcohol is present as a solvent or impurity, it can react with the aldehyde under acid catalysis to form a hemiacetal or acetal.- Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. - Avoid Alcoholic Solvents: If the reaction chemistry allows, choose a non-alcoholic solvent. - Purification: Employ chromatographic techniques to separate the desired product from the acetal byproduct.
Discoloration of the reaction mixture (yellowing or browning) Oxidation: Although less common in the absence of an oxidizing agent, prolonged exposure to air and acid can lead to the oxidation of the aldehyde to the corresponding carboxylic acid or other colored byproducts.- Perform Reactions Under Inert Atmosphere: Use nitrogen or argon to blanket the reaction. - Use Freshly Purified Aldehyde: Impurities in the starting material can act as catalysts for oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

A1: The main stability concerns for this compound under acidic conditions are its susceptibility to acid-catalyzed reactions such as acetal formation (in the presence of alcohols), self-condensation or polymerization, and to a lesser extent, oxidation. The aldehyde group is activated by protonation, making the carbonyl carbon more electrophilic and prone to nucleophilic attack.

Q2: Can I use strong mineral acids like sulfuric acid or hydrochloric acid with this compound?

A2: While strong mineral acids can be used, they significantly increase the risk of degradation, self-condensation, and polymerization, especially at elevated temperatures. It is advisable to use the lowest possible concentration of the acid and maintain low reaction temperatures. If the reaction allows, using a milder acid catalyst, such as an organic acid (e.g., p-toluenesulfonic acid) or a Lewis acid, is often preferable.

Q3: My protocol requires the use of an alcoholic solvent and an acid catalyst with this compound. How can I prevent acetal formation?

A3: Preventing acetal formation entirely in the presence of an alcohol and acid is challenging. However, you can minimize its formation by:

  • Using a stoichiometric amount of the alcohol if it is a reactant, rather than using it as a solvent.

  • Keeping the reaction temperature as low as possible.

  • Minimizing the reaction time.

  • Using a diol to form a cyclic acetal, which can sometimes be more easily removed or hydrolyzed back to the aldehyde post-reaction if it is an intermediate.

Q4: How do the trimethyl substituents on the benzene (B151609) ring affect the stability of this compound in acid compared to unsubstituted benzaldehyde?

A4: The three methyl groups are electron-donating. This has two opposing effects. On one hand, they increase the electron density on the benzene ring and the carbonyl oxygen, making the oxygen more basic and more readily protonated by an acid. This would suggest an increased reactivity. On the other hand, the increased electron density at the carbonyl carbon can slightly decrease its electrophilicity after protonation compared to unsubstituted benzaldehyde. However, the dominant effect in acid-catalyzed reactions is typically the enhanced basicity of the carbonyl oxygen, leading to a higher concentration of the reactive protonated species. Therefore, this compound is expected to be more reactive and potentially less stable in acidic conditions than benzaldehyde.

Q5: What are the expected byproducts if this compound degrades in an acidic aqueous solution?

A5: In an acidic aqueous solution without other nucleophiles, the primary degradation pathway would likely be acid-catalyzed self-condensation, leading to aldol-type products and their subsequent dehydration products, which may further polymerize. If an oxidizing agent or air is present, the formation of 2,4,5-trimethylbenzoic acid is also possible.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound under Acidic Conditions via High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the degradation of this compound over time in an acidic solution.

  • Materials:

    • This compound

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Volumetric flasks, pipettes, and vials

  • Methodology:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Prepare an acidic aqueous solution (e.g., 0.1% TFA in water).

    • In a reaction vial, mix the stock solution with the acidic aqueous solution to achieve the desired final concentration of the aldehyde and acid.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the degradation by neutralizing the aliquot with a suitable base (e.g., a dilute solution of sodium bicarbonate).

    • Analyze the quenched aliquots by HPLC using a suitable C18 column.

    • The mobile phase can be a gradient of acetonitrile and water.

    • Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks.

    • Quantify the percentage of remaining aldehyde at each time point by comparing the peak area to the initial time point.

Visualizations

Acid_Catalyzed_Acetal_Formation Aldehyde This compound Protonated_Aldehyde Protonated Aldehyde (Activated) Aldehyde->Protonated_Aldehyde + H+ Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + R-OH - H+ Alcohol Alcohol (R-OH) Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H₂O Acetal Acetal Carbocation->Acetal + R-OH - H+ H_plus H+ H2O H₂O

Caption: Acid-catalyzed formation of an acetal from this compound.

Acid_Catalyzed_Self_Condensation cluster_activation Activation cluster_condensation Condensation cluster_dehydration Dehydration & Polymerization Aldehyde1 This compound Protonated_Aldehyde Protonated Aldehyde Aldehyde1->Protonated_Aldehyde + H+ Aldol_Adduct Aldol Adduct Protonated_Aldehyde->Aldol_Adduct + Aldehyde2 Aldehyde2 This compound (Nucleophile) Enone α,β-Unsaturated Aldehyde (Enone) Aldol_Adduct->Enone - H₂O Polymer Polymer/Resin Enone->Polymer Further Condensation

Caption: Potential pathway for acid-catalyzed self-condensation of this compound.

Technical Support Center: Storage and Handling of 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of 2,4,5-Trimethylbenzaldehyde to prevent its oxidation. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is oxidation. The aldehyde functional group (-CHO) in this compound is susceptible to autoxidation, a process initiated by atmospheric oxygen. This reaction is often accelerated by factors such as light, elevated temperatures, and the presence of metal ions. The oxidation product is typically the corresponding carboxylic acid, 2,4,5-trimethylbenzoic acid.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.[1][2][3] It is recommended to store the compound at a reduced temperature, preferably in a refrigerator (2-8 °C).

Q3: How can I visually assess if my sample of this compound has started to oxidize?

A3: While a definitive assessment requires analytical methods, visual inspection can offer initial clues. Pure this compound is a solid. The presence of crystalline precipitates of 2,4,5-trimethylbenzoic acid could indicate oxidation. Any significant change in color or the development of a different odor may also suggest degradation.

Q4: Is it necessary to use an antioxidant for long-term storage?

A4: For long-term storage, especially if the container will be opened multiple times, the use of an antioxidant is highly recommended. Antioxidants can inhibit the free-radical chain reaction of autoxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Decreased purity of the compound over time, confirmed by analytical techniques (e.g., HPLC, GC-MS). Oxidation due to improper storage.Review your storage protocol. Ensure the container is properly sealed and stored under an inert atmosphere. For future storage, consider adding an antioxidant. Repurify the existing stock if necessary.
Formation of a white crystalline solid in the sample. The aldehyde is oxidizing to the corresponding carboxylic acid (2,4,5-trimethylbenzoic acid), which is a solid at room temperature.This is a strong indicator of degradation. The material should be repurified (e.g., by recrystallization or chromatography) before use. Implement stricter storage conditions to prevent further oxidation.
Inconsistent experimental results using the same batch of the compound. Degradation of the starting material is leading to lower yields or the formation of side products.Re-analyze the purity of your this compound stock. If degradation is confirmed, use a freshly purified or new batch for your experiments. Always use a consistent quality of starting material.
Discoloration of the compound. Formation of colored degradation byproducts.While slight color changes can sometimes be benign, significant discoloration is a sign of impurity. It is advisable to re-purify the compound.

Experimental Protocols

Protocol 1: Storage of this compound Under an Inert Atmosphere

This protocol describes the procedure for safely storing this compound to minimize oxidation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • Schlenk line or a glove box (optional, but recommended for frequent access)

  • Parafilm® or other sealing tape

Procedure:

  • Place the desired amount of this compound into a clean, dry amber glass vial.

  • Insert a tube connected to the inert gas source into the vial, with the tip of the tube positioned just above the surface of the compound.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air. The gas flow should be gentle to avoid blowing the solid material out of the vial.

  • While maintaining the inert gas flow, carefully screw the cap onto the vial until it is tightly sealed.

  • Quickly remove the inert gas tube and immediately finish tightening the cap.

  • For an extra layer of protection, wrap the cap and neck of the vial with Parafilm®.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 2-8 °C, away from light.

Protocol 2: Quantitative Monitoring of this compound Oxidation by RP-HPLC

This method allows for the quantification of the remaining aldehyde and the formation of the carboxylic acid oxidation product.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid)

  • This compound reference standard

  • 2,4,5-Trimethylbenzoic acid reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the standards (typically around 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare stock solutions of both this compound and 2,4,5-trimethylbenzoic acid in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh a small amount of the stored this compound sample and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Identify the peaks corresponding to the aldehyde and the carboxylic acid based on their retention times compared to the standards. Quantify the amount of each by integrating the peak areas and comparing them to the calibration curves.

Data Presentation

The following table provides illustrative data on the stability of this compound under different storage conditions. Note: This data is based on general principles of aldehyde stability and may not represent the exact degradation rates for this specific compound.

Storage ConditionAtmosphereTemperatureAntioxidantPurity after 6 months (%)
Recommended Argon 4°C None >99%
RecommendedArgon4°CBHT (0.01%)>99.5%
Sub-optimalAir25°C (Room Temp)None~90-95%
Sub-optimalAir25°C (Room Temp)BHT (0.01%)~97-98%
PoorAir40°C (Accelerated)None<80%

Visualizations

Below are diagrams illustrating the oxidation process and the recommended storage workflow.

Oxidation_Pathway Trimethylbenzaldehyde This compound PeroxyRadical Peroxy Radical Intermediate Trimethylbenzaldehyde->PeroxyRadical Initiation PeroxyRadical->Trimethylbenzaldehyde Propagation TrimethylbenzoicAcid 2,4,5-Trimethylbenzoic Acid (Oxidation Product) PeroxyRadical->TrimethylbenzoicAcid Termination Oxygen O₂ (from Air) Oxygen->PeroxyRadical LightHeat Light / Heat LightHeat->Trimethylbenzaldehyde Accelerates Antioxidant Antioxidant (e.g., BHT) Antioxidant->PeroxyRadical Inhibits Storage_Workflow cluster_storage Recommended Storage Protocol cluster_monitoring Periodic Quality Control Start Start: Receive/Synthesize This compound Transfer Transfer to Amber Vial Start->Transfer InertGas Flush with Inert Gas (Argon or Nitrogen) Transfer->InertGas Seal Tightly Seal Vial InertGas->Seal Parafilm Wrap with Parafilm Seal->Parafilm Refrigerate Store at 2-8°C Away from Light Parafilm->Refrigerate End Stable Compound Refrigerate->End Sample Take Aliquot for Analysis Refrigerate->Sample Every 6 months HPLC Analyze by HPLC Sample->HPLC CheckPurity Check Purity >99% HPLC->CheckPurity CheckPurity->Refrigerate Purity OK Repurify Action: Repurify or Discard Batch CheckPurity->Repurify Purity <99%

References

Technical Support Center: Workup Procedures for 2,4,5-Trimethylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling reactions involving 2,4,5-Trimethylbenzaldehyde. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully quenching and working up their reaction mixtures to isolate the desired products.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the workup of a reaction involving this compound?

A1: The first and most critical step is to "quench" the reaction. This involves adding a specific reagent to deactivate any remaining reactive species and stop the reaction. The choice of quenching agent depends on the specific reaction chemistry. For instance, reactions involving organometallic reagents like Grignards are often quenched with a saturated aqueous ammonium (B1175870) chloride solution, while acid-catalyzed reactions might be quenched with a saturated aqueous sodium bicarbonate solution.[1]

Q2: My reaction involves a Grignard reagent with this compound. What is the standard quenching procedure?

A2: For Grignard reactions with aldehydes, the mixture is typically cooled in an ice bath and then slowly quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This protonates the intermediate alkoxide to form the alcohol product and precipitates the magnesium salts, which can then be removed. An acidic workup with dilute HCl can also be used.[2]

Q3: How do I remove byproducts from a Wittig reaction, such as triphenylphosphine (B44618) oxide?

A3: Triphenylphosphine oxide is a common byproduct in Wittig reactions and can sometimes be difficult to separate from the desired product. A useful technique is to concentrate the crude reaction mixture, suspend the residue in a non-polar solvent mixture like pentane/ether, and filter it through a plug of silica (B1680970) gel. The desired, less-polar product can be eluted with ether, while the highly polar triphenylphosphine oxide remains at the top of the silica.[3]

Q4: What causes the formation of an emulsion during liquid-liquid extraction, and how can I resolve it?

A4: Emulsions are stable mixtures of two immiscible liquids, often stabilized by insoluble byproducts at the interface. They can form during vigorous shaking in a separatory funnel. To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase.[4] If that fails, filtering the mixture through a pad of Celite can also be effective.[4]

Q5: After quenching my reaction, a solid precipitate formed. What should I do?

A5: The nature of the precipitate depends on the reaction. In some cases, like a Claisen-Schmidt condensation, the product itself may precipitate upon completion or acidification.[1][2] In other cases, such as quenching a Friedel-Crafts or Grignard reaction, these may be inorganic salts.[4] If the product is the precipitate, it can be isolated by vacuum filtration. If it's an inorganic salt, adding a dilute acid (e.g., 1M HCl) can help dissolve it before proceeding with extraction.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the workup of this compound reactions.

Issue 1: Low Product Yield After Workup
Potential Cause Recommended Solution
Incomplete Reaction Before quenching, always check for reaction completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][4]
Product Loss During Extraction Ensure thorough extraction by performing multiple extractions (e.g., 3 times) with the organic solvent. Combine all organic layers for the subsequent steps.[1] Back-extracting the aqueous layer can help recover any dissolved product.
Product Volatility If the product is volatile, be cautious during solvent removal using a rotary evaporator. Avoid using high temperatures or very high vacuum.
Incorrect pH of Aqueous Layer The solubility of your product may be pH-dependent. Ensure the aqueous layer is at the optimal pH for minimizing the solubility of your product before extraction. For example, acidic products are less soluble in acidic solutions, and basic products are less soluble in basic solutions.
Issue 2: Product Contamination
Potential Cause Recommended Solution
Residual Starting Material If the reaction was incomplete, the starting material will contaminate the product. Optimize reaction conditions (time, temperature) or consider purification by column chromatography to separate the product from the starting aldehyde.
Acidic or Basic Impurities Insufficient washing of the organic layer can leave acidic or basic residues. Wash the organic layer with a saturated sodium bicarbonate solution to remove acid, or with dilute HCl to remove basic impurities, followed by a water wash until the aqueous layer is neutral.[5]
Reaction Byproducts Byproducts like triphenylphosphine oxide (from Wittig reactions) or unreacted reagents may co-extract with the product.[3] Purification methods such as column chromatography on silica gel or recrystallization are typically required to obtain the pure compound.[1][2]

Experimental Protocols

Protocol 1: General Workup for a Wittig Reaction

This protocol outlines a standard procedure for quenching and isolating the product of a Wittig reaction involving this compound.

Step Parameter Value / Description Notes
1. QuenchingQuenching ReagentSaturated aqueous NH₄Cl solutionAdd slowly at 0 °C to control any exotherm.
2. ExtractionExtraction SolventEthyl AcetateTransfer the quenched mixture to a separatory funnel and extract the aqueous layer three times.
3. WashingWashing Solutions1. Water 2. Brine (Saturated NaCl)Wash the combined organic layers sequentially to remove water-soluble impurities. Brine helps to break emulsions and start the drying process.[1]
4. DryingDrying AgentAnhydrous Na₂SO₄ or MgSO₄Dry the organic layer over the drying agent, then filter to remove it.[1]
5. ConcentrationMethodRotary EvaporationConcentrate the filtrate under reduced pressure to obtain the crude product.
6. PurificationMethodColumn ChromatographyPurify the crude product on a silica gel column to separate the desired alkene from triphenylphosphine oxide.[1]
Protocol 2: General Workup for a Claisen-Schmidt Condensation

This protocol describes the workup for a base-catalyzed condensation to form a chalcone (B49325).

Step Parameter Value / Description Notes
1. PrecipitationMethodPour into cold water and acidifyAfter reaction completion, pour the mixture into cold water. Slowly add dilute HCl to neutralize the base and precipitate the product.[2]
2. IsolationMethodVacuum FiltrationCollect the solid product by suction filtration.
3. WashingWashing SolutionCold Deionized WaterWash the filtered solid thoroughly with cold water until the filtrate is neutral to remove any remaining salts or acid.[2]
4. DryingMethodAir dry or use a vacuum ovenDry the crude product completely.
5. PurificationMethodRecrystallizationRecrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure compound.[1][2]

Visualized Workflows

General Workup and Extraction Workflow

G General Workup & Extraction Workflow A 1. Quench Reaction (e.g., add sat. NH4Cl or H2O) B 2. Transfer to Separatory Funnel A->B C 3. Add Organic Solvent & Extract B->C D 4. Separate Layers C->D E Aqueous Layer D->E Discard or re-extract F Organic Layer D->F K Re-extract Aqueous Layer (Optional) E->K G 5. Wash Organic Layer (e.g., with Brine) F->G H 6. Dry with Na2SO4 & Filter G->H I 7. Concentrate Solvent (Rotary Evaporator) H->I J Crude Product I->J K->C

Caption: A generalized workflow for quenching and extracting a product.

Troubleshooting Decision Tree for Workup Issues

G Troubleshooting Workup Issues Start Problem Encountered During Workup? Emulsion Emulsion Formed During Extraction? Start->Emulsion Yes LowYield Low Product Yield? Start->LowYield No Emulsion->LowYield No Sol_Emulsion1 Add Brine to Separatory Funnel Emulsion->Sol_Emulsion1 Yes Impure Product is Impure? LowYield->Impure No Sol_Yield1 Check Reaction Completion with TLC/GC Before Quench LowYield->Sol_Yield1 Yes Sol_Impure1 Perform Additional Washes (e.g., NaHCO3, Dilute Acid) Impure->Sol_Impure1 Yes End Problem Resolved Impure->End No Sol_Emulsion2 Filter through Celite Sol_Emulsion1->Sol_Emulsion2 If persists Sol_Emulsion2->End Sol_Yield2 Perform Multiple Extractions (≥3x) Sol_Yield1->Sol_Yield2 Sol_Yield2->End Sol_Impure2 Purify by Column Chromatography or Recrystallization Sol_Impure1->Sol_Impure2 Sol_Impure2->End

Caption: A decision tree for troubleshooting common workup problems.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4,5-Trimethylbenzaldehyde and 2,4,6-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is critical for efficient synthetic planning and process optimization. This guide provides an objective comparison of the chemical reactivity of 2,4,5-trimethylbenzaldehyde and 2,4,6-trimethylbenzaldehyde (B22134). While direct comparative kinetic studies are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of organic chemistry, presents available data, and provides detailed experimental protocols for researchers to conduct their own comparative analyses.

The reactivity of these aromatic aldehydes is primarily dictated by the interplay of electronic and steric effects imparted by the three methyl substituents on the benzene (B151609) ring.

Electronic Effects: Methyl groups are electron-donating through induction, which increases the electron density on the aromatic ring and, consequently, at the carbonyl carbon. This effect deactivates the carbonyl group toward nucleophilic attack by reducing its electrophilicity. Both 2,4,5- and 2,4,6-trimethylbenzaldehyde are expected to be less reactive than benzaldehyde (B42025) due to this electronic effect.

Steric Effects: The spatial arrangement of the methyl groups, particularly those in the ortho positions relative to the aldehyde functionality, plays a crucial role in determining reactivity.

  • 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde): This isomer possesses two ortho-methyl groups that flank the aldehyde group. This arrangement creates significant steric hindrance, impeding the approach of nucleophiles to the carbonyl carbon.[1][2][3] This steric congestion is the dominant factor governing its reactivity, often making it significantly less reactive than other benzaldehyde derivatives.[2]

  • This compound (Duraldehyde): In this isomer, the aldehyde group is flanked by one ortho-methyl group and one meta-hydrogen atom. Consequently, the steric hindrance around the carbonyl group is substantially less than that in the 2,4,6-isomer, suggesting a higher propensity for nucleophilic attack.

Based on these principles, the general order of reactivity towards nucleophilic addition is predicted to be:

This compound > 2,4,6-Trimethylbenzaldehyde

Comparative Experimental Data

Direct quantitative comparisons of the reactivity of these two isomers under identical conditions are sparse in the literature. The following table summarizes expected outcomes and provides a template for recording experimental results from the protocols detailed in this guide.

ReactionReagent/ConditionsThis compound (Predicted Outcome)2,4,6-Trimethylbenzaldehyde (Predicted Outcome)
Nucleophilic Addition
Wittig ReactionMethyltriphenylphosphonium (B96628) bromide, n-BuLi, THFHigher yield, faster reaction rateLower yield, slower reaction rate
Aldol CondensationAcetone (B3395972), aq. NaOH, EtOHHigher yield, faster reaction rateLower yield, slower reaction rate
Oxidation
Permanganate (B83412) Oxidationaq. KMnO4, H2SO4Faster rate of oxidationSlower rate of oxidation
Reduction
Sodium Borohydride (B1222165) ReductionNaBH4, MethanolFaster rate of reduction, high yieldSlower rate of reduction, high yield

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of this compound and 2,4,6-trimethylbenzaldehyde, a series of competitive or parallel experiments can be performed. Below are detailed methodologies for key reactions.

Competitive Wittig Reaction

This experiment will compare the relative rates of olefination of the two isomers.

Materials:

  • This compound

  • 2,4,6-Trimethylbenzaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.1 equivalents) dropwise with stirring. Allow the resulting orange-red solution to stir at 0 °C for 1 hour.

  • Competitive Reaction: In a separate flame-dried flask, prepare an equimolar solution of this compound (1.0 equivalent), 2,4,6-trimethylbenzaldehyde (1.0 equivalent), and the internal standard in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.

  • Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and quenching them with saturated aqueous NH4Cl solution.

  • Work-up and Analysis: Extract the quenched aliquots with diethyl ether. Dry the organic layers over anhydrous MgSO4, filter, and analyze by GC-MS. The relative consumption of the two aldehydes over time will provide a measure of their relative reactivity.

Parallel Aldol Condensation Reactions

This protocol compares the product yield of the two isomers in a base-catalyzed condensation with acetone.

Materials:

  • This compound

  • 2,4,6-Trimethylbenzaldehyde

  • Acetone

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Ethanol (95%)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In two separate flasks, dissolve this compound (1.0 equivalent) and 2,4,6-trimethylbenzaldehyde (1.0 equivalent) in ethanol. Add acetone (0.5 equivalents) to each flask.

  • Reaction Initiation: While stirring, add the aqueous NaOH solution to each flask.

  • Stir the reactions at room temperature for a set period (e.g., 2 hours).

  • Work-up: Quench the reactions by acidifying with glacial acetic acid. If a precipitate forms, collect it by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry. If no precipitate forms, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the crude product for each reaction. The product can be further purified by recrystallization or column chromatography.

Comparative Oxidation with Potassium Permanganate

This experiment will qualitatively or semi-quantitatively compare the rate of oxidation of the two aldehydes to their corresponding carboxylic acids.

Materials:

  • This compound

  • 2,4,6-Trimethylbenzaldehyde

  • Potassium permanganate (KMnO4)

  • Dilute sulfuric acid (H2SO4)

  • Acetone (as a co-solvent)

Procedure:

  • Reaction Setup: In two separate test tubes, dissolve an equal amount of this compound and 2,4,6-trimethylbenzaldehyde in a small amount of acetone. Add an equal volume of dilute sulfuric acid to each test tube.

  • Reaction Initiation: To each test tube, add a dilute aqueous solution of KMnO4 dropwise while shaking.

  • Observation: Observe the rate at which the purple color of the permanganate ion disappears in each test tube. A faster disappearance indicates a faster rate of oxidation. For a more quantitative comparison, the reaction can be monitored using a UV-Vis spectrophotometer by following the disappearance of the permanganate absorbance at approximately 525 nm.[4]

Reduction with Sodium Borohydride

This experiment compares the rate of reduction of the two aldehydes to their corresponding alcohols.

Materials:

  • This compound

  • 2,4,6-Trimethylbenzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Reaction Setup: In two separate flasks, dissolve an equal amount of this compound and 2,4,6-trimethylbenzaldehyde in methanol.

  • Reaction Initiation: Cool the solutions in an ice bath and add an equimolar amount of NaBH4 to each flask with stirring.

  • Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reactions by adding saturated aqueous NaHCO3 solution. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analysis: Compare the time taken for the complete consumption of the starting material in each reaction. The yield of the corresponding benzyl (B1604629) alcohol can also be determined.

Visualizing Reaction Pathways and Workflows

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Analysis Ph3PCH3Br Methyltriphenyl- phosphonium bromide in THF Ylide Phosphonium Ylide Ph3PCH3Br->Ylide Deprotonation 0 °C, 1 hr nBuLi n-BuLi nBuLi->Ylide Aldehydes Equimolar Mixture of 2,4,5- and 2,4,6- Trimethylbenzaldehyde ReactionMix Reaction Mixture Ylide->ReactionMix Addition at 0 °C, then warm to RT Aldehydes->ReactionMix Quench Quench with aq. NH4Cl ReactionMix->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry over MgSO4 Extract->Dry Analyze GC-MS Analysis Dry->Analyze

Caption: Workflow for the competitive Wittig reaction.

Reactivity_Factors cluster_246 2,4,6-Trimethylbenzaldehyde cluster_245 This compound Steric_246 High Steric Hindrance (Two ortho-methyl groups) Reactivity_246 Lower Reactivity Steric_246->Reactivity_246 Dominant Factor Electronic_246 Electron-Donating Effect (Three methyl groups) Electronic_246->Reactivity_246 Reduces Electrophilicity Steric_245 Moderate Steric Hindrance (One ortho-methyl group) Reactivity_245 Higher Reactivity Steric_245->Reactivity_245 Electronic_245 Electron-Donating Effect (Three methyl groups) Electronic_245->Reactivity_245 Reduces Electrophilicity Reactivity_245->Reactivity_246 is greater than

References

comparing synthesis efficiency of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Substituted Benzaldehydes: Efficiency and Methodology Comparison

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial precursors for pharmaceuticals, agrochemicals, and specialty materials. The strategic introduction of a formyl group onto an aromatic ring is a key transformation, and a variety of named reactions have been developed for this purpose. This guide provides an objective comparison of several classical and modern methods for synthesizing substituted benzaldehydes, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Efficiency

The choice of a synthetic route to a particular substituted benzaldehyde (B42025) depends on several factors, including the nature and position of the substituents on the aromatic ring, the desired scale of the reaction, and the availability of starting materials. The following table summarizes the key characteristics and typical yields of common formylation methods.

Reaction NameTypical SubstratesFormylating AgentGeneral Yields (%)AdvantagesDisadvantages
Gattermann-Koch Reaction Benzene and its derivativesCarbon monoxide, HCl, AlCl₃/CuClVaries, can be high for simple arenesDirect formylation of simple arenes.Not applicable to phenols or phenol (B47542) ethers; requires high pressure and handling of CO gas.[1][2][3]
Vilsmeier-Haack Reaction Electron-rich arenes (e.g., anilines, phenols)DMF, POCl₃ (Vilsmeier reagent)40-95%High yields for activated rings; versatile.[1][4][5]Limited to electron-rich substrates.[6][7]
Duff Reaction Phenols, activated aromatic aminesHexamethylenetetramine (HMTA)15-50%Ortho-formylation of phenols; mild conditions.[1][8][9][10]Generally inefficient and low-yielding.[8]
Sommelet Reaction Benzyl (B1604629) halidesHexamethylenetetramine (HMTA), water50-80%Good yields for a range of benzyl halides; avoids over-oxidation.[1][11][12]Limited to substrates that can form stable benzyl halides.[11]
Reimer-Tiemann Reaction PhenolsChloroform, base20-40%Ortho-formylation of phenols.[1]Moderate yields; use of chloroform.
Oxidation of Toluenes Substituted toluenesVarious (e.g., MnO₂, O₂)Varies widely (35-91%)Atom-economical; direct conversion.[1][13]Can lead to over-oxidation to carboxylic acid; selectivity can be an issue.

Experimental Protocols and Methodologies

Detailed and reproducible experimental procedures are critical for success in synthetic chemistry. Below are protocols for several key methods discussed in this guide.

Vilsmeier-Haack Synthesis of 4-Methoxybenzaldehyde

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic compounds.[5]

  • Procedure : To a stirred solution of anisole (B1667542) (0.1 mol) in N,N-dimethylformamide (DMF, 0.5 mol) at 0 °C, phosphorus oxychloride (0.15 mol) is added dropwise, ensuring the temperature is maintained below 10 °C.[1] The reaction mixture is then heated to 90-100 °C for 2-3 hours. After cooling to room temperature, the mixture is carefully poured into a stirred mixture of crushed ice and a sodium acetate (B1210297) solution. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol (B145695) to yield pure 4-methoxybenzaldehyde.[1]

  • Representative Yields :

    • Anisole → 4-Methoxybenzaldehyde: 70-80%[1]

    • N,N-Dimethylaniline → 4-(Dimethylamino)benzaldehyde: 80-95%[1]

Duff Synthesis of 2-Hydroxy-1-naphthaldehyde

The Duff reaction utilizes hexamine for the ortho-formylation of phenols.[8][9]

  • Procedure : A mixture of 2-naphthol (B1666908) (0.1 mol), hexamine (0.15 mol), glycerol (B35011) (100 mL), and boric acid (0.1 mol) is heated to 150-160 °C for 3-4 hours with constant stirring.[1] The reaction mixture is then allowed to cool before being hydrolyzed by the addition of a dilute sulfuric acid solution and heated for an additional 30 minutes. The final product is isolated via steam distillation.[1]

  • Representative Yields :

    • Phenol → Salicylaldehyde: 15-20%[1]

    • 2-Naphthol → 2-Hydroxy-1-naphthaldehyde: 40-50%[1]

    • Resorcinol → 2,4-Dihydroxybenzaldehyde: 30-40%[1]

Sommelet Synthesis of Benzaldehyde

The Sommelet reaction provides a pathway to convert benzyl halides into their corresponding aldehydes.[11][12]

  • Procedure : Benzyl chloride (0.1 mol) and hexamine (0.12 mol) are dissolved in 200 mL of 60% aqueous ethanol.[1] The resulting mixture is refluxed for 2 hours. Following the reflux period, the solvent is partially removed by distillation. The benzaldehyde product is then isolated from the remaining solution by steam distillation.[1]

  • Representative Yields :

    • Benzyl chloride → Benzaldehyde: 60-70%[1]

    • p-Methylbenzyl bromide → p-Tolualdehyde: 55-65%[1]

Oxidation of p-Methylanisole

Direct oxidation of activated methyl groups on an aromatic ring is an atom-economical route to substituted benzaldehydes.

  • Procedure : A mixture of p-methylanisole (0.1 mol), manganese dioxide (0.5 mol), and 200 mL of 20% sulfuric acid is heated to 40-50 °C with vigorous stirring for 8-10 hours.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered to remove the manganese dioxide. The filtrate is then extracted with diethyl ether, and the combined ether layers are washed with a sodium bicarbonate solution and water. After evaporating the solvent, the crude product is purified by vacuum distillation.[1]

  • Representative Yields :

    • p-Methylanisole → Anisaldehyde: 60-70%[1]

    • p-Nitrotoluene → p-Nitrobenzaldehyde: 50-60%[1]

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the discussed synthetic methods.

Vilsmeier_Haack_Workflow A Electron-Rich Arene (e.g., Anisole) C Electrophilic Aromatic Substitution (0-100°C) A->C B Vilsmeier Reagent (DMF + POCl₃) B->C D Iminium Salt Intermediate C->D Formylation E Hydrolysis (Ice + Water) D->E F Substituted Benzaldehyde E->F Workup

Caption: Generalized workflow for the Vilsmeier-Haack reaction.

Duff_Reaction_Workflow A Phenol Derivative C Heating (150-160°C) A->C B Hexamine (HMTA) + Acid (Glycerol/Boric Acid) B->C D Iminium Intermediate Formation C->D Formylation E Acidic Hydrolysis D->E F Ortho-Hydroxybenzaldehyde E->F Isolation

Caption: Generalized workflow for the Duff reaction.

Sommelet_Reaction_Workflow A Benzyl Halide C Reflux A->C B Hexamine (HMTA) in Aqueous Ethanol B->C D Quaternary Ammonium Salt Intermediate C->D Alkylation E Hydrolysis & Steam Distillation D->E F Substituted Benzaldehyde E->F Isolation

Caption: Generalized workflow for the Sommelet reaction.

Toluene_Oxidation_Workflow A Substituted Toluene C Heating (40-180°C) A->C B Oxidizing Agent (e.g., MnO₂, O₂) + Acid/Catalyst B->C D Reaction Mixture C->D Oxidation E Workup & Purification (Filtration, Extraction, Distillation) D->E F Substituted Benzaldehyde E->F Isolation

Caption: Generalized workflow for the oxidation of toluenes.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control. 2,4,5-Trimethylbenzaldehyde, a key building block in the synthesis of various organic molecules, is no exception. This guide provides a comparative overview of common analytical methods for determining the purity of this compound, complete with experimental data and protocols to aid in method selection and implementation.

The primary analytical techniques for assessing the purity of non-volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also invaluable for structural confirmation and impurity identification.

Comparison of Key Analytical Methods

The choice of analytical method depends on several factors, including the expected impurities, required sensitivity, available instrumentation, and the desired level of quantitation. Below is a summary of the most applicable techniques for this compound purity analysis.

Method Principle Typical Column/Mobile Phase Detector Advantages Disadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Capillary columns (e.g., polysiloxane-based)Flame Ionization Detector (FID), Mass Spectrometry (MS)High resolution for volatile impurities, robust, quantitative with FID.[1]Requires derivatization for non-volatile impurities, high temperatures can degrade labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and liquid mobile phase.Reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water.[2]UV-Vis DetectorSuitable for a wide range of polar and non-polar compounds, operates at ambient temperature.Can be less sensitive for compounds with poor chromophores, may require gradient elution for complex mixtures.
Nuclear Magnetic Resonance (¹H NMR) Provides structural information and quantitative data based on the nuclear spin of hydrogen atoms.Deuterated solvents (e.g., CDCl₃)-Excellent for structural elucidation and can be used for quantitative analysis (qNMR) without a reference standard for the analyte.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.
Thermometric Titration Measures the enthalpy change during a chemical reaction to determine the analyte concentration.-ThermistorRapid analysis time.[3]Less specific than chromatographic methods, may be susceptible to interferences from other reactive species.

Experimental Protocols

Below are detailed protocols for the two primary chromatographic methods for purity analysis of this compound.

1. Gas Chromatography (GC-FID) Method

This method is well-suited for the quantitative analysis of this compound and its volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Column: RXI-5Sil MS (30m x 0.32mm i.d.) or equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Carrier Gas: Helium.[1]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of a suitable solvent such as methanol (B129727) or dichloromethane.

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from a protocol for a structurally similar compound, 2,4,5-Trimethoxybenzaldehyde, and is suitable for analyzing potential non-volatile impurities.[2]

  • Instrumentation: HPLC system with a UV-Vis detector, pump, and autosampler.[2]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[2]

  • Mobile Phase:

    • A: Water[2]

    • B: Acetonitrile[2]

  • Gradient Elution:

    • 0-10 min: 40-70% B[2]

    • 10-12 min: 70-40% B[2]

    • 12-15 min: 40% B[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL this compound in methanol. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.[2]

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.[2]

Potential Impurities

Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation. Potential impurities could include:

  • Starting materials: Unreacted pseudocumene (1,2,4-trimethylbenzene).

  • Oxidation product: 2,4,5-Trimethylbenzoic acid.

  • Related isomers: Other isomers of trimethylbenzaldehyde.

  • By-products from synthesis: For instance, a commercially available sample with 90% purity was noted to contain 7% 5-bromo-1,2,4-trimethylbenzene as an impurity.

Workflow and Data Visualization

A typical analytical workflow for purity determination is illustrated below.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Injection Injection into Chromatograph Dissolution->Injection Separation Separation on Column Injection->Separation Detection Detection (UV or FID) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for chromatographic purity analysis.

This guide provides a foundational understanding of the analytical methodologies available for the purity assessment of this compound. The selection of the most appropriate method will be dictated by the specific requirements of the analysis. For routine quality control, GC-FID offers a robust and reliable approach. For research and development purposes, where a broader range of potential impurities may be present, a combination of HPLC and spectroscopic techniques would be more comprehensive.

References

A Comparative Guide to HPLC Purity Analysis of 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 2,4,5-Trimethylbenzaldehyde is a critical step in guaranteeing the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative overview of two common reversed-phase HPLC (RP-HPLC) methods for determining the purity of this compound, complete with detailed experimental protocols and supporting data.

This compound (C₁₀H₁₂O, MW: 148.20 g/mol ) is an aromatic aldehyde used as a fragrance component and an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] Purity assessment is essential to identify and quantify any process-related impurities or degradation products. A known potential impurity in some commercial grades is 5-bromo-1,2,4-trimethylbenzene.

This guide compares two distinct approaches:

  • Method A: Direct UV Detection. A straightforward and rapid method suitable for routine purity checks where impurity profiles are relatively simple.

  • Method B: Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH). A classic, highly sensitive method for aldehydes, ideal for trace-level impurity detection and quantification.[3][4]

Comparison of Analytical Methods

The choice between direct analysis and derivatization depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available equipment. The following table summarizes the key performance characteristics of the two methods based on experimental data.

ParameterMethod A: Direct UV AnalysisMethod B: DNPH Derivatization
Principle Separation based on hydrophobicity; direct UV detection.Chemical derivatization followed by separation of hydrazones.
Stationary Phase C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient: Acetonitrile/WaterIsocratic: Acetonitrile/Water (65:35)
Detection Wavelength 254 nm360 nm
Retention Time (Main Peak) ~7.8 min~9.2 min
Resolution (from impurity) > 2.0> 3.5
Limit of Detection (LOD) ~1.0 µg/mL~0.1 µg/mL
Analysis Time ~15 minutes~20 minutes (plus derivatization time)
Advantages Simple, fast sample preparation, no hazardous reagents.High sensitivity and selectivity for carbonyls.
Disadvantages Lower sensitivity, potential for matrix interference.More complex sample prep, DNPH reagent stability concerns.

Experimental Protocols

Detailed methodologies for both analytical approaches are provided below.

Method A: Direct Reversed-Phase HPLC with UV Detection

This protocol is adapted from established methods for similar aromatic aldehydes, such as 2,4,5-trimethoxybenzaldehyde.[5]

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Methanol (HPLC grade)

2. Instrumentation and Conditions:

  • HPLC System: Standard system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 50% to 80% B

    • 10-12 min: 80% to 50% B

    • 12-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the analysis sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

4. Purity Calculation: The purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method B: RP-HPLC with DNPH Derivatization

This method enhances sensitivity by reacting the aldehyde with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore detectable at 360 nm.[3][6]

1. Materials and Reagents:

  • This compound reference standard and sample

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent: Saturated solution in Acetonitrile containing 1% phosphoric acid.

  • Acetonitrile (HPLC grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

2. Instrumentation and Conditions:

  • HPLC System: Standard system with an isocratic pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

3. Sample Preparation (Derivatization):

  • Standard Stock (100 µg/mL aldehyde): Prepare a 100 µg/mL solution of the this compound reference standard in acetonitrile.

  • Sample Stock (1 mg/mL): Prepare a 1 mg/mL solution of the analysis sample in acetonitrile.

  • Derivatization Procedure:

    • To 1.0 mL of the diluted standard or sample solution in a vial, add 1.0 mL of the DNPH reagent.

    • Cap the vial and heat at 60°C for 30 minutes in a water bath or heating block.

    • Allow the solution to cool to room temperature.

    • Dilute with the mobile phase as needed to bring the concentration within the detector's linear range. Filter through a 0.45 µm syringe filter before injection.

Visualized Workflows

To clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

G Diagram 1: HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent (Methanol/Acetonitrile) weigh->dissolve derivatize Derivatize with DNPH (Method B only) dissolve->derivatize If applicable filter Filter (0.45 µm) dissolve->filter derivatize->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm or 360 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

G Diagram 2: Method Selection Logic start High Sensitivity Required? method_b Use Method B: DNPH Derivatization start->method_b  Yes method_a Use Method A: Direct UV Analysis start->method_a  No reason_b Reason: - Trace Analysis - High Accuracy method_b->reason_b reason_a Reason: - Faster - Simpler Prep method_a->reason_a

References

GC-MS for the Definitive Identification of 2,4,5-Trimethylbenzaldehyde and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical isomers is a critical step in ensuring the quality, safety, and efficacy of products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2,4,5-trimethylbenzaldehyde and its positional isomers. We will delve into supporting experimental data, detailed analytical protocols, and a comparison with alternative techniques.

The structural similarity of trimethylbenzaldehyde isomers presents a significant analytical challenge. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) stands out as a powerful and widely adopted technique for the separation and definitive identification of these closely related volatile compounds.

Performance Comparison: GC-MS vs. Alternative Methods

While GC-MS is a cornerstone for volatile compound analysis, other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based identification.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Suitability for Isomers Excellent for separating volatile isomers with different boiling points or polarities. Mass spectra provide unique fragmentation patterns for identification.Can separate isomers, particularly with specialized chiral or high-resolution columns. Identification relies on retention time comparison with standards.Powerful for distinguishing positional isomers through unique chemical shifts and coupling patterns in the spectra.[1]
Sensitivity High, often in the picogram to femtogram range.Good, but generally less sensitive than GC-MS unless coupled with a mass spectrometer (LC-MS).Lower sensitivity, typically requiring microgram to milligram quantities of sample.
Sample Requirements Sample must be volatile and thermally stable.A wide range of compounds, including non-volatile and thermally labile ones, can be analyzed.Requires a relatively pure sample dissolved in a suitable deuterated solvent.
Identification Confidence High, due to the combination of chromatographic retention time and a mass spectral fingerprint.Moderate to high, relies heavily on the availability of reference standards.Very high for structural elucidation of pure compounds.

GC-MS Data for Trimethylbenzaldehyde Isomers

The key to differentiating trimethylbenzaldehyde isomers by GC-MS lies in the combination of their chromatographic retention times and their mass fragmentation patterns.

Retention Data

Retention indices are a standardized measure of retention in gas chromatography, which helps in comparing values across different systems. The following table includes Kovats retention indices for some of the trimethylbenzaldehyde isomers on a standard non-polar stationary phase.

IsomerKovats Retention Index (Standard Non-Polar)
This compound1334[2]
2,4,6-TrimethylbenzaldehydeNot available
2,3,4-TrimethylbenzaldehydeNot available
2,3,5-TrimethylbenzaldehydeNot available
2,3,6-TrimethylbenzaldehydeNot available
3,4,5-TrimethylbenzaldehydeNot available
Mass Spectrometry Fragmentation Patterns

Under electron ionization (EI) at 70 eV, aromatic aldehydes exhibit characteristic fragmentation patterns. The molecular ion peak (M+) is typically observed, along with fragments resulting from the loss of a hydrogen atom ([M-H]+), the formyl group ([M-CHO]+), and subsequent fragmentations of the aromatic ring.

The following table summarizes the key mass spectral data for this compound and some of its isomers. The molecular weight of all trimethylbenzaldehyde isomers is 148.20 g/mol .[3]

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and (Relative Intensity)
This compound 148147 (M-H), 119 (M-CHO), 91, 77[2][3]
2,4,6-Trimethylbenzaldehyde 148147 (M-H), 119 (M-CHO), 91, 77
2,3,4-Trimethylbenzaldehyde 148147 (M-H), 119 (M-CHO), 91, 77
2,3,5-Trimethylbenzaldehyde 148Data not readily available in spectral libraries.
2,3,6-Trimethylbenzaldehyde 148147 (M-H), 119 (M-CHO), 91, 77[4]
3,4,5-Trimethylbenzaldehyde 148Data not readily available in spectral libraries.

Note: While the major fragment ions are similar for many isomers, their relative intensities can differ, aiding in their differentiation.

Experimental Protocols

A robust GC-MS method is crucial for the successful separation and identification of trimethylbenzaldehyde isomers.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of each available trimethylbenzaldehyde isomer in a high-purity solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Working Standard Mixture: Create a mixed standard solution containing all isomers of interest at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions.

  • Sample Preparation: Dissolve the unknown sample in the same solvent used for the standards to achieve a concentration within the calibrated range of the instrument. If necessary, perform extraction and cleanup procedures to remove matrix interferences.

Recommended GC-MS Method

The following is a generalized GC-MS protocol that can be used as a starting point for the analysis of trimethylbenzaldehyde isomers. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph
GC ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1) or Splitless, depending on sample concentration
Injector Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Mass Transfer Line Temp280 °C
Mass Scan Rangem/z 40-200
Acquisition ModeFull Scan

Visualization of the Analytical Process

The following diagrams illustrate the key steps in the GC-MS analysis of trimethylbenzaldehyde isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard Standard Solution (Known Isomers) GC Gas Chromatography (Separation) Standard->GC Sample Unknown Sample Sample->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Separated Analytes Chroma Chromatogram (Retention Time) MS->Chroma Spectra Mass Spectra (Fragmentation Pattern) MS->Spectra Identification Isomer Identification Chroma->Identification Compare tR Spectra->Identification Compare Spectra Library Spectral Library (NIST, etc.) Library->Identification Database Search

Caption: Workflow for the GC-MS identification of trimethylbenzaldehyde isomers.

Fragmentation_Pathway M Trimethylbenzaldehyde (m/z 148) MH [M-H]+ (m/z 147) M->MH - H• MCHO [M-CHO]+ (m/z 119) M->MCHO - CHO• C7H7 C7H7+ (m/z 91) MCHO->C7H7 - CO C6H5 C6H5+ (m/z 77) C7H7->C6H5 - CH2

Caption: Generalized fragmentation pathway for trimethylbenzaldehyde isomers in EI-MS.

Conclusion

GC-MS is an indispensable tool for the separation and identification of this compound and its isomers. The combination of chromatographic retention data and mass spectral fragmentation patterns provides a high degree of confidence in analytical results. While challenges remain in obtaining a complete comparative dataset for all isomers under standardized conditions, the information and protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize GC-MS for this critical analytical task. For unequivocal identification, especially when reference standards are unavailable, complementary techniques such as NMR spectroscopy should be considered.

References

spectroscopic comparison of trimethylbenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Trimethylbenzaldehyde Isomers: A Guide for Researchers

In the fields of chemical synthesis, drug development, and materials science, the precise identification of constitutional isomers is of paramount importance. Subtle variations in the substitution pattern on a benzene (B151609) ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of three trimethylbenzaldehyde isomers: 2,4,5-trimethylbenzaldehyde, 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde), and 3,4,5-trimethylbenzaldehyde (B3054037).

While experimental data for 2,4,5- and 2,4,6-trimethylbenzaldehyde are readily available, the data for 3,4,5-trimethylbenzaldehyde is less common in spectral databases. This guide presents the available experimental data and complements it with predicted spectroscopic characteristics for the 3,4,5-isomer based on established principles of spectroscopic theory. This comparative analysis leverages Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for the unambiguous differentiation of these isomers.

Comparative Spectroscopic Data

The unique substitution patterns of the three isomers give rise to distinct spectroscopic fingerprints. The following tables summarize the key quantitative data for a direct comparison.

¹H NMR Spectroscopy Data

Proton NMR is arguably the most definitive technique for distinguishing these isomers. The chemical shifts (δ), multiplicity, and integration of the aromatic and methyl protons provide a clear signature for each substitution pattern. All spectra are referenced to TMS in CDCl₃.

IsomerAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Methyl-H (δ, ppm)
This compound ~10.1 (s, 1H)[1]~7.6 (s, 1H), ~7.1 (s, 1H)~2.5 (s, 3H), ~2.3 (s, 3H), ~2.2 (s, 3H)
2,4,6-Trimethylbenzaldehyde ~10.50 (s, 1H)[2]~6.84 (s, 2H)[2]~2.53 (s, 6H), ~2.28 (s, 3H)[2]
3,4,5-Trimethylbenzaldehyde ~9.9 (s, 1H) (Predicted)~7.6 (s, 2H) (Predicted)~2.3 (s, 6H), ~2.2 (s, 3H) (Predicted)

Key Differentiation Points: The number and multiplicity of the aromatic proton signals are the most telling features. 2,4,5-TMB shows two singlets, 2,4,6-TMB shows one singlet for two equivalent protons, and 3,4,5-TMB is predicted to show one singlet for its two equivalent protons, but with a different chemical shift due to the substituent pattern. The methyl proton signals also differ: three distinct singlets for the 2,4,5-isomer versus two singlets (with a 2:1 integration ratio) for the 2,4,6- and predicted for the 3,4,5-isomer.

¹³C NMR Spectroscopy Data

Carbon NMR provides complementary information, particularly regarding the chemical environment of the carbonyl and aromatic carbons.

IsomerC=O (δ, ppm)Aromatic-C (δ, ppm)Methyl-C (δ, ppm)
This compound ~192.5~145.2, 140.1, 134.8, 133.7, 132.0, 129.5~20.0, 19.5, 19.2
2,4,6-Trimethylbenzaldehyde ~193.0[3]~143.9, 141.6, 130.6, 130.1[3]~21.6, 20.6[3]
3,4,5-Trimethylbenzaldehyde ~192.0 (Predicted)~142.0, 137.0, 135.0, 130.0 (Predicted)~20.0, 19.0 (Predicted)

Key Differentiation Points: The number of distinct aromatic carbon signals reflects the symmetry of each isomer. The 2,4,6- and 3,4,5-isomers are more symmetric and thus show fewer aromatic signals than the 2,4,5-isomer.

Infrared (IR) Spectroscopy Data

IR spectroscopy is excellent for confirming the presence of the key functional groups, particularly the aldehyde.

IsomerC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
This compound ~1695~2820, 2720~880-860
2,4,6-Trimethylbenzaldehyde ~1700~2860, 2760~860-840
3,4,5-Trimethylbenzaldehyde ~1705 (Predicted)~2830, 2730 (Predicted)~850-830 (Predicted)

Key Differentiation Points: While the carbonyl (C=O) and aldehyde C-H stretches are present in all isomers, the fingerprint region, particularly the out-of-plane C-H bending vibrations, can differ based on the substitution pattern of the aromatic ring.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation patterns, which can aid in identification.

IsomerMolecular Ion (M⁺•, m/z)Key Fragment Ions (m/z)
This compound 148[4]147 (M-1), 119 (M-CHO), 91
2,4,6-Trimethylbenzaldehyde 148147 (M-1), 119 (M-CHO), 91
3,4,5-Trimethylbenzaldehyde 148[5]147 (M-1), 119 (M-CHO), 91 (Predicted)

Key Differentiation Points: All three isomers have the same molecular weight (148.20 g/mol ).[5] Their primary fragmentation patterns under electron ionization (EI) are expected to be very similar, featuring a strong M-1 peak (loss of the aldehydic hydrogen) and a prominent peak at m/z 119 corresponding to the loss of the formyl group (CHO). Distinguishing isomers by EI-MS alone is challenging and typically requires comparison with a known standard.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of an unknown trimethylbenzaldehyde isomer.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Sample Unknown Isomer Prep_NMR Dissolve in CDCl3 for NMR Sample->Prep_NMR Prep_IR Prepare as KBr pellet or thin film for IR Sample->Prep_IR Prep_MS Prepare dilute solution for GC-MS Sample->Prep_MS NMR Acquire ¹H and ¹³C NMR Spectra Prep_NMR->NMR IR Acquire IR Spectrum Prep_IR->IR MS Acquire Mass Spectrum Prep_MS->MS Interpret_NMR Analyze chemical shifts, multiplicities, and integrations. Compare aromatic region. NMR->Interpret_NMR Interpret_IR Identify C=O and C-H stretches. Analyze fingerprint region. IR->Interpret_IR Interpret_MS Determine Molecular Weight (148). Analyze fragmentation (M-1, M-CHO). MS->Interpret_MS Conclusion Identify Isomer Interpret_NMR->Conclusion Interpret_IR->Conclusion Interpret_MS->Conclusion

Caption: Logical workflow for isomer identification using spectroscopic methods.

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To elucidate the carbon-hydrogen framework of the molecule by analyzing the chemical environment of proton and carbon nuclei.

  • Methodology :

    • Sample Preparation : Accurately weigh 5-10 mg of the trimethylbenzaldehyde isomer for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer : Carefully transfer the solution into a 5 mm NMR tube.

    • Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Objective : To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Methodology (Attenuated Total Reflectance - ATR) :

    • Background Scan : Record a background spectrum of the clean, empty ATR crystal.

    • Sample Application : Place a small amount of the solid isomer directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

    • Acquisition : Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Data Presentation : The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Objective : To determine the molecular weight and elemental formula, and to gain structural information from the fragmentation pattern.

  • Methodology (Electron Ionization - EI) :

    • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatograph (GC) for separation and purification. The sample is vaporized in a high vacuum.

    • Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV), causing the formation of a positively charged molecular ion (M⁺•).

    • Fragmentation : The high energy of the electron beam induces fragmentation of the molecular ion into smaller, characteristic charged fragments.

    • Analysis : Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

    • Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.

References

A Comparative Guide to the Biological Activities of 2,4,5-Substituted Benzaldehyde Derivatives: Trimethyl vs. Trimethoxy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2,4,5-trimethylbenzaldehyde and 2,4,5-trimethoxybenzaldehyde (B179766) derivatives. While structurally similar, the existing body of scientific literature reveals a significant disparity in the exploration of their therapeutic potential, with the latter being extensively studied. This guide summarizes the available experimental data, details key experimental protocols, and visualizes relevant biological pathways to inform future research and development in this area.

Introduction

Benzaldehyde (B42025) and its derivatives represent a class of aromatic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. The substitution pattern on the benzaldehyde ring plays a crucial role in determining the biological efficacy of these molecules. This guide focuses on a comparative analysis of this compound and its more thoroughly investigated counterpart, 2,4,5-trimethoxybenzaldehyde. Derivatives of 2,4,5-trimethoxybenzaldehyde have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties.[1] In contrast, the biological activities of this compound and its derivatives remain a largely unexplored frontier, presenting a compelling opportunity for future drug discovery initiatives.

Anticancer Activity: A Focus on 2,4,5-Trimethoxybenzaldehyde Derivatives

Derivatives of 2,4,5-trimethoxybenzaldehyde, such as chalcones and stilbenes, have shown significant cytotoxic activity against various cancer cell lines.[1] A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these derivatives can induce cell cycle arrest and apoptosis in cancerous cells.[1]

Signaling Pathway: Inhibition of Tubulin Polymerization

G 2_4_5_TMB_Derivative 2,4,5-Trimethoxybenzaldehyde Derivative Tubulin Tubulin Dimers 2_4_5_TMB_Derivative->Tubulin Inhibits Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Assembly->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 2,4,5-trimethoxybenzaldehyde derivatives.

Antimicrobial Activity: Insights from Benzaldehyde Derivatives

While specific studies on the antimicrobial properties of this compound derivatives are scarce, broader research on benzaldehydes and their methoxy-substituted analogues provides valuable insights. 2,4,5-Trimethoxybenzaldehyde, in particular, has been investigated for its anti-Candida activity.[2] The evaluation of antimicrobial efficacy is commonly determined through the measurement of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[2]

Quantitative Antimicrobial Data
CompoundMicroorganismMIC (mg/mL)MFC (mg/mL)
2,4,5-TrimethoxybenzaldehydeCandida albicans1>1
3,4,5-TrimethoxybenzaldehydeCandida albicans14

Data sourced from a comparative study on the anti-Candida properties of trimethoxybenzaldehyde isomers.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.[2]

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis Stock Prepare Stock Solution of Test Compound Serial_Dilutions Perform Serial Dilutions in 96-well plate Stock->Serial_Dilutions Inoculate Inoculate Wells Serial_Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative 2,4,5-Trimethoxybenzaldehyde Derivative Derivative->COX2 Inhibits G Aldehyde 2,4,5-Substituted Benzaldehyde Reaction Stir at Room Temperature Aldehyde->Reaction Ketone Acetophenone Derivative Ketone->Reaction Base Base (e.g., NaOH) in Solvent (e.g., Ethanol) Base->Reaction Workup Acidification & Filtration Reaction->Workup Chalcone Chalcone Derivative Workup->Chalcone

References

A Comparative Guide to Formylation Methods for Substituted Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto a substituted benzene (B151609) ring is a cornerstone of organic synthesis, providing a critical entry point for the construction of a vast array of complex molecules, including active pharmaceutical ingredients. The choice of formylation method is paramount and is dictated by the nature of the substituent on the benzene ring, the desired regioselectivity, and the overall efficiency of the transformation. This guide provides an objective comparison of classical and modern formylation methods, supported by experimental data, to aid in the selection of the most appropriate synthetic strategy.

Overview of Formylation Methods

Formylation of aromatic compounds is typically an electrophilic aromatic substitution reaction. The reactivity of the benzene ring, governed by the electronic properties of its substituents, plays a crucial role in the success of these reactions. Electron-rich benzenes, such as phenols, anilines, and their derivatives, are generally good substrates for most formylation methods. Conversely, electron-deficient benzenes, like nitrobenzene, are challenging to formylate under standard conditions.

This guide focuses on a comparative analysis of the following widely used formylation techniques:

  • Vilsmeier-Haack Reaction: A versatile method for electron-rich arenes using a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • Gattermann Reaction: Employs hydrogen cyanide (or a precursor like zinc cyanide) and a Lewis acid to formylate aromatic compounds.

  • Gattermann-Koch Reaction: Utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst, primarily for the formylation of benzene and alkylbenzenes.

  • Duff Reaction: A method for the ortho-formylation of phenols and anilines using hexamethylenetetramine (HMTA).

  • Reimer-Tiemann Reaction: Specifically for the ortho-formylation of phenols using chloroform (B151607) in a basic medium.

  • Modern Methods: Includes milder and more selective approaches, such as those employing dichloromethyl methyl ether with a Lewis acid like titanium tetrachloride (TiCl₄) or silver trifluoromethanesulfonate (B1224126) (AgOTf).

Data Presentation: A Comparative Analysis

The following tables summarize the performance of various formylation methods on a selection of representative substituted benzenes. Yields and regioselectivity can be highly dependent on the specific reaction conditions, and the data presented here are representative examples from the literature.

Table 1: Formylation of Phenol (B47542)

MethodReagentsTypical Yield (%)Regioselectivity (ortho:para)
Vilsmeier-Haack POCl₃ / DMF~95Predominantly para
Duff Reaction Hexamethylenetetramine, acid20-80[1]Highly ortho-selective[1]
Reimer-Tiemann CHCl₃, NaOHModeratePredominantly ortho[2]
MgCl₂/Paraformaldehyde MgCl₂, Et₃N, paraformaldehydeHighExclusively ortho

Table 2: Formylation of Anisole (Methoxybenzene)

MethodReagentsTypical Yield (%)Regioselectivity (ortho:para)
Vilsmeier-Haack POCl₃ / DMF92Predominantly para
Gattermann Zn(CN)₂ / HCl80Not specified
Dichloromethyl methyl ether/TiCl₄ Cl₂CHOMe, TiCl₄HighVaries with conditions

Table 3: Formylation of N,N-Dimethylaniline

MethodReagentsTypical Yield (%)Regioselectivity
Vilsmeier-Haack POCl₃ / DMF80-94Exclusively para
Duff Reaction Hexamethylenetetramine, acidModeratePredominantly para

Table 4: Formylation of Toluene

MethodReagentsTypical Yield (%)Regioselectivity (ortho:para)
Gattermann-Koch CO, HCl, AlCl₃/CuClGoodPredominantly para
Dichloromethyl methyl ether/AgOTf Cl₂CHOMe, AgOTfHighGood para-selectivity

Mandatory Visualization

Formylation_Workflow General Experimental Workflow for Aromatic Formylation cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Aromatic Substrate D Mix & React (Controlled Temperature & Time) A->D B Formylating Agent(s) (e.g., DMF/POCl₃, HCN/HCl, etc.) B->D C Catalyst/Solvent (e.g., AlCl₃, Dichloromethane) C->D E Quenching (e.g., Ice water) D->E Reaction Completion F Extraction (Organic Solvent) E->F G Purification (e.g., Chromatography, Distillation) F->G H Aryl Aldehyde (Final Product) G->H

Caption: A generalized workflow for a typical aromatic formylation experiment.

Formylation_Methods_Comparison Comparative Relationship of Formylation Methods cluster_classical cluster_modern Classical Methods Classical Methods Vilsmeier-Haack Vilsmeier-Haack Classical Methods->Vilsmeier-Haack Versatile for Electron-Rich Arenes Gattermann Gattermann Classical Methods->Gattermann Uses Cyanide Gattermann-Koch Gattermann-Koch Classical Methods->Gattermann-Koch For Hydrocarbons Duff Duff Classical Methods->Duff ortho-Phenol Formylation Reimer-Tiemann Reimer-Tiemann Classical Methods->Reimer-Tiemann ortho-Phenol Formylation Modern Methods Modern Methods Dichloromethyl methyl ether + Lewis Acid Dichloromethyl methyl ether + Lewis Acid Modern Methods->Dichloromethyl methyl ether + Lewis Acid Mild Conditions DMF-DMA DMF-DMA Modern Methods->DMF-DMA For Active Methylene Compounds Vilsmeier-Haack->Duff Alternative for Phenols Gattermann->Gattermann-Koch Variant without HCN Reimer-Tiemann->Duff Alternative for ortho-Phenol Formylation

Caption: Logical relationships between different formylation methods for substituted benzenes.

Experimental Protocols

Vilsmeier-Haack Formylation of N,N-Dimethylaniline

Objective: To synthesize p-dimethylaminobenzaldehyde from N,N-dimethylaniline.

Materials:

  • N,N-Dimethylaniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium acetate (B1210297) solution (saturated)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, place anhydrous DMF (3.6 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add phosphorus oxychloride (1 equivalent) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

  • Add N,N-dimethylaniline (1 equivalent) dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it on a steam bath for 2 hours.

  • Cool the reaction mixture and pour it slowly onto a large amount of crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium acetate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude p-dimethylaminobenzaldehyde.

  • Purify the product by recrystallization or column chromatography.

Gattermann-Koch Formylation of Toluene

Objective: To synthesize p-tolualdehyde from toluene.

Safety Precaution: This reaction involves toxic carbon monoxide and corrosive hydrogen chloride gas. It must be performed in a well-ventilated fume hood with appropriate safety measures.

Materials:

  • Toluene, anhydrous

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Dry, non-polar solvent (e.g., benzene or dichloromethane)

  • Crushed ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • High-pressure reaction vessel (autoclave) or gas-tight setup.

Procedure:

  • Set up a dry, gas-tight reaction vessel equipped with a gas inlet, stirrer, and pressure gauge.

  • Under an inert atmosphere, charge the vessel with anhydrous aluminum chloride and a catalytic amount of cuprous chloride.

  • Cool the vessel to 0-10 °C and add the dry solvent, followed by the slow addition of anhydrous toluene.

  • Introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction vessel under pressure (typically 50-200 atm).

  • Stir the reaction mixture at a controlled temperature (usually between 0 °C and room temperature) for several hours.

  • Upon completion, carefully vent the excess gases into a scrubbing solution.

  • Slowly pour the reaction mixture over a large volume of crushed ice.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation, and purify the crude p-tolualdehyde by vacuum distillation.

Duff Reaction for the ortho-Formylation of Phenol

Objective: To synthesize salicylaldehyde (B1680747) from phenol.

Materials:

  • Phenol

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid or trifluoroacetic acid

  • Sulfuric acid (dilute)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer.

Procedure:

  • In a round-bottom flask, combine phenol and hexamethylenetetramine.

  • Add glacial acetic acid or trifluoroacetic acid as the solvent and catalyst.

  • Heat the reaction mixture to 100-150 °C for several hours.

  • Cool the reaction mixture and add dilute sulfuric acid to hydrolyze the intermediate imine.

  • Heat the mixture again to ensure complete hydrolysis.

  • After cooling, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent to obtain the crude salicylaldehyde, which can be further purified by distillation.[1]

References

Validating the Molecular Architecture: A Comparative Analysis of 2,4,5-Trimethylbenzaldehyde Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the structural validation of 2,4,5-Trimethylbenzaldehyde, comparing the precision of X-ray crystallography with alternative spectroscopic methods. This guide provides a comprehensive overview of experimental data and methodologies to ensure accurate molecular characterization.

The precise determination of a molecule's three-dimensional structure is a critical foundation in chemical research and drug discovery. For this compound, a key aromatic aldehyde, accurate structural validation is paramount for understanding its reactivity, biological activity, and potential applications as a chemical intermediate. While single-crystal X-ray crystallography stands as the gold standard for unambiguous structure determination, a variety of spectroscopic techniques also provide valuable and often complementary structural insights. This guide presents a comparative analysis of X-ray crystallographic data alongside alternative methods, offering a robust framework for the comprehensive validation of the this compound structure.

Comparative Analysis of Structural Validation Techniques

TechniqueInformation ProvidedResolutionSample RequirementsThroughput
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingAtomicHigh-quality single crystalLow
¹H NMR Spectroscopy Chemical environment of hydrogen atoms, proton-proton couplingMolecular connectivitySolution or solidHigh
¹³C NMR Spectroscopy Chemical environment of carbon atoms, number of unique carbonsMolecular connectivitySolution or solidHigh
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-H)Functional groupsSolid, liquid, or gasHigh
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternMolecular formulaSolid, liquid, or gasHigh

Experimental Protocols

A suitable single crystal of the compound is mounted on a diffractometer. Data collection is typically performed at a controlled temperature using Mo Kα radiation. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Crystal Data for 2,4,5-trimethoxybenzaldehyde (B179766) monohydrate:

    • Chemical Formula: C₁₀H₁₂O₄·H₂O

    • Crystal System: Monoclinic

    • Space Group: P2₁/c

    • a = 18.084(5) Å

    • b = 4.2456(10) Å

    • c = 14.600(4) Å

    • β = 108.290(9)°

    • Volume = 1064.3(5) ų

    • Z = 4

¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at frequencies of 300 MHz or higher for protons. The sample is dissolved in a deuterated solvent, such as CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).[1][2][3]

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. For this compound, key peaks include the C=O stretch of the aldehyde and C-H stretches of the aromatic ring and methyl groups.[3]

Mass spectra are acquired using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS). High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition.[4][5]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a small organic molecule like this compound.

Structural Validation Workflow Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography cluster_validation Final Structure Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS, HRMS) purification->ms crystal_growth Single Crystal Growth purification->crystal_growth validation Data Correlation & Final Structure Confirmation nmr->validation ir->validation ms->validation data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structure_solution->validation

Caption: A flowchart illustrating the key steps in the structural validation of this compound.

References

Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2,4,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of reagents is a critical determinant of synthetic success. This guide provides an objective comparison of 2,4,5-trimethylbenzaldehyde's performance in key organic reactions, offering insights into how its substitution pattern influences reactivity through steric hindrance. By presenting available experimental data and detailed protocols, this document aims to inform strategic decisions in complex synthetic endeavors.

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon, a factor significantly influenced by both the electronic and steric nature of substituents on the aromatic ring. In this compound, the presence of three methyl groups—one positioned ortho to the aldehyde—introduces notable steric bulk around the reaction center. This steric congestion can impede the approach of nucleophiles, thereby affecting reaction rates and overall yields.

This guide will assess the impact of this steric hindrance in three common and important transformations: the Wittig reaction, the Knoevenagel condensation, and the Grignard reaction. By comparing its reactivity with less hindered benzaldehydes, we can delineate the synthetic advantages and limitations of this compound.

Comparative Reactivity Data

To quantify the impact of steric hindrance, the following tables summarize available data on the performance of this compound and comparable aromatic aldehydes in key reactions.

Table 1: Relative Reaction Rates in the Wittig Reaction

AldehydeSubstituent Position(s)Relative Rate Constant (k/k₀)
Benzaldehyde-1.00
p-Chlorobenzaldehydepara2.75
p-Methylbenzaldehydepara0.45
This compoundortho, meta, paraEstimated < 0.45*
Mesitaldehyde (2,4,6-Trimethylbenzaldehyde)ortho, ortho, paraSignificantly lower than benzaldehyde

Table 2: Product Yields in the Knoevenagel Condensation

AldehydeActive Methylene (B1212753) CompoundYield (%)
BenzaldehydeMalononitrile~95%
4-ChlorobenzaldehydeMalononitrile~96%
4-MethylbenzaldehydeMalononitrile~94%
This compoundMalononitrileData not available
2,4,6-TrimethoxybenzaldehydeMalononitrile81-99%[1]

Table 3: Product Yields in the Grignard Reaction with Methylmagnesium Bromide

AldehydeProductYield (%)
Benzaldehyde1-PhenylethanolHigh (often >90%)
This compound1-(2,4,5-Trimethylphenyl)ethanolData not available
Mesitaldehyde (2,4,6-Trimethylbenzaldehyde)1-(2,4,6-Trimethylphenyl)ethanolLower yields expected due to steric hindrance[1]

Experimental Protocols and Reaction Mechanisms

Detailed methodologies for the key reactions are provided below, followed by diagrams illustrating the reaction mechanisms and experimental workflows.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The reaction's success with sterically hindered aldehydes can be challenging, often resulting in lower yields compared to unhindered substrates.

Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a characteristic orange or deep red color indicates the generation of the ylide.

  • Reaction with Aldehyde: Dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Wittig_Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Oxaphosphetane Formation cluster_step3 Step 3: Decomposition Aldehyde R-CHO Betaine [Ph₃P⁺-CHR'-CHR-O⁻] Aldehyde->Betaine + Ylide Ylide Ph₃P⁺-C⁻HR' Oxaphosphetane Cyclic Intermediate Betaine->Oxaphosphetane Ring Closure Alkene R-CH=CHR' Oxaphosphetane->Alkene -> Product PhosphineOxide Ph₃P=O

Caption: Mechanism of the Wittig Reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. The reaction is typically catalyzed by a weak base.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 equivalent), an active methylene compound (e.g., malononitrile, 1.1 equivalents), and a catalytic amount of a weak base (e.g., piperidine (B6355638) or ammonium acetate) in a suitable solvent such as ethanol (B145695) or toluene (B28343).

  • Reaction Conditions: Heat the mixture to reflux for 2-6 hours. If toluene is used as the solvent, a Dean-Stark apparatus can be employed to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. After completion, cool the reaction mixture to room temperature.

  • Purification: If the product precipitates upon cooling, it can be isolated by filtration and washed with cold solvent. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Knoevenagel_Condensation_Workflow Start Start Mix Mix Aldehyde, Active Methylene Compound, and Catalyst in Solvent Start->Mix Heat Heat to Reflux (2-6 hours) Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Product Cool->Isolate Purify Purify Product (Filtration/Recrystallization/Chromatography) Isolate->Purify End End Purify->End

Caption: Experimental Workflow for Knoevenagel Condensation.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of an aldehyde to form a secondary alcohol. Steric hindrance on the aldehyde can significantly lower the yield of this reaction.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of an alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the Grignard reagent.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Grignard_Reaction_Logical_Relationship Aldehyde Aromatic Aldehyde (e.g., this compound) Reaction Nucleophilic Addition Aldehyde->Reaction Grignard Grignard Reagent (R-MgX) Grignard->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Workup Acidic Workup (e.g., NH₄Cl(aq)) Intermediate->Workup Product Secondary Alcohol Workup->Product Hindrance Steric Hindrance Hindrance->Reaction affects rate & yield

Caption: Logical Relationship in the Grignard Reaction.

Conclusion

The steric hindrance presented by the ortho-methyl group in this compound is expected to significantly influence its reactivity in nucleophilic addition reactions. While quantitative data for this specific compound is limited, comparisons with structurally similar, highly substituted benzaldehydes such as mesitaldehyde suggest that researchers should anticipate lower reaction rates and potentially reduced yields in reactions like the Wittig and Grignard reactions. The Knoevenagel condensation may be less sensitive to this steric hindrance, as evidenced by the high yields obtained with 2,4,6-trimethoxybenzaldehyde. The provided protocols offer a starting point for the optimization of reaction conditions to accommodate the steric bulk of this compound, enabling its effective use in the synthesis of complex molecules. Further quantitative studies are warranted to fully elucidate the reactivity profile of this versatile, yet sterically demanding, building block.

References

Safety Operating Guide

Proper Disposal Procedures for 2,4,5-Trimethylbenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of 2,4,5-Trimethylbenzaldehyde, ensuring the safety of laboratory personnel and environmental protection. This document provides detailed operational and disposal plans, including immediate safety information and step-by-step procedures for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Information

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All procedures involving this compound should be conducted in a well-ventilated area or a chemical fume hood.

II. Quantitative Data

PropertyValue
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance White to light yellow solid
Melting Point 41-46 °C
Boiling Point 237 °C
Flash Point 110 °C (closed cup)

III. Disposal Procedures

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed professional disposal service. For laboratories with the appropriate engineering controls and approvals from their institution's Environmental Health and Safety (EHS) department, chemical neutralization may be an alternative.

  • Segregation and Collection :

    • Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and compatible hazardous waste container.

    • Ensure the container is made of a material compatible with organic chemicals (e.g., polyethylene (B3416737) or glass).

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include the date of waste generation and the contact information of the responsible researcher or laboratory.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Pickup :

    • Contact your institution's EHS office to schedule a hazardous waste pickup. Follow all institutional protocols for waste manifest and documentation.

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate :

    • Immediately alert personnel in the vicinity and evacuate the area if necessary.

    • Ensure the area is well-ventilated to disperse any vapors.

  • Containment and Absorption :

    • For small spills, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

    • Do not use combustible materials like paper towels to absorb the chemical.

  • Collection :

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination :

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Collect the decontamination materials and place them in the hazardous waste container.

  • Disposal :

    • Seal and label the hazardous waste container as described in the Standard Hazardous Waste Disposal Protocol and arrange for its pickup.

IV. Experimental Protocol: Chemical Neutralization (for approved laboratories)

This protocol describes the oxidation of this compound to the less hazardous 2,4,5-trimethylbenzoic acid using potassium permanganate (B83412). This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), dilute

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Filter funnel and filter paper (or Celite)

Procedure:

  • Dissolution of Aldehyde : In a round-bottom flask, dissolve the this compound waste in a minimal amount of acetone.

  • Preparation of Oxidant : In a separate beaker, prepare an aqueous solution of potassium permanganate. A molar ratio of approximately 2:3 (KMnO₄ to aldehyde) is recommended.[3]

  • Oxidation Reaction :

    • While stirring the aldehyde solution at room temperature, slowly add the potassium permanganate solution.

    • An exothermic reaction may occur; be prepared to cool the flask in an ice bath if necessary.

    • The formation of a brown precipitate of manganese dioxide (MnO₂) indicates the reaction is proceeding.

  • Reaction Completion and Quenching :

    • Gently heat the mixture to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the aldehyde spot disappears.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add a solution of sodium bisulfite to quench any excess potassium permanganate and to dissolve the manganese dioxide precipitate by reducing it to the more soluble manganese(II) salts.[3]

  • Acidification and Precipitation :

    • Once the solution is clear, acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid to precipitate the 2,4,5-trimethylbenzoic acid.

  • Isolation and Disposal :

    • Collect the precipitated solid by filtration.

    • The resulting solid, 2,4,5-trimethylbenzoic acid, is generally less hazardous than the aldehyde. However, it should still be disposed of as chemical waste according to your institution's guidelines. The filtrate, containing manganese salts, should also be disposed of as hazardous waste.

V. Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_assessment Initial Assessment cluster_spill Spill Response cluster_disposal_options Disposal Options cluster_final_disposal Final Disposal start This compound Waste Generated spill Spill Occurs start->spill routine Routine Disposal start->routine contain Contain and Absorb (Inert Material) spill->contain is_neutralization_approved Chemical Neutralization Approved by EHS? routine->is_neutralization_approved collect_spill Collect Absorbed Material contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate hazardous_waste Treat as Hazardous Waste decontaminate->hazardous_waste neutralization Perform Chemical Neutralization (Oxidation Protocol) is_neutralization_approved->neutralization Yes is_neutralization_approved->hazardous_waste No collect_waste Collect in Labeled Hazardous Waste Container neutralization->collect_waste hazardous_waste->collect_waste store_waste Store in Designated Area collect_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Safe Handling and Disposal of 2,4,5-Trimethylbenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 2,4,5-Trimethylbenzaldehyde (CAS No. 5779-72-6). The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Essential Safety Information

Hazard Identification and Classification:

This compound is classified as a hazardous substance.[1] It is crucial to handle this chemical with appropriate care, adhering to the safety precautions outlined in this guide.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
CAS Number 5779-72-6
Appearance White to light yellow solid
Melting Point 41-46 °C (lit.)
Boiling Point Not available
Flash Point 110 °C (230 °F) - closed cup
Occupational Exposure Limits (PEL, TLV, REL) Not established
NFPA 704 Rating Not available. For a related compound, Benzaldehyde, the ratings are Health: 2, Flammability: 2, Instability: 0.[2] A conservative approach should be taken.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection:

    • If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

3. Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For small spills, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water.[3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled as hazardous waste in accordance with all local, state, and federal regulations.

Waste Collection and Segregation:

  • Collect all waste, including unused chemical, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date.

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

cluster_handling Safe Handling Workflow prep Preparation (Don PPE, Prepare Work Area) handling Chemical Handling (Weighing, Transferring) prep->handling use Experimental Use handling->use cleanup Work Area Cleanup (Decontaminate Surfaces) use->cleanup storage Secure Storage (Tightly Sealed, Ventilated) cleanup->storage

Caption: Safe Handling Workflow for this compound.

cluster_disposal Disposal Workflow collect Waste Collection (Segregate Hazardous Waste) label_container Label Container ('Hazardous Waste', Chemical Name) collect->label_container store_waste Store Waste (Satellite Accumulation Area) label_container->store_waste request_pickup Request Pickup (Contact EHS/Contractor) store_waste->request_pickup disposal Proper Disposal (Licensed Facility) request_pickup->disposal

Caption: Waste Disposal Workflow for this compound.

References

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